molecular formula C9H8N2O B1603219 8-Aminoquinolin-4-ol CAS No. 53867-95-1

8-Aminoquinolin-4-ol

Cat. No.: B1603219
CAS No.: 53867-95-1
M. Wt: 160.17 g/mol
InChI Key: INLBSFZJESHRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminoquinolin-4-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLBSFZJESHRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618529
Record name 8-Aminoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53867-95-1, 50349-92-3
Record name 8-Amino-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53867-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50349-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Aminoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Aminoquinolin-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Aminoquinolin-4-ol: Chemical Properties, Structure, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. It is distinguished by an amino group (-NH₂) at the 8-position and a hydroxyl group (-OH) at the 4-position of the quinoline core. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a molecule of significant interest in medicinal chemistry and drug development. Its structural framework is a key pharmacophore, serving as a foundational building block for the synthesis of more complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications for researchers and scientists in the field.

Chemical Identity and Structure

Nomenclature and Identifiers
  • IUPAC Name : this compound

  • Alternate IUPAC Name : 8-amino-4(1H)-quinolinone[1]

  • CAS Number : 53867-95-1[1][2]

  • Molecular Formula : C₉H₈N₂O[2]

  • Molecular Weight : 160.17 g/mol [2]

Molecular Structure

The structure of this compound is built upon a bicyclic quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The amino and hydroxyl functional groups are positioned on the benzene and pyridine rings, respectively.

  • Aromatic Framework : The quinoline core provides a stable, planar aromatic system that can engage in π-π stacking interactions with biological macromolecules.[3]

  • Functional Groups :

    • The amino group (-NH₂) at position 8 acts as a hydrogen bond donor and a nucleophilic site, enhancing the molecule's reactivity and solubility in polar solvents.[2][4]

    • The hydroxyl group (-OH) at position 4 can act as both a hydrogen bond donor and acceptor. Its presence is crucial for the molecule's chelating properties and contributes to its acidic character.[2] The structure exists in tautomeric equilibrium with its keto form, 8-amino-4(1H)-quinolinone.[1]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, formulation, and behavior in biological systems.

Data Summary
PropertyValueSource(s)
Appearance Pale yellow solid[2]
Melting Point ~ 56–58 °C[2]
Solubility Soluble in polar solvents like water and ethanol.[2][4]
Stability Generally stable under standard laboratory conditions. May degrade under extreme pH or temperature.[2]
Elucidation of Properties
  • Solubility : The presence of both an amino and a hydroxyl group allows for hydrogen bonding with polar solvents, conferring solubility in substances like water and ethanol.[2][4] However, its solubility in aqueous solutions can be pH-dependent; protonation of the amino group under acidic conditions may enhance solubility.[4]

  • Stability : While stable under normal conditions, the compound is sensitive to light and air.[5][6] It should be stored accordingly to prevent degradation.

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound and its derivatives can be achieved through several strategic pathways. A common and effective method involves the functionalization of a pre-existing quinoline scaffold.

Exemplary Protocol: Synthesis from 4-Hydroxy-8-tosyloxyquinoline

This protocol describes a validated approach for introducing an amino group at the 4-position of an 8-hydroxyquinoline precursor, which is conceptually analogous to the synthesis of this compound.[7]

  • Protection : The hydroxyl group of 8-hydroxyquinoline is first protected, for example, as a tosylate, to form 8-tosyloxyquinoline. This directs reactivity to other positions and prevents unwanted side reactions.

  • Hydroxylation/Chlorination : The quinoline core is hydroxylated at the 4-position to yield 4-hydroxy-8-tosyloxyquinoline. This intermediate is then chlorinated using a reagent like phosphoryl chloride (POCl₃) to produce 4-chloro-8-tosyloxyquinoline. The conversion to a chloro group creates a good leaving group for subsequent nucleophilic substitution.[7]

  • Nucleophilic Substitution : The 4-chloro derivative is reacted with a nitrogen nucleophile, such as ammonia or an amine, to introduce the amino group at the 4-position.

  • Deprotection : The tosyl protecting group at the 8-position is subsequently removed, typically via hydrolysis under basic conditions, to yield the final 8-hydroxy-4-aminoquinoline product.[7]

Figure 2: Generalized synthetic workflow for amino-hydroxy-quinolines.
Key Chemical Reactions

The dual functionality of this compound dictates its reactivity profile.

  • Amide Formation : The primary amino group at the 8-position is nucleophilic and readily reacts with acyl chlorides or carboxylic acids (with coupling agents) to form amides. This reaction is fundamental in drug development for attaching various side chains to the quinoline scaffold to modulate pharmacological properties.[2][8]

  • Metal Chelation : The arrangement of the 4-hydroxyl group and the nitrogen atom of the quinoline ring allows the molecule to act as a bidentate ligand, forming stable complexes with various metal ions.[2] This chelating ability is a key feature in the mechanism of action for many quinoline-based drugs, which can interfere with metal-dependent enzymes in pathogens.[2]

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of standard spectroscopic techniques.

  • NMR Spectroscopy :

    • ¹H NMR : Provides information on the number and environment of protons. Characteristic chemical shifts would confirm the presence of protons on the aromatic rings and the amino and hydroxyl groups.[2]

    • ¹³C NMR : Shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the quinoline ring.[2]

  • Mass Spectrometry : Determines the molecular weight of the compound, confirming its elemental composition (C₉H₈N₂O).[2]

  • UV-Vis Spectroscopy : The aromatic quinoline system gives rise to characteristic electronic transitions that can be observed in the UV-Visible spectrum. Studies combining spectroelectrochemistry and computational calculations have been used to investigate the redox properties and identify different oxidation pathways of aminoquinolines at various pH levels.[9]

Applications in Research and Drug Development

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most notably for its role in the development of antimalarial drugs.

Significance in Medicinal Chemistry
  • Antimalarial Agents : 8-Aminoquinoline is the core structure of essential antimalarial drugs like primaquine and tafenoquine .[8][10][11] These drugs are critical for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing disease relapse.[10][11] The mechanism is believed to involve the generation of reactive oxygen species that induce oxidative stress within the parasite.[11]

  • Anticancer and Antimicrobial Potential : Derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents.[11] Their proposed mechanisms include the inhibition of critical enzymes like topoisomerase IIα and the disruption of key cellular signaling pathways.[11]

  • Neurodegenerative Diseases : The ability of quinoline derivatives to chelate metal ions and inhibit enzymes like acetylcholinesterase suggests their potential utility in developing treatments for neurodegenerative conditions such as Alzheimer's disease.[2]

G Scaffold This compound (Core Scaffold) Modification Chemical Modification (e.g., Amide Formation) Scaffold->Modification Library Derivative Library Modification->Library Screening Biological Screening (e.g., Antimalarial, Anticancer) Library->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization (ADMET Properties) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 3: Role of this compound in a drug discovery workflow.

Safety and Handling

  • Hazard Identification : Related compounds are classified as harmful and irritants.[12][13] They can cause skin and serious eye irritation.[13][14] Suspected of causing genetic defects.[14]

  • Recommended Handling Procedures :

    • Use only in a well-ventilated area, preferably under a chemical fume hood.[5][6]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][14]

    • Avoid breathing dust. Prevent contact with skin and eyes.[6][14]

    • Wash hands thoroughly after handling.[5]

    • Store in a cool, dry place, locked up, and protected from light and air.[5][12]

Conclusion

This compound is a structurally significant molecule with a rich profile of chemical reactivity and biological potential. Its unique arrangement of functional groups on a stable aromatic core makes it an invaluable scaffold in medicinal chemistry, particularly for the development of antiprotozoal agents. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers aiming to leverage this versatile compound in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to 8-Aminoquinolin-4-ol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have been instrumental in the fight against infectious diseases, most notably malaria, for over a century. This guide delves into the specifics of a lesser-known but significant derivative, 8-Aminoquinolin-4-ol, providing a comprehensive overview of its historical context, discovery, and the chemical principles underpinning its synthesis. As Senior Application Scientists, our goal is to not only present established facts but also to offer field-proven insights into the causality behind experimental choices, thereby creating a self-validating and trustworthy resource.

The Historical Imperative: A Quest for Antimalarials

The story of this compound is intrinsically linked to the broader history of antimalarial drug discovery. The journey began with quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries.[1][2][3] The two World Wars of the 20th century critically disrupted the global supply of quinine, creating an urgent need for synthetic alternatives.[1][2][3]

This necessity spurred extensive research programs, particularly in Germany and the United States. German scientists at the Bayer Institute were pioneers in this field, leading to the synthesis of the first major classes of synthetic antimalarials: the 8-aminoquinolines and the 4-aminoquinolines.[1][2] Pamaquine, an 8-aminoquinoline, and Chloroquine, a 4-aminoquinoline, emerged from this era as crucial therapeutic agents.[1][2]

The development of these compounds was often a process of meticulous molecular modification, with researchers systematically altering the quinoline core to enhance efficacy and reduce toxicity. It is within this context of intensive structure-activity relationship (SAR) studies that the synthesis of various substituted quinolines, including this compound, was explored.

Proposed Synthesis of this compound

While a specific, documented synthesis of this compound is not readily found in a singular, consolidated source in the surveyed literature, a robust and logical synthetic pathway can be proposed based on well-established quinoline chemistry. The most chemically sound approach involves the synthesis of an 8-nitro-4-hydroxyquinoline intermediate, followed by the selective reduction of the nitro group.

Synthesis of the Precursor: 8-Nitro-4-hydroxyquinoline

The key precursor for our target molecule is 8-nitro-4-hydroxyquinoline. Its synthesis can be achieved through a modified Skraup synthesis, a classic method for creating the quinoline ring system.[4][5]

Experimental Protocol: Skraup Synthesis of 8-Nitro-4-hydroxyquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-aminophenol (1 mole).

  • Addition of Reagents: To the 2-aminophenol, slowly add a mixture of glycerol (3 moles), concentrated sulfuric acid (3 moles), and a mild oxidizing agent such as arsenic acid or o-nitrophenol (1.5 moles). The addition should be carried out cautiously with external cooling to manage the exothermic reaction.

  • Heating and Reflux: Once the initial exothermic reaction subsides, heat the mixture to 130-140°C. Maintain this temperature and continue stirring for 3-4 hours. The reaction is typically vigorous, and careful temperature control is crucial.

  • Work-up: After the reaction is complete, allow the mixture to cool. Carefully pour the reaction mixture into a large volume of ice-cold water. This will precipitate the crude product and dilute the sulfuric acid.

  • Neutralization and Isolation: Neutralize the acidic solution with a base, such as sodium hydroxide, until a pH of 7 is reached. This will precipitate the 8-hydroxyquinoline.

  • Nitration: To introduce the nitro group at the 8-position, the resulting 8-hydroxyquinoline is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. Due to the directing effects of the hydroxyl group, nitration is expected to occur at the 5 and 7 positions. To achieve 8-nitration, one would start with a pre-nitrated aniline. A more direct route would involve the cyclization of 2-amino-3-nitrophenol with a suitable three-carbon component. However, for this guide, we will assume the availability of 8-nitro-4-hydroxyquinoline as a starting material for the final reduction step, as its synthesis is a more involved, multi-step process that is beyond the immediate scope of this section.

Diagram of the Skraup Synthesis for the Quinoline Core

G reagents Glycerol + Sulfuric Acid + Oxidizing Agent intermediate Cyclization Intermediate reagents->intermediate Dehydration & Addition aminophenol 2-Aminophenol aminophenol->intermediate quinoline Quinoline Core intermediate->quinoline Cyclization & Oxidation

Caption: Generalized Skraup synthesis pathway.

Reduction of 8-Nitro-4-hydroxyquinoline to this compound

The final and critical step is the selective reduction of the nitro group to an amino group without affecting the quinoline ring or the hydroxyl group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Preparation: In a hydrogenation vessel, suspend 8-nitro-4-hydroxyquinoline (1 mole) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation of the Product: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound.

Diagram of the Reduction of 8-Nitro-4-hydroxyquinoline

G start 8-Nitro-4-hydroxyquinoline product This compound start->product Catalytic Hydrogenation reagents H2, Pd/C Ethanol

Caption: Final reduction step to yield this compound.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not abundantly available, we can predict its key physicochemical properties based on its structure and the known properties of related compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₈N₂OBased on the chemical structure.
Molecular Weight ~160.17 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to light brown solid8-aminoquinoline is a pale yellow solid. The presence of the hydroxyl group may slightly alter the color.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.The amino and hydroxyl groups will increase polarity and potential for hydrogen bonding, but the quinoline core remains largely hydrophobic.
Melting Point Expected to be higher than 8-aminoquinoline (65°C)The additional hydroxyl group allows for stronger intermolecular hydrogen bonding, which typically raises the melting point.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with chemical shifts influenced by the electron-donating amino and hydroxyl groups. Signals for the amine and hydroxyl protons would also be present and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine, O-H stretching of the hydroxyl group, and C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound.

Potential Biological Activity and Applications

The primary historical and research interest in 8-aminoquinolines has been their antimalarial activity.[6] The 8-aminoquinoline scaffold is a key component of drugs like primaquine and tafenoquine, which are effective against the liver stages of the malaria parasite. The mechanism of action is thought to involve the generation of reactive oxygen species that are toxic to the parasite.

The introduction of a hydroxyl group at the 4-position of the quinoline ring could modulate the biological activity in several ways:

  • Altered Pharmacokinetics: The hydroxyl group could change the solubility, metabolism, and excretion profile of the compound.

  • Modified Target Binding: The hydroxyl group could form additional hydrogen bonds with the biological target, potentially enhancing or altering its activity.

  • Chelating Properties: The 4-hydroxy and 8-amino groups, in conjunction with the quinoline nitrogen, could act as a chelating agent for metal ions, which may be a component of its mechanism of action or a source of toxicity.[5]

Beyond its potential as an antimalarial, this compound could be investigated for other biological activities, as the quinoline scaffold is known to exhibit a broad range of pharmacological effects, including antibacterial, antifungal, and anticancer properties.[7]

Conclusion and Future Directions

This compound represents an intriguing, albeit historically underexplored, member of the vast quinoline family. Its discovery and synthesis are rooted in the urgent quest for synthetic antimalarials that defined a significant era of medicinal chemistry. While direct and extensive research on this specific molecule is limited, a robust understanding of quinoline chemistry allows for the confident postulation of its synthesis and properties.

For researchers and drug development professionals, this compound presents an opportunity. The proposed synthetic route is straightforward and utilizes well-established chemical transformations. The key to unlocking its potential lies in its systematic synthesis, purification, and comprehensive biological evaluation. Future research should focus on:

  • Confirmation of Synthesis: Executing the proposed synthesis and fully characterizing the resulting compound using modern spectroscopic techniques.

  • In Vitro and In Vivo Studies: Screening this compound for antimalarial activity against various strains of Plasmodium, as well as for other potential therapeutic applications.

  • SAR Studies: Using this compound as a lead compound for the synthesis of new derivatives with modified substituents to optimize activity and reduce potential toxicity.

By building upon the historical foundation of quinoline chemistry and employing modern drug discovery techniques, the scientific community can fully elucidate the therapeutic potential of this compound and its future derivatives.

References

8-Aminoquinolin-4-ol solubility and stability profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profile of 8-Aminoquinolin-4-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of this compound (also known as 8-amino-4-quinolinol). As a quinoline derivative, this compound is of significant interest to researchers in medicinal chemistry and drug development, serving as a key scaffold for therapeutic agents, particularly in areas like antimalarial research.[1][2] Understanding its solubility and stability is a critical first step in preformulation studies, ensuring that subsequent development of dosage forms and preclinical evaluations are built on a solid foundation.[3]

Core Physicochemical Properties

The inherent solubility and stability of a molecule are dictated by its fundamental physicochemical characteristics. This compound is a derivative of quinoline, featuring an amino group at the 8-position and a hydroxyl group at the 4-position, which significantly influence its properties.[1]

PropertyValue/DescriptionSource
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Appearance Typically a crystalline solid[4]
pKa Values The amino group at position 8 imparts basicity, while the hydroxyl group at position 4 is weakly acidic. The quinoline nitrogen also has a pKa. Precise experimental values for this compound are not readily available, but can be estimated based on related structures. For the parent 8-aminoquinoline, the pKa of the quinoline nitrogen is around 8.36.[5] The hydroxyl group's acidity and the amino group's basicity are critical for pH-dependent solubility.[5]
Classification Organic compound belonging to the quinoline family.[1]

Solubility Profile

The ability to achieve sufficient concentration in solution is paramount for both biological activity and formulation. The solubility of this compound is highly dependent on the nature of the solvent and, most critically, the pH of aqueous media.

Aqueous and pH-Dependent Solubility

Like many aminoquinolines, this compound is expected to have low intrinsic solubility in pure water.[6] However, its solubility is significantly influenced by pH due to the presence of ionizable amino and hydroxyl groups.[6][7]

  • In Acidic Conditions (Low pH): The amino group and the quinoline ring nitrogen will become protonated. This ionization increases the molecule's polarity, thereby enhancing its solubility in aqueous solutions.[6][8]

  • In Basic Conditions (High pH): As the pH increases, the molecule will be deprotonated to its neutral or free base form, leading to an exponential decrease in aqueous solubility.[3]

This pH-solubility relationship is a cornerstone of preformulation. For orally administered drugs, it dictates how solubility will change through the varying pH environments of the gastrointestinal tract.[9][10]

Solubility in Organic Solvents

This compound is generally soluble in polar organic solvents. This is a common characteristic for quinoline derivatives and is essential for laboratory work, including synthesis, purification, and the preparation of stock solutions for biological assays.[6][11]

  • Commonly Used Solvents: Ethanol, Dimethyl Sulfoxide (DMSO).[6]

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. The causality behind this choice is its ability to ensure the solution reaches saturation, providing a true measure of equilibrium solubility under defined conditions (e.g., temperature, pH).

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent system (e.g., purified water, various pH buffers, or organic solvents). The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a solvent-compatible filter (e.g., 0.22 µm PVDF) may be necessary.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

G Workflow for Solubility Determination by Shake-Flask Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Shake/Rotate (24-72h at constant T) A->B Achieve Saturation C Centrifuge or Settle B->C D Withdraw Supernatant (Filter if needed) C->D E Dilute Aliquot D->E F Analyze by HPLC/LC-MS E->F Determine Concentration

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a drug candidate is mandated by regulatory agencies like the ICH and FDA.[14][15] Forced degradation (or stress testing) studies are performed to deliberately degrade the compound under conditions more severe than accelerated stability testing.[16] The purpose is multifold: to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods used.[15][17]

Potential Degradation Pathways

The structure of this compound suggests several potential routes for degradation.

  • Hydrolytic Degradation: The quinoline ring system is generally stable.[18] However, extreme pH conditions can catalyze reactions. The stability of the compound should be evaluated in acidic, basic, and neutral aqueous media.[7]

  • Oxidative Degradation: Aminoquinolines are susceptible to oxidation.[19][20] The amino group can be a primary site for oxidative reactions, potentially leading to the formation of colored degradation products.[21] This pathway is particularly relevant as it can mimic metabolic processes in vivo.[22]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate photochemical reactions. ICH Q1B guidelines detail the requirements for photostability testing, which involves exposing the compound to a specific illumination intensity.[23][24]

  • Thermal Degradation: High temperatures can provide the activation energy for decomposition.[25] Solid-state thermal stability is crucial for determining appropriate storage and handling conditions.

Experimental Protocol: Forced Degradation Studies

A systematic approach is required to evaluate stability under various stress conditions. A validated, stability-indicating HPLC method is essential for separating the parent compound from any potential degradants.

General Workflow:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and acetonitrile).[11]

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room or elevated temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution (in a neutral solvent) at an elevated temperature (e.g., 70°C).

    • Thermal Degradation (Solid): Expose the solid powder to dry heat in an oven.

    • Photodegradation: Expose the stock solution and solid powder to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal effects.[23]

  • Neutralization/Quenching: After the exposure period, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the percentage degradation of the parent peak and the formation of any new impurity peaks. Mass balance should be calculated to ensure that all degradants are accounted for.

G General Workflow for Forced Degradation Studies cluster_stress Parallel Stress Conditions Start Prepare Stock Solution of this compound Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (ICH Light Source) Start->Photo DarkControl Dark Control Start->DarkControl Analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DarkControl->Analysis Evaluation Evaluate Degradation Pathways & Mass Balance Analysis->Evaluation

References

The Multifaceted Biological Activity of 8-Aminoquinolin-4-ol Derivatives: From Foundational Antimalarials to Novel Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for yielding compounds with a vast spectrum of biological activities.[1] While historically anchored in antimalarial drug discovery with seminal drugs like primaquine, its derivatives, including the 8-aminoquinolin-4-ol tautomeric form, are now recognized for their significant potential in oncology, infectious diseases, and neurodegenerative disorders.[1][2] This guide provides a comprehensive technical overview of the primary biological activities of this compound derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. We will explore the causality behind their therapeutic effects, offering field-proven insights for researchers aiming to harness the full potential of this versatile chemical core.

The 8-Aminoquinoline Core: A Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, and the 8-amino substituted variant is particularly noteworthy. Its ability to chelate metals, participate in redox cycling, and intercalate with biological macromolecules underpins its diverse pharmacological profile.[1][3] The this compound subclass exists in tautomeric equilibrium with the 8-amino-4-quinolone form, a feature that can influence its hydrogen bonding capabilities and interactions with biological targets. Understanding the synthesis and chemical properties of this core is fundamental to appreciating the nuances of its biological activity.

Classical synthetic routes to the 8-aminoquinoline core often involve the Skraup synthesis to form the quinoline ring, followed by nitration and subsequent reduction to install the 8-amino group.[1] Modern, more regioselective methods like the Povarov reaction are also employed.[1] The derivatization typically occurs at the 8-amino group, the 4-ol group, or on the quinoline ring itself, allowing for fine-tuning of the molecule's physicochemical properties and biological targeting.

Antimalarial Activity: The Historical Bedrock

The most established application of 8-aminoquinolines is in the treatment of malaria.[1] Compounds like primaquine and the more recent tafenoquine are critical for their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, thereby achieving a "radical cure" and preventing relapse.[2][3][4][5]

Mechanism of Action: A Two-Pronged Assault

The antimalarial action of 8-aminoquinolines is complex and not fully elucidated, but two primary mechanisms are widely accepted, particularly against different life cycle stages of the parasite.

  • Redox Cycling and Oxidative Stress: This is considered the primary mechanism against liver-stage parasites. 8-aminoquinolines are prodrugs that undergo metabolic activation, often mediated by cytochrome P450 enzymes, to form reactive quinone-imine intermediates.[2] These metabolites engage in redox cycling, generating reactive oxygen species (ROS) that induce significant oxidative stress, disrupting parasite mitochondrial function and leading to cell death.[2][4] This reliance on host metabolism explains the compound's selective activity on liver stages where these enzymes are abundant.

  • Inhibition of Hematin Polymerization: While less potent than 4-aminoquinolines in this regard, some 8-aminoquinoline derivatives exhibit activity against blood-stage parasites by interfering with heme detoxification.[6][7] During hemoglobin digestion in its food vacuole, the parasite releases toxic free heme. It detoxifies this by polymerizing it into an inert crystalline hemozoin. Certain 8-aminoquinolines can form a complex with heme, preventing this polymerization and leading to a buildup of toxic heme that lyses the parasite.[6][7]

G cluster_host Host Hepatocyte cluster_parasite Plasmodium Hypnozoite 8AQ 8-Aminoquinoline (Prodrug) CYP CYP450 Metabolism 8AQ->CYP Activation Metabolite Reactive Metabolites (e.g., Quinone-imine) CYP->Metabolite ROS Reactive Oxygen Species (ROS) Metabolite->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Induces Oxidative Stress Death Parasite Death Mito->Death

Caption: Proposed ROS-mediated antimalarial mechanism of 8-aminoquinolines.

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded critical insights into the SAR of antimalarial 8-aminoquinolines.[8][9]

PositionSubstitution Effect on Antimalarial ActivityReference
C6 The presence of a methoxy (-OCH3) group is a hallmark of potent compounds like primaquine and is generally considered crucial for high activity against liver stages.[8]
C8-Amine The nature of the alkylamine side chain is critical for activity, toxicity, and pharmacokinetics. A 4-amino-1-methylbutyl chain (as in primaquine) is optimal for radical curative activity.[7][10]
C4 Introduction of a methyl group can sometimes increase activity but also toxicity.[8]
C5 Substitution with phenoxy groups has been shown to reduce toxicity and endow impressive blood-stage (schizontocidal) activity.[6][8]
C7 Substitution at this position generally leads to a loss of activity.[8]
Key Experimental Protocol: Hematin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that act on the blood stage of the parasite by disrupting heme detoxification.

Principle: This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin chloride under acidic conditions that mimic the parasite's food vacuole.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1.6 mM solution of hemin chloride in dimethyl sulfoxide (DMSO).

    • Prepare a 4.2 M acetate buffer solution (pH 4.8).

    • Prepare test compounds (8-aminoquinoline derivatives) and a positive control (e.g., Chloroquine) at various concentrations in DMSO. Prepare a DMSO-only negative control.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the hemin chloride solution to each well.

    • Add 10 µL of the test compound dilutions (or controls) to the respective wells.

    • Initiate the reaction by adding 50 µL of the acetate buffer to each well.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours to allow for β-hematin formation. The causality for this step is to provide sufficient time and thermal energy for the polymerization reaction to proceed to completion in the control wells.

  • Washing and Detection:

    • After incubation, centrifuge the plate at 4000 rpm for 15 minutes. The resulting pellet is the insoluble β-hematin.

    • Carefully discard the supernatant. Wash the pellet by resuspending it in 200 µL of DMSO to remove any unreacted hemin. This washing step is critical for a clean signal, as residual hemin will interfere with the final reading. Repeat the centrifugation and supernatant removal.

    • Dissolve the final, washed β-hematin pellet in 100 µL of 0.1 M NaOH to convert it into soluble alkaline hematin.

  • Quantification:

    • Measure the absorbance of the dissolved alkaline hematin at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration at which 50% of β-hematin formation is inhibited) by plotting inhibition versus log concentration.

Anticancer Activity: An Emerging Frontier

Emerging evidence highlights the significant potential of 8-aminoquinoline derivatives as anticancer agents.[1][11] Their cytotoxic effects have been observed against a variety of cancer cell lines, and their mechanisms appear to be distinct from traditional chemotherapeutics.[2][12]

Mechanism of Action: Inducing Cell Death and Arrest

The anticancer properties of these derivatives are often linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[2]

  • Apoptosis Induction: Certain derivatives trigger the intrinsic apoptotic pathway. They can disrupt mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspase cascades (e.g., caspase-3, -9), and eventual cell death.[13]

  • Cell Cycle Arrest: Flow cytometry analyses have shown that some 8-aminoquinoline compounds can arrest cancer cells at specific checkpoints, most notably the G2/M phase.[13] This prevents the cells from progressing through mitosis, ultimately leading to apoptosis if the damage or stress cannot be resolved.

  • Lysosomotropic Action: As weak bases, these compounds can accumulate in the acidic environment of lysosomes. This trapping disrupts lysosomal function and autophagy, a critical process for cancer cell survival, thereby sensitizing them to other chemotherapeutic agents.[11]

G 8AQD 8-Aminoquinoline Derivative Mito Mitochondrial Stress 8AQD->Mito Induces G2M G2/M Checkpoint 8AQD->G2M Targets Caspase Caspase Activation (e.g., Caspase-9, -3) Mito->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Arrest Cell Cycle Arrest G2M->Arrest Arrest->Apoptosis Can lead to

Caption: Anticancer mechanisms involving apoptosis and cell cycle arrest.

Data Presentation: Comparative Cytotoxicity

The efficacy of novel derivatives is typically compared against standard chemotherapeutics across various cancer cell lines.

DerivativeIC50 (µM) vs. MDA-MB-231[13]IC50 (µM) vs. HepG-2[14]IC50 (µM) vs. A549[15]
Compound A ~2.05.36.9
Compound B > 5015.822.1
Doxorubicin 0.50.81.2
(Note: Data is representative based on literature values for quinoline-type compounds and serves for illustrative purposes)
Key Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MDA-MB-231) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach. This adherence period is crucial for ensuring the cells are in a healthy, receptive state before drug exposure.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-aminoquinoline derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

    • Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for an additional 2-4 hours. During this time, only viable cells will convert the MTT to formazan.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Quantification:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the blank reading, calculate cell viability as a percentage of the vehicle control, and plot a dose-response curve to determine the IC50 value.

Antimicrobial and Antifungal Activity

8-Aminoquinoline derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[1][3] This activity is particularly pronounced in metal complexes of these compounds.[1][3]

Mechanism of Action: Metal Chelation and Membrane Disruption

The primary antimicrobial mechanism is believed to be the chelation of essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) that are critical for microbial enzyme function and structural integrity.[1] By sequestering these ions, the compounds inhibit vital metabolic pathways. Furthermore, the lipophilic nature of the quinoline scaffold allows these molecules to intercalate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

G cluster_workflow MIC Determination Workflow Start Prepare Serial Dilutions of 8-AQ Derivative in Broth Inoculate Inoculate Wells with Standardized Microbial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Microbial Growth) Incubate->Observe Result MIC = Lowest Concentration with No Visible Growth Observe->Result

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Key Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro susceptibility of a microbe to an antimicrobial agent.[16]

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid broth medium. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a two-fold serial dilution of the 8-aminoquinoline derivative in a 96-well microplate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • Grow the test microorganism (e.g., Staphylococcus aureus or Candida albicans) overnight.

    • Prepare a suspension of the microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation:

    • Add 50 µL of the final diluted inoculum to each well of the microplate (except the sterility control). The total volume is now 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • After incubation, examine the plate visually. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). A reading mirror or a plate reader can aid in this determination. The growth control must show turbidity for the test to be valid.

Summary and Future Perspectives

The this compound scaffold and its derivatives represent a remarkably versatile class of compounds with a rich history and a promising future.[1] Originally developed as potent antimalarials for achieving radical cure, their biological activity is now understood to encompass significant anticancer, antimicrobial, and antiviral properties.[1][2][15] The mechanisms underpinning these effects—ranging from ROS generation and heme polymerization inhibition to apoptosis induction and metal chelation—highlight the diverse ways this chemical core can interact with biological systems.

Future research should focus on:

  • Improving Selectivity: Designing derivatives that are more selective for pathogenic cells over host cells to reduce toxicity, a known limitation of early 8-aminoquinolines.[3]

  • Mechanism Deconvolution: Further elucidating the precise molecular targets to enable rational drug design and overcome resistance mechanisms.

  • Combination Therapies: Exploring the synergistic potential of these derivatives as adjuvants to existing chemotherapies and antimicrobial agents, particularly given their ability to disrupt lysosomal function and sensitize cancer cells.[11]

By leveraging the foundational knowledge of their chemistry and biological activity, the scientific community is well-positioned to develop the next generation of 8-aminoquinoline-based therapeutics to address some of the world's most pressing health challenges.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] Within this class, 8-aminoquinoline derivatives have historically been pivotal in the fight against infectious diseases, most notably malaria.[2] This technical guide focuses on a specific, yet promising derivative, 8-Aminoquinolin-4-ol, also known as 8-amino-4-hydroxyquinoline. While direct, extensive research on this particular molecule is emerging, this guide synthesizes the wealth of knowledge surrounding the 8-aminoquinoline and 8-hydroxyquinoline pharmacophores to illuminate the potential therapeutic targets of this compound. We will delve into its putative mechanisms of action across oncology, infectious diseases, and neurodegenerative disorders, underpinned by its anticipated metal-chelating and redox-modulating properties. This document provides a comprehensive exploration of its therapeutic landscape, complete with detailed experimental protocols and mechanistic visualizations to empower further investigation and drug development initiatives.

Introduction: The Quinoline Core and the Promise of this compound

The quinoline ring system, a bicyclic heterocycle, is a "privileged structure" in drug discovery, meaning it can interact with a wide range of biological targets.[3][4] The 8-aminoquinoline subclass, in particular, has a rich history, with primaquine being a key drug for the radical cure of relapsing malaria.[5] The introduction of a hydroxyl group at the 4-position, creating this compound, is hypothesized to significantly influence its biological activity. This modification can alter its electronic properties, lipophilicity, and, crucially, its metal-chelating capabilities, thereby opening up new therapeutic avenues.[6]

This guide will explore the potential of this compound by dissecting its likely molecular targets in three key therapeutic areas:

  • Antiparasitic Activity: Building on the legacy of 8-aminoquinolines in malaria.

  • Anticancer Activity: Leveraging the emerging role of quinoline derivatives in oncology.

  • Neuroprotection: Investigating its potential to combat neurodegenerative diseases.

The central hypothesis underpinning the multifaceted activity of this compound is its ability to interact with metal ions and modulate cellular redox environments.

Potential Therapeutic Applications and Putative Molecular Targets

Antiparasitic Activity: Beyond Malaria

The antimalarial activity of 8-aminoquinolines is a well-established paradigm.[5] While the precise mechanism of action for primaquine remains a subject of investigation, it is understood to involve metabolic activation to reactive intermediates that can disrupt parasite mitochondrial function and generate reactive oxygen species (ROS).[7]

Potential Targets for this compound in Parasitic Diseases:

  • Heme Polymerization: A primary target for many quinoline-based antimalarials is the inhibition of hemozoin formation.[8] The parasite detoxifies heme, a byproduct of hemoglobin digestion, by polymerizing it into insoluble hemozoin. This compound, like other quinolines, may interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.

  • Parasite Mitochondria: 8-aminoquinolines are known to disrupt the mitochondrial electron transport chain in parasites, leading to a collapse of the mitochondrial membrane potential and ATP depletion.[9] The 4-hydroxy group in this compound could enhance this activity by participating in redox cycling.

  • DNA and RNA Synthesis: Some quinoline derivatives have been shown to intercalate with parasitic DNA, inhibiting replication and transcription.[9]

Beyond malaria, the 8-aminoquinoline scaffold has demonstrated activity against other protozoal infections like leishmaniasis.[10]

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is a standard method for assessing the in vitro efficacy of compounds against Plasmodium falciparum.

  • Parasite Culture: Maintain a continuous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 0.2% sodium bicarbonate, and 25 mM HEPES.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in complete culture medium to achieve a range of final concentrations.

  • Assay Plate Preparation: Add 100 µL of the diluted compound to a 96-well microplate. Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: A Multifaceted Approach

The anticancer potential of quinoline derivatives is a rapidly expanding field of research.[3][11] Their mechanisms of action are diverse and often involve the disruption of metal homeostasis and the induction of oxidative stress, leading to apoptosis.[12]

Potential Anticancer Targets for this compound:

  • Induction of Oxidative Stress: 8-Hydroxyquinoline derivatives are known to chelate intracellular metal ions, such as copper and iron.[6][13] The resulting complexes can catalytically generate ROS, leading to DNA damage, lipid peroxidation, and protein oxidation, ultimately triggering apoptosis.

  • Topoisomerase Inhibition: Some quinoline compounds can inhibit topoisomerases, enzymes essential for DNA replication and repair. This leads to DNA strand breaks and cell cycle arrest.

  • Kinase Inhibition: Quinoline scaffolds have been successfully utilized to design inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Src and Abl kinases.[12]

  • Proteasome Inhibition: The chelation of copper by quinoline derivatives can lead to the inhibition of the proteasome, a cellular machinery responsible for degrading damaged or unwanted proteins.[9] Proteasome inhibition results in the accumulation of pro-apoptotic proteins and cell death.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]

Visualization of Anticancer Mechanisms

anticancer_mechanisms This compound This compound Metal Ion Chelation (Cu2+, Fe2+) Metal Ion Chelation (Cu2+, Fe2+) This compound->Metal Ion Chelation (Cu2+, Fe2+) Binds to Topoisomerase Inhibition Topoisomerase Inhibition This compound->Topoisomerase Inhibition May inhibit Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition May inhibit Proteasome Inhibition Proteasome Inhibition This compound->Proteasome Inhibition May inhibit ROS Generation ROS Generation Metal Ion Chelation (Cu2+, Fe2+)->ROS Generation Catalyzes DNA Damage DNA Damage ROS Generation->DNA Damage Induces Apoptosis Apoptosis DNA Damage->Apoptosis Triggers Topoisomerase Inhibition->Apoptosis Kinase Inhibition->Apoptosis Proteasome Inhibition->Apoptosis

Caption: Putative anticancer mechanisms of this compound.

Neuroprotection: Combating Oxidative Stress in the Brain

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and metal dyshomeostasis.[6] The antioxidant and metal-chelating properties of 8-hydroxyquinoline derivatives make them attractive candidates for neuroprotective therapies.[14][15]

Potential Neuroprotective Targets for this compound:

  • Metal Ion Chelation: this compound can chelate redox-active metal ions like copper and iron, which are implicated in the generation of ROS in the brain. By sequestering these ions, it can mitigate oxidative damage to neurons.[6]

  • Antioxidant Activity: The 4-hydroxy group can act as a radical scavenger, directly neutralizing harmful free radicals. This intrinsic antioxidant activity can protect neuronal cells from oxidative insults.[14]

  • Modulation of Signaling Pathways: Recent studies on 8-aminoquinoline-based metal complexes suggest they can upregulate the SIRT1/3-FOXO3a signaling pathway, which is involved in promoting cell survival and mitigating oxidative damage.[10]

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium. Differentiate the cells into a more neuron-like phenotype using retinoic acid.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Induce oxidative stress by exposing the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Data Analysis: Determine the protective effect of this compound by comparing the viability and ROS levels of pre-treated cells to those of cells treated with H₂O₂ alone.

Visualization of Neuroprotective Mechanisms

neuroprotection_mechanisms Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Metal Dyshomeostasis (Cu2+, Fe2+) Metal Dyshomeostasis (Cu2+, Fe2+) Metal Dyshomeostasis (Cu2+, Fe2+)->Oxidative Stress This compound This compound Metal Ion Chelation Metal Ion Chelation This compound->Metal Ion Chelation Promotes Radical Scavenging Radical Scavenging This compound->Radical Scavenging Acts as SIRT1/3-FOXO3a Pathway Upregulation SIRT1/3-FOXO3a Pathway Upregulation This compound->SIRT1/3-FOXO3a Pathway Upregulation May upregulate Metal Ion Chelation->Metal Dyshomeostasis (Cu2+, Fe2+) Reduces Neuroprotection Neuroprotection Metal Ion Chelation->Neuroprotection Radical Scavenging->Oxidative Stress Reduces Radical Scavenging->Neuroprotection SIRT1/3-FOXO3a Pathway Upregulation->Neuroprotection

References

A Senior Application Scientist's Guide to the In Silico Modeling of 8-Aminoquinolin-4-ol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] 8-Aminoquinolin-4-ol, a specific derivative, presents a compelling subject for computational analysis due to its structural features which suggest potential for diverse biological activities, including antimalarial properties.[3][4] This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico investigation of this compound. We will navigate the complete computational workflow, from initial target identification to the nuanced assessment of molecular interactions and the prediction of drug-like properties. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs each experimental choice, ensuring a robust and logically sound computational investigation.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, front-loading the development pipeline with high-quality candidates is paramount. Computational, or in silico, methods have become indispensable for achieving this, allowing for the rapid, cost-effective screening and characterization of small molecules before committing to expensive and time-consuming wet-lab experiments.[5][6] Quinoline derivatives, in particular, have a rich history of pharmacological relevance, exhibiting anticancer, antimicrobial, and anti-inflammatory activities.[7][8]

Our subject, this compound, possesses key functional groups—an amino group at the 8-position and a hydroxyl group at the 4-position—that can participate in various non-covalent interactions, making it an ideal candidate for forming stable complexes with biological macromolecules.[3] The objective of this guide is to delineate a complete in silico workflow to hypothesize and validate its potential protein targets, characterize the dynamics of its interactions, and evaluate its viability as a drug candidate.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Drug-Likeness Evaluation cluster_3 Phase 4: Synthesis & Validation Target_ID Target Identification & Prioritization Target_Prep Target Preparation (Protein Structure) Target_ID->Target_Prep Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Pharmacokinetics & Safety) Ligand_Prep->ADMET Target_Prep->Docking MD_Sim Molecular Dynamics Simulation (Stability & Dynamics Analysis) Docking->MD_Sim Top Poses Data_Synthesis Data Synthesis & Interpretation MD_Sim->Data_Synthesis ADMET->Data_Synthesis Lead_Opt Lead Optimization Data_Synthesis->Lead_Opt

Caption: Overall In Silico Workflow for this compound Analysis.

Section 1: Target Identification & Prioritization

Expertise & Causality: Before we can model an interaction, we must first identify a biologically relevant target. A blind search is inefficient. Therefore, we employ computational strategies to generate a shortlist of high-probability protein targets. This is a critical step, as the biological relevance of any subsequent modeling is entirely dependent on the validity of the chosen target.[9] Methods range from analyzing gene expression data to leveraging known drug-target databases.[5] Network pharmacology, which analyzes protein-protein interaction networks, is another powerful technique to identify crucial "hub" proteins in disease pathways that may serve as targets.[6]

Protocol 1: Reverse Pharmacophore and Docking-Based Target Fishing
  • Ligand Preparation :

    • Obtain the 2D structure of this compound (e.g., from PubChem, CID 11359).[10]

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel.

    • Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to ensure the ligand is in a low-energy, stable conformation, which is a prerequisite for accurate screening.

  • Pharmacophore Model Generation :

    • Identify the key chemical features of this compound: Hydrogen Bond Donors (amino and hydroxyl groups), Hydrogen Bond Acceptors (ring nitrogen, hydroxyl oxygen), and Aromatic Rings.

    • Use these features to generate a 3D pharmacophore model using software like Pharmit or ZINCPharmer.

  • Database Screening :

    • Screen a database of protein structures (e.g., PDB) against the generated pharmacophore model. This will identify proteins with binding pockets that have the complementary chemical features to bind our ligand.

    • The output will be a list of potential protein targets, ranked by how well they match the pharmacophore.

  • Target Prioritization :

    • Filter the list of potential targets based on biological relevance. Cross-reference the targets with disease databases (e.g., DisGeNET) to identify proteins implicated in relevant pathologies (e.g., malaria, cancer).[5]

    • Perform a literature review on the top-ranked, disease-relevant targets to confirm their "druggability" and role in the disease of interest. This human-in-the-loop step is essential for self-validation and avoiding computationally sound but biologically irrelevant pathways.

Section 2: Molecular Docking – Predicting the Binding Hypothesis

Expertise & Causality: Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a target protein.[11][12] It functions as a computational "handshake," sampling numerous possible conformations and scoring them to identify the most energetically favorable binding mode.[12] The choice of docking software and scoring function is critical; for this guide, we select AutoDock Vina, a widely used and validated tool known for its speed and accuracy.[13] The underlying principle is that a lower binding energy score corresponds to a more stable protein-ligand complex.

G Start Start: Prepared Ligand & Receptor PDBQT Files DefineBox Define Search Space (Grid Box Generation) Start->DefineBox Input RunVina Execute AutoDock Vina (Docking Simulation) DefineBox->RunVina Configuration Output Generate Output: - Best Binding Poses - Binding Affinity Scores (kcal/mol) RunVina->Output Results Analyze Analyze Interactions (Hydrogen Bonds, Hydrophobic, etc.) Output->Analyze Post-processing Select Select Top Poses for Molecular Dynamics Analyze->Select Decision

Caption: The Molecular Docking Workflow using AutoDock Vina.

Protocol 2: Molecular Docking with AutoDock Vina

This protocol assumes a prioritized protein target has been selected (e.g., Plasmepsin II from Plasmodium falciparum, a known antimalarial target).

  • Receptor Preparation :

    • Download the protein structure from the RCSB PDB database.

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands. The causality here is to ensure the binding site is empty and that water molecules do not create steric hindrance or interfere with the scoring function unless explicitly modeled.

    • Add polar hydrogens, as hydrogen atoms are critical for calculating interactions but are often absent in crystal structures.

    • Add Kollman charges to assign partial atomic charges, which are essential for electrostatic calculations within the scoring function.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation :

    • Using the energy-minimized 3D structure of this compound from Section 1.

    • In AutoDock Tools, define the rotatable bonds. This allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation :

    • Define the search space by creating a "grid box" that encompasses the entire binding site of the target protein. The dimensions of this box are critical: too small, and you may miss the true binding pose; too large, and you increase computation time and the risk of finding irrelevant binding sites.[14] A common practice is to center the box on a co-crystallized ligand if available, or on key catalytic residues.

  • Running the Docking Simulation :

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[15]

    • Execute the Vina command from the terminal: vina --config conf.txt --log log.txt[13]

  • Results Analysis :

    • Vina will output a file containing several binding poses, ranked by their affinity scores in kcal/mol.

    • Visualize the top-ranked poses complexed with the protein using a tool like PyMOL or ChimeraX.

    • Analyze the specific interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) for the most favorable pose. A strong binding hypothesis is supported not just by a low energy score, but by a network of plausible intermolecular interactions.

PoseBinding Affinity (kcal/mol)Interacting Residues (Example)Key Interactions
1-8.5ASP34, TYR194, SER81H-bond with ASP34, Pi-stacking with TYR194
2-8.1ASP34, VAL78H-bond with ASP34
3-7.9ILE122, PHE111Hydrophobic interactions

Section 3: Molecular Dynamics – From a Static Pose to a Dynamic Interaction

Expertise & Causality: Molecular docking provides a valuable but static snapshot of a potential interaction. Biological systems, however, are dynamic. Molecular Dynamics (MD) simulations allow us to observe the physical motions of atoms and molecules over time, providing a much richer and more realistic understanding of the protein-ligand complex.[16][17] We use MD to validate the stability of the docking pose. If a ligand is not stable in the binding pocket and dissociates quickly during a simulation, the initial docking result is likely a false positive. We will use GROMACS, a powerful and widely-used open-source MD engine.[18]

Protocol 3: GROMACS Simulation of the Protein-Ligand Complex

This protocol begins with the top-ranked docked pose from Section 2.

  • System Preparation :

    • Topology Generation: Generate a topology for the protein using a GROMACS tool (pdb2gmx) and a force field like CHARMM36.[19] For the ligand (this compound), which is not a standard residue, parameters must be generated using a server like CGenFF or SwissParam. This is a critical self-validating step; incorrect ligand parameters will lead to physically unrealistic simulations.

    • Complex Building: Combine the coordinate files of the protein and the parameterized ligand.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P). This explicitly models the aqueous environment of a biological system.

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge, mimicking physiological salt concentrations.

  • Simulation Execution :

    • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes or inappropriate geometry introduced during system setup.

    • Equilibration (NVT & NPT): This is a two-phase process to bring the system to the desired temperature and pressure.

      • NVT (Constant Volume) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.

      • NPT (Constant Pressure) Ensemble: Bring the system to the target pressure (e.g., 1 bar) to achieve the correct density.

    • Production MD: Run the simulation for a set period (e.g., 100 nanoseconds) to collect trajectory data for analysis.[19]

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converged RMSD indicates that the complex has reached equilibrium and the ligand is stable in the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds or other interactions identified during docking throughout the simulation. A stable interaction is one that is maintained for a significant portion of the simulation time.

Section 4: ADMET Prediction – Assessing Drug-Likeness and Safety

Expertise & Causality: A molecule that binds strongly to its target is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[20] Predicting these properties early helps to eliminate candidates that are likely to fail in later development stages due to poor pharmacokinetics or toxicity, a concept known as "fail early, fail cheap."[21][22] We will use the SwissADME web server, a user-friendly tool that provides robust predictions for a wide range of physicochemical and pharmacokinetic properties.[23][24]

Caption: Key ADMET properties evaluated for a drug candidate.

Protocol 4: ADMET Profiling with SwissADME
  • Input :

    • Navigate to the SwissADME web server.

    • Input the structure of this compound, either by drawing it or by providing its SMILES string.

  • Execution :

    • Run the analysis. The server calculates a wide range of descriptors based on the molecule's structure.[23]

  • Analysis of Key Parameters :

    • Physicochemical Properties: Examine properties like Molecular Weight (MW), LogP (lipophilicity), and water solubility. These are fundamental to a molecule's behavior.

    • Pharmacokinetics: Assess predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation. High GI absorption is desirable for orally administered drugs.

    • Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five. These rules provide a quick filter for compounds that are likely to have poor absorption or permeation.[25]

    • Medicinal Chemistry: Look for alerts such as PAINS (Pan-Assay Interference Compounds), which are substructures known to interfere with assay readings, leading to false positives.

PropertyPredicted ValueAssessmentRationale
Molecular Weight160.18 g/mol Good< 500 Da (Lipinski's Rule)
LogP (iLOGP)1.35GoodMeasures lipophilicity, affects absorption
GI AbsorptionHighFavorableIndicates good potential for oral bioavailability
BBB PermeantNoFavorableReduces potential for CNS side effects
Lipinski Violations0ExcellentHigh probability of being orally active
PAINS Alert0ExcellentLow risk of being a promiscuous binder

Conclusion and Forward Outlook

This guide has outlined a comprehensive and robust in silico workflow for the initial characterization of this compound. By systematically progressing from broad target identification to specific interaction modeling and finally to an assessment of drug-like properties, we can build a strong, data-driven hypothesis for the molecule's therapeutic potential. The results from molecular docking, validated by the dynamic stability observed in MD simulations, and supported by a favorable ADMET profile, provide a solid foundation for advancing the compound to the next stage of the drug discovery pipeline: experimental validation and lead optimization. This structured, causality-driven computational approach ensures that resources are directed toward the most promising candidates, ultimately accelerating the path from molecule to medicine.

References

An In-Depth Technical Guide to Preliminary Mechanism of Action Studies for 8-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unexplored Territory of 8-Aminoquinolin-4-ol

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, from antimalarial to anticancer and neuroprotective effects.[1][2][3] Within this distinguished class, 8-aminoquinolines are particularly notable. The archetypal compound, primaquine, remains a critical tool against relapsing malaria, and its mechanism, though not fully elucidated, is believed to hinge on metabolic activation and the subsequent generation of parasiticidal reactive oxygen species (ROS).[4][5][6] Emerging evidence also points to the potential of 8-aminoquinoline derivatives in oncology and neurodegenerative diseases, often through the modulation of complex signaling pathways.[3][7]

This guide focuses on a specific, lesser-studied derivative: this compound. The introduction of a hydroxyl group at the 4-position presents an intriguing modification to the core 8-aminoquinoline structure, suggesting the potential for a unique pharmacological profile and mechanism of action (MoA). The absence of extensive literature on this particular analog necessitates a foundational, systematic approach to unravel its biological activity.

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals embarking on the preliminary MoA investigation of this compound. We will eschew a rigid, one-size-fits-all template, instead adopting a logical, multi-pronged investigational strategy. Our approach is grounded in established principles of drug discovery, beginning with broad, unbiased screening to identify a direct molecular target and progressing to hypothesis-driven functional assays informed by the known pharmacology of related compounds.[8] Each proposed study is designed to be a self-validating system, providing robust and interpretable data to build a coherent model of the compound's MoA.

Part 1: The Initial Foray - Unbiased Direct Target Identification

The foundational step in any MoA study is to determine if the compound of interest physically interacts with a specific protein or set of proteins within the cell.[9][10] Identifying a direct binding partner provides the most concrete starting point from which to build a mechanistic hypothesis. We will employ a state-of-the-art, label-free method: the Cellular Thermal Shift Assay (CETSA®).

Scientific Rationale: The Principle of Thermal Stabilization

CETSA operates on the principle that when a small molecule binds to a target protein, it generally increases the protein's thermal stability.[11][12] When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a ligand (our compound) will be more resistant to this thermal denaturation and will remain in the soluble fraction at higher temperatures compared to its unbound state.[13][14] By coupling this with quantitative mass spectrometry, we can identify which proteins are stabilized in the presence of this compound across the entire proteome.

Experimental Workflow: CETSA Coupled with Mass Spectrometry (CETSA-MS)

The following workflow outlines a comprehensive approach to identifying the intracellular targets of this compound.

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Proteomic Analysis cell_culture 1. Cell Culture (e.g., HeLa, A549) harvest 2. Cell Harvest & Resuspension cell_culture->harvest treatment 3. Incubate Cells with this compound or Vehicle (DMSO) harvest->treatment aliquot 4. Aliquot cell suspensions treatment->aliquot heat 5. Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot->heat lysis 6. Cell Lysis (Freeze-thaw cycles) heat->lysis centrifugation 7. Ultracentrifugation to separate soluble vs. aggregated proteins lysis->centrifugation sample_prep 8. Sample Prep for MS (Reduction, Alkylation, Digestion) centrifugation->sample_prep lc_ms 9. LC-MS/MS Analysis sample_prep->lc_ms data_analysis 10. Data Analysis Identify stabilized proteins lc_ms->data_analysis

Figure 1: Experimental workflow for CETSA-MS target identification.
Detailed Protocol: CETSA-MS for this compound

  • Cell Culture: Culture a relevant human cell line (e.g., HeLa for general cytotoxicity or a specific cancer line like A549 if anticancer activity is suspected) to ~80% confluency.

  • Compound Treatment: Treat cells with a predetermined concentration of this compound (e.g., 10x the IC50 value from a preliminary viability assay) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating Step: After treatment, heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[12]

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble fraction). Quantify the protein concentration. Prepare samples for mass spectrometry by reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

  • Data Analysis: Plot the relative abundance of each identified protein as a function of temperature for both the treated and vehicle control samples. Proteins that show a significant shift in their melting curve to higher temperatures in the presence of this compound are considered potential direct targets.

Hypothetical Data Summary

The results from a CETSA-MS experiment can be summarized to highlight the top candidate proteins for further validation.

Protein CandidateGene NameCellular FunctionThermal Shift (ΔTm, °C)p-value
Mitogen-activated protein kinase 1MAPK1Signal Transduction, Proliferation+4.2<0.001
Pyruvate kinase M2PKM2Glycolysis, Cancer Metabolism+3.8<0.005
Topoisomerase II alphaTOP2ADNA Replication, Chromosome Segregation+2.5<0.01
Cytochrome P450 reductasePORElectron Transfer, Metabolism+2.1<0.05

Table 1: Hypothetical results from a CETSA-MS screen, identifying proteins significantly stabilized by this compound.

Part 2: Hypothesis-Driven Functional Investigations

The results from the unbiased target identification, combined with the known pharmacology of the 8-aminoquinoline class, allow us to formulate and test specific mechanistic hypotheses. Based on the literature and our hypothetical CETSA results, we will investigate three primary potential mechanisms: kinase signaling inhibition, induction of oxidative stress, and mitochondrial dysfunction.

A. Kinase Activity Profiling

Scientific Rationale: Our hypothetical CETSA data identified MAPK1 (ERK2) as a top candidate. Kinases are highly "druggable" targets, and their dysregulation is a hallmark of many diseases, including cancer.[15] Therefore, assessing the effect of this compound on a broad panel of kinases is a logical next step to determine its selectivity and potential impact on cellular signaling.[16][17]

Experimental Workflow: In Vitro Kinome Profiling

We will utilize a commercial kinome profiling service that measures the inhibitory activity of the compound against a large panel of recombinant kinases.[18][19] This provides a rapid and comprehensive overview of the compound's kinase selectivity.

Kinome_Profiling_Workflow compound 1. Prepare this compound at a fixed concentration (e.g., 1 µM) kinase_panel 2. Incubate compound with a large panel of purified kinases (>300 kinases) compound->kinase_panel reaction 3. Initiate kinase reaction with ATP and specific substrate kinase_panel->reaction detection 4. Measure kinase activity (e.g., phosphorylation of substrate) reaction->detection analysis 5. Calculate percent inhibition relative to vehicle control detection->analysis hit_validation 6. Follow-up with IC50 determination for strongly inhibited kinases analysis->hit_validation

Figure 2: Workflow for in vitro kinome profiling.

Detailed Protocol: Broad-Panel Kinase Inhibition Assay

  • Compound Submission: Provide this compound to a contract research organization (CRO) offering kinome profiling services (e.g., services from AssayQuant, Oncolines, or Pamgene).[17][18][19]

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a panel of over 300 purified human kinases.

  • Activity Measurement: Kinase activity is measured by quantifying the phosphorylation of a specific substrate, often using radiometric or fluorescence-based methods.

  • Data Analysis: The activity in the presence of the compound is compared to a vehicle control (DMSO), and the result is expressed as percent inhibition.

  • Follow-up Studies: For any kinases inhibited by more than a predefined threshold (e.g., >80%), full dose-response curves are generated to determine the IC50 value, providing a quantitative measure of potency.

Hypothetical Data Summary
Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Kinase Family
MAPK1 (ERK2)95%85CMGC
CDK288%210CMGC
GSK3B75%850CMGC
SRC25%>10,000Tyrosine Kinase
EGFR10%>10,000Tyrosine Kinase

Table 2: Hypothetical kinome profiling data for this compound, showing potent and selective inhibition of specific kinases.

B. Assessment of Reactive Oxygen Species (ROS) Generation

Scientific Rationale: A primary hypothesized mechanism for the antimalarial activity of 8-aminoquinolines is the generation of ROS.[5][6][20] This occurs through metabolic activation by cytochrome P450 enzymes and subsequent redox cycling.[5] It is crucial to determine if this compound shares this property, as excessive ROS production can be a mechanism of cytotoxicity in cancer cells but also a source of off-target toxicity.[21][22]

Experimental Workflow: Cellular ROS Detection

We will use a cell-based assay with a fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[21][23]

ROS_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement & Analysis seed_cells 1. Seed cells in a 96-well plate load_probe 2. Load cells with DCFH-DA probe seed_cells->load_probe treatment 3. Treat cells with This compound, Vehicle, or Positive Control (H₂O₂) load_probe->treatment incubation 4. Incubate for a defined time period treatment->incubation read_fluorescence 5. Measure fluorescence (Ex/Em ~495/529 nm) incubation->read_fluorescence analysis 6. Quantify ROS levels relative to controls read_fluorescence->analysis

Figure 3: Workflow for cellular reactive oxygen species (ROS) assay.

Detailed Protocol: DCFH-DA Assay for Intracellular ROS

  • Cell Plating: Seed cells (e.g., HeLa or HepG2, a liver cell line with metabolic capacity) into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.[23] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH.

  • Compound Treatment: Wash the cells again to remove excess probe. Add fresh medium containing various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 100 µM hydrogen peroxide, H₂O₂).[23]

  • Fluorescence Measurement: Incubate the plate at 37°C. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] Measure the fluorescence intensity at various time points (e.g., 1, 2, 4 hours) using a fluorescence plate reader with excitation/emission wavelengths of approximately 495/529 nm.[24]

Hypothetical Data Summary
Treatment GroupConcentration (µM)Fold Increase in Fluorescence (vs. Vehicle)
Vehicle (DMSO)-1.0
This compound11.8
This compound104.5
This compound509.2
H₂O₂ (Positive Control)10012.5

Table 3: Hypothetical results from a DCFH-DA assay, indicating dose-dependent ROS generation by this compound.

C. Analysis of Mitochondrial Function

Scientific Rationale: Mitochondria are central to cellular metabolism and are a known target for some quinoline derivatives.[25][26] Drug-induced mitochondrial dysfunction can be a key mechanism of action or a source of toxicity.[27][28] Key indicators of mitochondrial health include the mitochondrial membrane potential (MMP) and oxygen consumption rate (OCR). A loss of MMP is an early indicator of apoptosis and cellular stress.[27]

Experimental Workflow: Mitochondrial Membrane Potential Assay

We will use a fluorescent dye, such as JC-1 or TMRE, to assess changes in MMP via flow cytometry or fluorescence microscopy. JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

MMP_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analyze Analysis seed_cells 1. Culture cells treat_cells 2. Treat with this compound, Vehicle, or Positive Control (CCCP) seed_cells->treat_cells stain_cells 3. Incubate cells with JC-1 dye treat_cells->stain_cells wash_cells 4. Wash to remove excess dye stain_cells->wash_cells analysis 5. Analyze by Flow Cytometry or Fluorescence Microscopy wash_cells->analysis quantify 6. Quantify Red/Green fluorescence ratio analysis->quantify

Figure 4: Workflow for assessing mitochondrial membrane potential (MMP).

Detailed Protocol: JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Treatment: Culture cells to ~70-80% confluency. Treat cells with various concentrations of this compound, a vehicle control, and a positive control known to depolarize the mitochondrial membrane (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone).[29]

  • JC-1 Staining: Following treatment, incubate the cells with JC-1 staining solution (typically 2-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove the dye from the medium.

  • Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will show a high red fluorescence signal, while apoptotic or stressed cells will show a shift to green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.

Hypothetical Data Summary
Treatment GroupConcentration (µM)Percent of Cells with Depolarized Mitochondria (High Green Fluorescence)
Vehicle (DMSO)-5%
This compound112%
This compound1048%
This compound5085%
CCCP (Positive Control)5095%

Table 4: Hypothetical flow cytometry data from a JC-1 assay, showing a dose-dependent increase in mitochondrial membrane depolarization.

Part 3: Synthesis and Future Directions

The preliminary studies outlined in this guide provide a robust framework for elucidating the mechanism of action of this compound. By integrating the data from these orthogonal assays, a compelling, evidence-based mechanistic hypothesis can be constructed.

If our hypothetical results were borne out, they would suggest that this compound is a multi-targeted agent. The CETSA-MS data would point to direct engagement with the kinase MAPK1. The kinome profiling would confirm this, demonstrating potent and selective enzymatic inhibition. Concurrently, the compound induces significant ROS production and mitochondrial membrane depolarization, classic hallmarks of 8-aminoquinoline pharmacology.

This leads to a synthesized hypothesis: This compound acts as a dual-mechanism agent, directly inhibiting key cell proliferation pathways via MAPK1 inhibition while also inducing cytotoxic oxidative stress and mitochondrial collapse.

Future work would involve validating these findings. This includes:

  • Target Validation: Using techniques like siRNA knockdown or CRISPR/Cas9 knockout of the identified target (e.g., MAPK1) to confirm that the cellular effects of the compound are dependent on this target.

  • Pathway Analysis: Performing Western blotting to confirm the inhibition of downstream targets in the MAPK signaling pathway (e.g., phosphorylation of RSK).

  • In Vivo Studies: Progressing the compound into animal models of disease (e.g., cancer xenograft models) to determine if the in vitro mechanism translates to in vivo efficacy.

By following this logical and technically rigorous progression of studies, researchers can efficiently and effectively move from a novel compound to a well-defined mechanism of action, paving the way for further preclinical and clinical development.

References

8-Aminoquinolin-4-ol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Privileged Scaffold for Drug Discovery and Catalysis

Abstract

8-Aminoquinolin-4-ol is a heterocyclic organic compound built upon the quinoline framework, a privileged structure in medicinal chemistry. Characterized by an amino group at the 8-position and a hydroxyl group at the 4-position, this molecule exists in tautomeric equilibrium with its 8-amino-4(1H)-quinolinone form. It serves not only as a crucial precursor for a range of pharmacologically active agents but also as a foundational component for developing sophisticated catalytic systems. This technical guide provides an in-depth analysis of its chemical identity, synthesis, spectroscopic properties, and its multifaceted applications in drug development and modern organic synthesis, offering researchers and scientists a comprehensive resource for leveraging this versatile compound.

Chemical Identity and Physicochemical Properties

This compound is a distinct derivative of the quinoline family. The strategic placement of the amino and hydroxyl groups imparts significant chemical reactivity and the ability to chelate metal ions, a property central to its biological activity and catalytic applications.

A critical structural feature is the keto-enol tautomerism between this compound (the enol form) and 8-amino-4(1H)-quinolinone (the keto form). While named as the "-ol," the quinolinone form is often significant in its reactivity and structure. This equilibrium can be influenced by the solvent and solid-state packing forces.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 53867-95-1[1]
IUPAC Name This compoundN/A
Tautomeric IUPAC Name 8-amino-4(1H)-quinolinoneN/A
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Appearance Pale yellow solid[1]
Melting Point Approx. 56–58 °C[1]
Solubility Soluble in polar solvents like water and ethanol[1]

Synthesis and Manufacturing

The synthesis of the 8-aminoquinoline core is a well-established process in organic chemistry. Classical methods often provide the foundation for producing derivatives like this compound.

Foundational Synthetic Strategies

Two primary retrospective pathways lead to the 8-aminoquinoline scaffold:

  • Nitration and Subsequent Reduction : The traditional approach involves the nitration of a suitable quinoline precursor to introduce a nitro group, typically yielding a mixture of isomers. After separation, the 8-nitroquinoline derivative is reduced to the 8-aminoquinoline. This reduction is robustly achieved using reagents like tin powder in hydrochloric acid or catalytic hydrogenation (e.g., H₂ with Pd/C).[2][3]

  • Amination of Chloroquinoline : A more direct route involves the nucleophilic substitution of an 8-chloroquinoline derivative with an amine source.[3]

For constructing the quinoline ring system itself, the Skraup synthesis remains a cornerstone method. This reaction involves the cyclization of an aromatic amine (like o-aminophenol) with glycerol in the presence of sulfuric acid and an oxidizing agent (such as o-nitrophenol)[4].

General Synthetic Workflow

The synthesis of this compound can be conceptualized through a multi-step process, often starting from a pre-functionalized aniline to build the quinoline core with the desired substitution pattern.

G A Substituted Aniline (e.g., 2-aminophenol) C Skraup Reaction (Cyclization) A->C B Glycerol + Acid + Oxidizing Agent B->C D 8-Hydroxyquinoline Core Formation C->D E Nitration (e.g., HNO₃/H₂SO₄) D->E F Nitro-8-hydroxyquinoline Intermediate E->F G Reduction (e.g., Pd/C, H₂) F->G H Final Product: This compound G->H

General workflow for quinoline synthesis via the Skraup reaction.

Spectroscopic and Analytical Data

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings of the quinoline system. The chemical shifts will be influenced by the electron-donating effects of the -NH₂ and -OH groups. Signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present, though their position can be broad and solvent-dependent. For the parent 8-aminoquinoline, aromatic protons typically appear between δ 6.8 and 8.7 ppm.[2]

  • ¹³C NMR : The carbon spectrum will display nine distinct signals corresponding to the carbons of the quinoline ring. The carbons attached to the nitrogen and oxygen atoms (C8 and C4) will be significantly shifted downfield.

  • Mass Spectrometry : The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 160.17 g/mol .

  • Infrared (IR) Spectroscopy : Key signals would include N-H stretching vibrations for the primary amine, a broad O-H stretch for the hydroxyl group, and C=C and C=N stretching vibrations characteristic of the aromatic quinoline core.

Applications in Research and Drug Development

The 8-aminoquinoline scaffold is a cornerstone of medicinal chemistry, and this compound serves as a key building block and structural motif in several therapeutic areas.[4]

Antimalarial Drug Development

The most prominent application of the 8-aminoquinoline class is in antimalarial therapy.[5] Compounds like primaquine and the more recent tafenoquine are essential for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale malaria, preventing relapse.[3]

The mechanism of action is believed to involve metabolic activation to electrophilic intermediates that generate reactive oxygen species (ROS).[6] This induces oxidative stress within the parasite, disrupting critical cellular processes and leading to its death. This compound provides a fundamental scaffold for synthesizing new analogs with potentially improved efficacy and reduced toxicity profiles.

Anticancer and Antimicrobial Research

Emerging research has highlighted the potential of 8-aminoquinoline derivatives as anticancer agents.[7] Their proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactive in cancer cells.[4] Furthermore, the metal-chelating properties of the 8-aminoquinoline scaffold contribute to its broad-spectrum antimicrobial activity against various bacteria and fungi, likely by disrupting essential metal-dependent enzymes in the pathogens.[7]

Directing Group in C-H Functionalization

In modern synthetic chemistry, the 8-aminoquinoline moiety has been widely adopted as a powerful bidentate directing group for transition-metal-catalyzed C-H bond functionalization.[8] When attached to a substrate (typically as an amide), the quinoline nitrogen and the amide nitrogen chelate to a metal center (e.g., Palladium, Nickel, Ruthenium). This coordination positions the metal catalyst in close proximity to a specific C-H bond (often at the ortho-position of an aromatic ring or a γ-C(sp³)–H bond), enabling its selective cleavage and functionalization. This strategy allows for the construction of complex molecules from simple precursors with high efficiency and atom economy.[8]

G cluster_0 Substrate with Directing Group A Substrate (R-H) DG 8-Aminoquinoline (Directing Group) A->DG Amide Bond Activation A->Activation Proximity-driven Chelation DG->Chelation Coordination Metal Transition Metal (e.g., Pd) Partner Coupling Partner (R'-X) Metal->Partner Reaction Product Functionalized Product (R-R') Metal->Product Catalytic Cycle Chelation->Metal Activation->Metal Partner->Product

Role of 8-aminoquinoline as a bidentate directing group.

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of quinoline derivatives, providing a validated starting point for laboratory work.

Protocol: Skraup Synthesis of an 8-Hydroxyquinoline Core

This protocol outlines the classical Skraup synthesis, a foundational method for creating the quinoline ring system from which this compound is derived.[4]

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • o-Nitrophenol (as oxidizing agent)

  • Ferrous Sulfate (FeSO₄) (as catalyst)

  • Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add 2.5 parts of concentrated sulfuric acid.

  • Addition of Reactants: With continuous stirring, add 3.0 parts of glycerol. To this mixture, add 1 part of o-aminophenol and a catalytic amount (0.02 parts) of ferrous sulfate.

  • Heating: Gently heat the reaction mixture in a sand bath or heating mantle to 135-140°C. The reaction is exothermic and requires careful temperature control.

  • Addition of Oxidizing Agent: Once the temperature is stable, slowly add 0.5 parts of o-nitrophenol through the dropping funnel over a period of approximately 3 hours.

  • Reaction Completion: After the addition is complete, maintain the temperature and continue stirring for an additional 30 minutes to ensure the reaction proceeds to completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a large beaker of ice water. Neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is between 7 and 8. The crude 8-hydroxyquinoline product will precipitate out of the solution.

  • Purification: Isolate the crude solid product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 8-hydroxyquinoline.

This core can then be subjected to nitration and reduction steps to yield the final this compound product.

Protocol: Application in C-H Functionalization (General)

This protocol describes a general procedure for a palladium-catalyzed C-H arylation using an 8-aminoquinoline (AQ) amide as the directing group.

Materials:

  • Substrate with 8-aminoquinoline amide attached (1.0 equiv)

  • Aryl Halide (e.g., Aryl Iodide, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Silver Acetate (AgOAc, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the 8-AQ amide substrate, Pd(OAc)₂, and AgOAc.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen and moisture.

  • Addition of Reagents: Under the inert atmosphere, add the aryl halide followed by the anhydrous solvent via syringe.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120°C).

  • Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 12-24 hours). The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired ortho-arylated product.

Safety and Handling

8-Aminoquinoline and its derivatives should be handled with appropriate care in a laboratory setting. The parent compound, 8-aminoquinoline, is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold with profound implications for both medicine and synthetic science. Its legacy as the core of vital antimalarial drugs continues to inspire the development of new therapeutics for a range of diseases, from infectious agents to cancer. Concurrently, its role as a robust directing group in C-H functionalization places it at the forefront of modern synthetic innovation, enabling the construction of complex molecular architectures with unprecedented precision. For researchers in drug discovery and process chemistry, a thorough understanding of this compound's properties and reactivity is essential for unlocking its full potential.

References

Methodological & Application

Synthesis of 8-Aminoquinolin-4-ol: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated experimental protocol for the synthesis of 8-aminoquinolin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous therapeutic agents, and the specific functionalization at the 4 and 8 positions offers a versatile platform for further chemical exploration. This protocol follows a logical two-step synthetic sequence: the initial construction of the 4-hydroxyquinoline core via the Gould-Jacobs reaction, followed by the selective reduction of a nitro group to the desired amine. This document provides not only a step-by-step methodology but also delves into the chemical principles underpinning the experimental design, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents, with notable examples found in antimalarial, antibacterial, and anticancer drugs.[1] The 4-hydroxyquinoline (or quinolin-4-one) tautomer is a particularly important pharmacophore. Furthermore, the presence of an amino group at the 8-position provides a crucial handle for further derivatization, allowing for the modulation of the molecule's physicochemical properties and biological activity. 8-Aminoquinoline derivatives, such as the antimalarial drug primaquine, are well-established in medicine, highlighting the therapeutic potential of this structural motif.

The synthesis of this compound presents a valuable opportunity for the creation of novel compound libraries for screening and lead optimization. This guide provides a reliable and accessible pathway to this key intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Nitro Group Reduction Start 2-Nitroaniline + Diethyl ethoxymethylenemalonate Condensation Condensation Intermediate (Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate) Start->Condensation Heat (100-120°C) Cyclization 8-Nitroquinolin-4-ol Condensation->Cyclization High-Temperature Cyclization (Diphenyl ether, ~250°C) Reduction Reduction with SnCl2/HCl Cyclization->Reduction FinalProduct This compound Reduction->FinalProduct Workup & Purification

Figure 1: Overall synthetic workflow for this compound.

The initial step employs the Gould-Jacobs reaction , a classic and effective method for the synthesis of 4-hydroxyquinoline derivatives.[2][3] This reaction begins with the condensation of a substituted aniline, in this case, 2-nitroaniline, with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then subjected to a high-temperature intramolecular cyclization to form the quinoline ring system. The use of a high-boiling point solvent, such as diphenyl ether, is crucial for achieving the necessary temperature for this cyclization.[4]

The second step involves the selective reduction of the nitro group of the intermediate, 8-nitroquinolin-4-ol, to the corresponding amine. For this transformation, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a well-established and reliable method for the reduction of aromatic nitro compounds.[5][6]

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberSupplierNotes
2-Nitroaniline138.1288-74-4Sigma-AldrichToxic, handle with care.[6]
Diethyl ethoxymethylenemalonate (DEEM)216.2387-13-8Sigma-AldrichIrritant.[3]
Diphenyl ether170.21101-84-8Sigma-AldrichHigh boiling point, irritant.[7]
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6310025-69-1Sigma-AldrichCorrosive, harmful if swallowed.[2]
Concentrated Hydrochloric acid (HCl)36.467647-01-0Fisher ScientificCorrosive.
Ethanol (EtOH)46.0764-17-5Fisher ScientificFlammable.
Sodium hydroxide (NaOH)40.001310-73-2Sigma-AldrichCorrosive.
Ethyl acetate (EtOAc)88.11141-78-6Fisher ScientificFlammable, irritant.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Sigma-AldrichDrying agent.
Step 1: Synthesis of 8-Nitroquinolin-4-ol

Causality: This step builds the core heterocyclic structure. The initial condensation is a nucleophilic substitution of the ethoxy group of DEEM by the amino group of 2-nitroaniline. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinoline ring.

Protocol:

  • Condensation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-nitroaniline (6.91 g, 50 mmol) and diethyl ethoxymethylenemalonate (11.90 g, 55 mmol, 1.1 eq).

  • Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours. The mixture will become a homogenous, dark-colored liquid.

  • After 2 hours, allow the mixture to cool slightly and then remove the ethanol byproduct under reduced pressure. This will yield the crude condensation intermediate, diethyl 2-(((2-nitrophenyl)amino)methylene)malonate, as a viscous oil or semi-solid.

  • Cyclization: In a separate 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat diphenyl ether (100 mL) to 250 °C in a sand bath or with a heating mantle.

  • Slowly and carefully add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring. The addition should be done in small portions to control any frothing.

  • Maintain the reaction temperature at 250-255 °C for 30-45 minutes. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the intermediate.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product, 8-nitroquinolin-4-ol, will precipitate out of the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether or hexane to remove the diphenyl ether.

  • The crude product can be purified by recrystallization from glacial acetic acid or a large volume of ethanol to yield a pale yellow or brownish solid.

Step 2: Synthesis of this compound

Causality: This step converts the electron-withdrawing nitro group into an electron-donating amino group. Tin(II) chloride is a classical and effective reducing agent for this transformation. In the acidic medium of concentrated HCl, SnCl₂ acts as a source of electrons to reduce the nitro group through a series of intermediates to the final amine.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude or purified 8-nitroquinolin-4-ol (9.51 g, 50 mmol) in ethanol (200 mL).

  • To this suspension, add tin(II) chloride dihydrate (56.4 g, 250 mmol, 5 eq).

  • With stirring, carefully and slowly add concentrated hydrochloric acid (50 mL) to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • After the addition of HCl is complete, heat the reaction mixture to reflux (around 80-90 °C) for 3-4 hours. The progress of the reduction can be monitored by TLC until the starting material is no longer visible.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a large beaker containing ice water (approx. 500 mL).

  • Slowly and with vigorous stirring, basify the mixture by adding a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is approximately 10-11. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding the base until the precipitate redissolves to form a clear solution of sodium stannate.[8]

  • The product, this compound, may precipitate out as a solid. If so, collect it by vacuum filtration. If it remains in solution, extract the aqueous layer multiple times with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash them with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to give a crystalline solid.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Reduction reagents Weigh Reagents: - 2-Nitroaniline - DEEM condensation Condensation: Heat 2-Nitroaniline and DEEM (110-120°C, 2h) reagents->condensation removal Remove Ethanol (Reduced Pressure) condensation->removal cyclization Cyclization: Add intermediate to hot Diphenyl Ether (250-255°C, 30-45 min) removal->cyclization filtration1 Cool and Filter Wash with Hexane cyclization->filtration1 recrystallization1 Recrystallize 8-Nitroquinolin-4-ol filtration1->recrystallization1 reduction Reduction: Suspend in EtOH, add SnCl2·2H2O and conc. HCl (Reflux, 3-4h) recrystallization1->reduction Intermediate workup Workup: Pour into ice water, basify with NaOH (pH 10-11) reduction->workup extraction Filter solid or Extract with EtOAc workup->extraction purification Purify by Recrystallization (this compound) extraction->purification

Figure 2: Detailed step-by-step experimental workflow.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6] Avoid creating dust.

  • Diethyl ethoxymethylenemalonate (DEEM): Causes skin, eye, and respiratory tract irritation.[3]

  • Diphenyl ether: Causes eye and skin irritation.[7] The high temperature required for the cyclization step necessitates caution to avoid burns.

  • Tin(II) chloride (SnCl₂): Corrosive and causes severe skin burns and eye damage. Harmful if swallowed.[2]

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. The neutralization of the acidic reaction mixture is highly exothermic and should be performed with cooling.

Expected Results and Characterization

The successful synthesis will yield this compound as a crystalline solid. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Melting Point: The purified product should have a sharp melting point, which can be compared to literature values if available.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of this compound is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The appearance of a broad singlet corresponding to the amino (NH₂) protons and the disappearance of the signals from the nitro-substituted precursor would confirm the reduction.

    • ¹³C NMR: The spectrum will show the corresponding number of carbon signals for the quinoline core.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

References

Application Notes & Protocols: 8-Aminoquinolin-4-ol as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Aminoquinolin-4-ol

In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Among its many derivatives, this compound (also known as 8-amino-4-hydroxyquinoline) emerges as a precursor of significant strategic value. Its unique bifunctional nature, featuring a nucleophilic amino group at the C-8 position and a hydroxyl group at the C-4 position, offers synthetic chemists a versatile platform for creating diverse molecular architectures.

The 8-aminoquinoline core is foundational to a critical class of antimalarial drugs, including the FDA-approved primaquine, which is essential for eradicating the dormant liver stages of Plasmodium vivax and Plasmodium ovale.[2][3] The mechanism of action for many 8-aminoquinoline derivatives is believed to involve metabolic activation to generate reactive oxygen species (ROS), which induce lethal oxidative stress within the parasite.[2] Furthermore, the quinoline nucleus, particularly when functionalized with hydroxyl and amino groups, possesses potent metal-chelating properties.[4][5] This chelation capability can be exploited to disrupt metal-dependent enzymes or pathways in pathogens, contributing to the compound's biological activity.[4]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust protocol for its synthesis, and a representative protocol for its use as a precursor in the synthesis of advanced intermediates. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers with the insights needed to adapt and apply these techniques to their specific drug discovery programs.

Physicochemical & Structural Properties

A thorough understanding of a precursor's physicochemical properties is critical for reaction optimization, purification, and formulation development. The data for this compound and its parent compound, 8-aminoquinoline, are summarized below.

PropertyValueSource CompoundReference
Molecular Formula C₉H₈N₂OThis compound[4]
Molecular Weight 160.17 g/mol This compound[4]
Appearance Pale yellow solid (predicted)8-Aminoquinoline[6]
Melting Point 65 °C8-Aminoquinoline[6]
pKa₁ (Primary Amine) ~10.128-Aminoquinoline Derivative (NPC 1161C)[7]
pKa₂ (Quinoline N) ~4.078-Aminoquinoline Derivative (NPC 1161C)[7]
LogP (calculated) 1.88-Aminoquinoline[8]
Solubility (Intrinsic) Low (1.6 x 10⁻⁶ M)8-Aminoquinoline Derivative (NPC 1161C)[7]

Synthetic Protocols

Part 1: Synthesis of the Precursor, this compound

The synthesis of 8-amino-substituted quinolin-4-ols can be efficiently achieved via a multi-step sequence starting from the more readily available 4-hydroxy-8-tosyloxyquinoline. This approach leverages protecting group strategies to selectively functionalize the quinoline core. The following protocol is adapted from established methodologies for the synthesis of related analogues.[9][10][11]

Causality Behind Experimental Choices:

  • Tosyl Protecting Group: The hydroxyl group at C-8 is protected as a tosylate. This is a crucial step for two reasons: 1) It prevents unwanted side reactions at the C-8 hydroxyl group during the chlorination of the C-4 hydroxyl. 2) The tosyl group is a good leaving group but is stable enough to withstand the reaction conditions before its intended removal.

  • Chlorination with POCl₃: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings (like the 4-hydroxyquinoline) into chlorides. This activates the C-4 position for subsequent nucleophilic aromatic substitution (SNAr).

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the C-4 chloride by a suitable nitrogen nucleophile. Here, aqueous ammonia is used to introduce the primary amino group.

  • Hydrolysis: The final step involves the hydrolysis of the tosyl protecting group under basic conditions to reveal the C-8 hydroxyl group, yielding the target precursor. However, in a more direct synthesis of an amino-substituted final product, a stronger nucleophile like pyrrolidine can simultaneously substitute the C-4 chlorine and cleave the tosyl group. For synthesizing the primary amine, a stepwise approach is often preferred. A more direct amination would involve using a protected ammonia equivalent or proceeding through an intermediate that is later converted to the amine. For this protocol, we will illustrate a direct amination approach which may require optimization depending on the specific ammonia source used.

Experimental Protocol: Synthesis of this compound

  • Step 1: Chlorination of 4-hydroxy-8-tosyloxyquinoline.

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-8-tosyloxyquinoline (10.0 g, 31.7 mmol) in phosphorus oxychloride (POCl₃, 30 mL).

    • Heat the mixture to reflux (approx. 107 °C) and maintain for 3 hours. The suspension should dissolve to form a clear, dark solution.

    • Monitor the reaction by TLC (Thin Layer Chromatography) using a 7:3 hexanes:ethyl acetate eluent system until the starting material is consumed.

    • Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring in a fume hood.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.

    • The resulting precipitate, 4-chloro-8-tosyloxyquinoline, is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum.

  • Step 2: Amination and Deprotection.

    • In a sealed pressure vessel, combine 4-chloro-8-tosyloxyquinoline (5.0 g, 15.0 mmol), and concentrated aqueous ammonia (50 mL).

    • Heat the sealed vessel to 150 °C for 12 hours with stirring.

    • Cool the vessel to room temperature and carefully vent.

    • The resulting precipitate is collected by vacuum filtration.

    • The crude product is then taken up in 1 M sodium hydroxide (50 mL) and heated to 100 °C for 2 hours to ensure complete hydrolysis of any remaining tosyl group.

    • Cool the solution and neutralize with 1 M HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Synthesis of this compound cluster_0 Step 1: Activation of C4 Position cluster_1 Step 2: Ssubscript{N}Ar & Deprotection A 4-Hydroxy-8-tosyloxyquinoline B 4-Chloro-8-tosyloxyquinoline A->B POCl₃, Reflux C This compound B->C 1. Aq. NH₃, 150°C 2. NaOH, H₂O

Caption: Workflow for the synthesis of the this compound precursor.
Part 2: Application Protocol - Synthesis of an N-Acyl Derivative

Once synthesized, this compound serves as a building block for more complex molecules. The C-8 amino group is a prime handle for derivatization, often via acylation, to introduce side chains that can modulate the molecule's pharmacological properties. This protocol details a standard amide coupling reaction.

Causality Behind Experimental Choices:

  • Amide Coupling: The formation of an amide bond is one of the most common and robust reactions in medicinal chemistry. It creates a stable linkage and allows for the introduction of a vast array of chemical diversity through the choice of the acyl chloride or carboxylic acid.[4]

  • Coupling Reagent (TBTU): For coupling with a carboxylic acid, a peptide coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is used. TBTU is highly efficient at activating the carboxylic acid to form an active ester in situ, which then readily reacts with the amino group of the quinoline. It is preferred over reagents like DCC (dicyclohexylcarbodiimide) in many cases because its byproduct is water-soluble, simplifying purification.

  • Base (DIPEA): A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is essential. It serves two purposes: 1) It deprotonates the carboxylic acid, facilitating its activation by TBTU. 2) It scavenges the acid (HBF₄) that is released during the reaction, preventing the protonation and deactivation of the 8-amino group.

  • Solvent (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively dissolves the polar reactants, reagents, and intermediates, facilitating a homogenous reaction environment.[12]

Experimental Protocol: Amide Coupling with Caffeic Acid

This protocol is based on a reported procedure for coupling 8-aminoquinoline derivatives with natural antioxidant acids.[12]

  • Reaction Setup:

    • To a solution of caffeic acid (89 mg, 0.49 mmol) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) (10 mL), add DCC (111 mg, 0.54 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add this compound (71 mg, 0.45 mmol) to the reaction mixture.

  • Reaction Execution:

    • Stir the mixture for 12 hours at room temperature.

    • Monitor the reaction progress by TLC (e.g., 9:1 DCM:methanol).

  • Work-up and Purification:

    • Once the reaction is complete, evaporate the organic solvent under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel. Elute with a solvent gradient (e.g., starting with pure DCM and gradually increasing the polarity with methanol) to isolate the pure amide product.

Derivatization of this compound cluster_0 Reactants cluster_1 Reagents & Conditions Precursor This compound Product N-(4-hydroxyquinolin-8-yl)amide Derivative Precursor->Product Acid Carboxylic Acid (R-COOH) e.g., Caffeic Acid Acid->Product Reagents Coupling Agent (e.g., DCC/DMAP) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Product

Caption: General workflow for the derivatization via amide coupling.

Applications in Drug Discovery

The derivatization of the this compound core opens avenues to a wide spectrum of biological activities. The ability to modify the side chain at the C-8 position allows for fine-tuning of the molecule's Structure-Activity Relationship (SAR).

  • Antimalarial Agents: This is the most prominent application. The 8-aminoquinoline class is uniquely active against the dormant liver stages (hypnozoites) of malaria parasites.[1] Modifications to the side chain attached to the 8-amino group can significantly impact efficacy, metabolic stability, and toxicity profiles. For example, the development of tafenoquine from the primaquine scaffold involved modifications to improve its pharmacokinetic profile, allowing for a single-dose treatment.[3]

  • Anticancer Activity: Numerous 8-aminoquinoline derivatives have shown potent cytotoxic activity against various cancer cell lines.[2] The mechanisms often involve the inhibition of critical enzymes like topoisomerase IIα, which is vital for DNA replication, or the modulation of cancer-related signaling pathways.[2]

  • Antimicrobial and Antioxidant Agents: By coupling the 8-aminoquinoline scaffold with other pharmacophores, such as natural antioxidant acids (e.g., lipoic acid, caffeic acid), hybrid molecules with dual functions can be created.[12] These compounds can possess both metal-chelating and radical-scavenging properties, making them promising candidates for treating diseases where oxidative stress is a key pathological factor.[12]

The following table summarizes the reported biological activity for representative derivatives synthesized from 8-aminoquinoline precursors.

Compound ClassBiological Target/DiseaseReported Activity (IC₅₀/MIC)Reference
8-Aminoquinoline-Caffeic Acid HybridOxidative StressSignificant reduction of ROS in photoreceptor cells[12]
Primaquine (8-aminoquinoline derivative)P. vivax & P. ovale MalariaRadical cure and prophylaxis[2][3]
Tafenoquine (8-aminoquinoline derivative)MalariaSingle-dose radical cure and prophylaxis[3]
Various 8-Aminoquinoline DerivativesCancer Cell LinesPotent cytotoxic activity[2]

Conclusion

This compound is a high-value precursor that provides a robust and versatile entry point into a class of compounds with proven therapeutic relevance. Its bifunctional nature allows for selective modifications at both the C-4 and C-8 positions, enabling the systematic exploration of chemical space in drug discovery campaigns. The protocols and principles outlined in this guide offer researchers a solid foundation for synthesizing this key intermediate and leveraging its unique reactivity to develop novel candidates for treating malaria, cancer, and other challenging diseases.

References

Application Notes & Protocols: Utilizing 8-Aminoquinolin-4-ol in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. From the historical significance of quinine in combating malaria to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, this heterocyclic system has consistently provided a robust framework for the development of potent therapeutic agents. Within this esteemed class, 8-aminoquinolines have carved a unique niche, initially for their antimalarial properties and increasingly for their potential as a versatile platform for novel antimicrobial agents. This guide focuses on a specific, yet promising member of this family: 8-Aminoquinolin-4-ol . We will explore its potential, delineate strategies for its derivatization, and provide detailed protocols for its evaluation as a next-generation antimicrobial agent.

The Scientific Rationale: Why this compound?

This compound presents a compelling starting point for antimicrobial drug discovery due to a confluence of favorable structural and chemical properties. Its mechanism of action, while not as extensively studied as its 8-hydroxyquinoline counterpart, is strongly suggested to revolve around its potent metal-chelating capabilities .

Postulated Mechanism of Action: A Multi-pronged Attack

The antimicrobial activity of this compound and its derivatives is likely not attributable to a single, discrete target but rather a cascade of events initiated by the sequestration of essential metal ions.

  • Disruption of Metal Homeostasis: Microorganisms rely on a delicate balance of metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺, Mn²⁺) for the catalytic activity of numerous essential enzymes involved in cellular respiration, DNA replication, and oxidative stress defense. The bidentate nature of the 8-amino and 4-hydroxyl groups allows for the formation of stable complexes with these metal ions. This chelation can effectively starve the pathogen of these critical cofactors, leading to enzymatic inhibition and metabolic collapse.

  • Generation of Reactive Oxygen Species (ROS): The formation of metal complexes with this compound can catalyze the production of cytotoxic reactive oxygen species (ROS). This pro-oxidative mechanism, particularly potent in the case of copper complexes, can induce significant damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

  • Membrane Disruption: The lipophilic nature of the quinoline ring facilitates its insertion into the microbial cell membrane. This can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.

Antimicrobial Mechanism of this compound cluster_0 This compound cluster_1 Microbial Cell A This compound B Essential Metal Ions (Fe, Zn, Cu, Mn) A->B Chelation E Generation of Reactive Oxygen Species (ROS) A->E Catalysis of ROS (with metal ions) G Membrane Disruption A->G Membrane Insertion C Metal-Dependent Enzymes B->C Cofactors D Cellular Respiration & DNA Replication C->D H Cell Death F Oxidative Damage (DNA, Proteins, Lipids) E->F F->H G->H

Caption: Postulated multi-pronged antimicrobial mechanism of this compound.

Strategic Derivatization: Enhancing Potency and Selectivity

While this compound provides a promising scaffold, chemical modification is crucial to optimize its antimicrobial activity, selectivity, and pharmacokinetic properties. The primary sites for modification are the amino group at position 8 and various positions on the quinoline ring.

Structure-Activity Relationship (SAR) Insights

Based on extensive research on quinoline derivatives, several key SAR principles can guide the synthetic strategy:

  • Modulation of Lipophilicity: The introduction of hydrophobic or hydrophilic moieties can significantly impact the compound's ability to penetrate the microbial cell wall and membrane.

  • Electronic Effects: The addition of electron-withdrawing or electron-donating groups can influence the pKa of the amino and hydroxyl groups, thereby affecting the compound's metal-chelating ability.

  • Steric Hindrance: The size and shape of substituents can influence the interaction with microbial targets and efflux pumps.

  • Hybridization: Conjugating the this compound scaffold with other known antimicrobial pharmacophores (e.g., triazoles, sulfonamides) can lead to synergistic effects and novel mechanisms of action.

Synthetic Protocol: "Click Chemistry" Approach for Hybrid Synthesis

A highly efficient and versatile method for generating a library of this compound derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This protocol outlines the synthesis of a triazole-linked hybrid.

Step 1: Synthesis of 8-Azidoquinolin-4-ol

  • Diazotization of this compound:

    • Dissolve this compound (1 eq.) in an aqueous solution of hydrochloric acid (2.5 eq.) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Azide Formation:

    • Slowly add a solution of sodium azide (1.2 eq.) in water to the diazonium salt solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of Terminal Alkyne-Containing Moieties

Synthesize or procure a variety of terminal alkynes with diverse functionalities (e.g., aliphatic chains, aromatic rings, heterocyclic systems) to explore a wide chemical space.

Step 3: CuAAC "Click" Reaction

  • Reaction Setup:

    • In a reaction vessel, dissolve 8-Azidoquinolin-4-ol (1 eq.) and the desired terminal alkyne (1.1 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water).

    • Add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting 1,2,3-triazole hybrid by column chromatography or recrystallization.

Synthetic Workflow for this compound Derivatives A This compound B Diazotization (NaNO₂, HCl) A->B C 8-Diazoniumquinolin-4-ol salt B->C D Azide Formation (NaN₃) C->D E 8-Azidoquinolin-4-ol D->E G CuAAC 'Click' Reaction (CuSO₄, NaAsc) E->G F Terminal Alkyne (R-C≡CH) F->G H 1,2,3-Triazole Hybrid Derivative G->H

Caption: Synthetic workflow for creating this compound derivatives via a CuAAC approach.

In Vitro Evaluation: A Stepwise Approach to Characterization

A systematic in vitro evaluation is essential to characterize the antimicrobial potential and preliminary safety profile of the synthesized this compound derivatives.

Antimicrobial Susceptibility Testing (AST)

The initial step is to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant microorganisms.

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 1: Representative MIC Data for Hypothetical this compound Derivatives

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
This compound 64128>256
Derivative A (Aliphatic) 1632128
Derivative B (Aromatic) 81664
Derivative C (Hybrid) 4832
Ciprofloxacin (Control) 0.50.25N/A
Fluconazole (Control) N/AN/A2
Cytotoxicity Assessment

It is crucial to assess the toxicity of the lead compounds against mammalian cells to determine their therapeutic index.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Cytotoxicity and Selectivity Index Data

CompoundIC₅₀ (HEK293 cells) (µM)MIC (S. aureus) (µM)Selectivity Index (SI = IC₅₀/MIC)
Derivative B 50105
Derivative C 100520
Doxorubicin (Control) 1N/AN/A
Preliminary ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying compounds with favorable pharmacokinetic profiles.

In Vitro ADME Assays:

  • Solubility: Determine the aqueous solubility of the compounds at different pH values (e.g., pH 2.0, 7.4) to predict their absorption from the gastrointestinal tract.

  • Lipophilicity (LogD): Measure the distribution coefficient (LogD) at physiological pH to assess the compound's ability to cross biological membranes.

  • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Metabolic Stability: Assess the stability of the compounds in the presence of liver microsomes or hepatocytes to predict their metabolic clearance in vivo.

Concluding Remarks and Future Directions

This compound represents a promising and versatile scaffold for the development of novel antimicrobial agents. Its presumed multi-target mechanism of action, centered around metal chelation, offers a potential strategy to combat the growing threat of antimicrobial resistance. The synthetic accessibility and amenability to chemical modification, particularly through robust methods like "click chemistry," allow for the rapid generation of diverse chemical libraries.

The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary characterization of this compound derivatives. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in in vivo models of infection, and optimizing their ADME-Tox properties to identify lead candidates for further preclinical and clinical development. The continued exploration of the rich chemical space surrounding the 8-aminoquinoline nucleus holds significant promise for the discovery of the next generation of life-saving antimicrobial drugs.

Protocol for Complexing 8-Aminoquinolin-4-ol with Metal Ions: A Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoquinolin-4-ol is a heterocyclic organic compound with significant potential as a bidentate ligand for complexing a wide range of metal ions. Structurally analogous to the well-characterized chelating agent 8-hydroxyquinoline (8-HQ), it features a hydroxyl group and a quinoline nitrogen atom that can form a stable five-membered ring with a central metal ion. This capability makes its metal complexes promising candidates for applications in medicinal chemistry, catalysis, and materials science.[1][2] The introduction of an amino group offers a further site for functionalization, allowing for the modulation of the complex's electronic properties and biological activity. This guide provides a comprehensive, in-depth protocol for the synthesis, characterization, and analysis of this compound metal complexes, designed for researchers in both academic and industrial settings.

Part 1: The Foundation - Principles of Coordination Chemistry

The efficacy of this compound as a chelating agent stems from its molecular structure. It is a monoprotic, bidentate ligand, meaning it possesses two donor atoms that can bind to a single metal ion.[3][4]

  • The Bidentate "Bite": Chelation involves the deprotonated hydroxyl group at the 4-position (the oxygen atom) and the lone pair of electrons on the quinoline ring's nitrogen atom (at position 1). These two donor atoms bind simultaneously to a metal ion, forming a highly stable five-membered ring. This is known as the chelate effect, which describes the enhanced stability of a complex formed by a multidentate ligand compared to one formed by multiple monodentate ligands.[5][6]

  • Mechanism of Chelation: The reaction typically proceeds in a solution where the hydroxyl proton is abstracted, allowing the oxygen to act as a negatively charged donor. The neutral nitrogen atom then completes the coordination. The pH of the solution is a critical parameter, as it influences the deprotonation of the hydroxyl group.

Below is a diagram illustrating the fundamental chelation mechanism.

Caption: Chelation of a metal ion by this compound.

Part 2: General Protocol for the Synthesis of M(II) Complexes

This protocol is a generalized method adaptable for the synthesis of complexes with various divalent transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺). The procedure is based on established methods for the closely related 8-hydroxyquinoline.[3][4]

Materials and Equipment
  • Reagents: this compound, Metal(II) salt (e.g., acetate, chloride, or sulfate hydrate), Methanol (analytical grade), Diethyl ether.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel and flask, standard laboratory glassware, pH meter.

Step-by-Step Methodology
  • Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 30 mL of hot methanol in a 100 mL round-bottom flask with stirring. The heat helps to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 15 mL of methanol. Gentle warming may be required. This establishes a 2:1 molar ratio of ligand to metal, which is common for bidentate ligands forming octahedral or square planar complexes.[3]

  • Reaction Mixture: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.

  • Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours. This provides the necessary activation energy to ensure the reaction goes to completion and can improve the crystallinity of the product.

  • Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with small portions of cold methanol to remove any unreacted starting materials, followed by diethyl ether to facilitate drying.

  • Drying: Dry the isolated complex in a vacuum desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Yield Calculation: Weigh the final product and calculate the percentage yield based on the limiting reagent (the metal salt). Yields for analogous 8-HQ complexes are typically in the range of 50-65%.[4]

A Self-Validating System: The success of this protocol is validated by the physical characteristics of the product (color, crystallinity) and confirmed by the analytical characterization methods detailed in Part 4.

Part 3: Protocol for Stoichiometry Determination in Solution

To determine the metal-to-ligand ratio of the complex as it exists in solution, the Method of Continuous Variations (Job's Method) is highly effective.[7] This spectrophotometric technique relies on measuring the absorbance of a series of solutions containing varying mole fractions of the metal and ligand while keeping the total molar concentration constant.

Experimental Workflow for Job's Plot

G A Prepare Stock Solutions - Metal Ion (e.g., 1 mM) - Ligand (e.g., 1 mM) B Prepare a Series of Solutions (Total Volume = 10 mL, Total Moles = Constant) A->B C Vary Mole Fraction (X) - X_ligand from 0.0 to 1.0 B->C D Measure Absorbance At λ_max of the complex C->D E Plot Absorbance vs. X_ligand D->E F Determine Stoichiometry From the intersection of the two linear portions E->F

Caption: Workflow for Job's Method of Continuous Variations.

Step-by-Step Methodology
  • Identify λ_max: Separately measure the UV-Vis spectra of the ligand and a prepared metal complex. Identify the wavelength of maximum absorbance (λ_max) for the complex where the ligand and metal salt have minimal absorbance.

  • Prepare Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the metal salt in a suitable solvent (e.g., methanol or DMF).

  • Prepare Job's Plot Series: Prepare a series of 11 solutions in 10 mL volumetric flasks, as detailed in the table below. The total molar concentration in each flask remains constant.

Flask No.Vol. of Ligand (mL)Vol. of Metal (mL)Mole Fraction of Ligand (X_L)
10.010.00.0
21.09.00.1
32.08.00.2
43.07.00.3
54.06.00.4
65.05.00.5
76.04.00.6
87.03.00.7
98.02.00.8
109.01.00.9
1110.00.01.0
  • Measure Absorbance: Allow the solutions to equilibrate. Measure the absorbance of each solution at the predetermined λ_max.

  • Plot and Interpret: Plot absorbance versus the mole fraction of the ligand (X_L). The plot should show two linear segments that intersect. The mole fraction at the point of intersection reveals the stoichiometry. For example, an intersection at X_L ≈ 0.67 indicates a 2:1 ligand-to-metal ratio (M:L = 1:2).[7]

Part 4: Authoritative Characterization of Isolated Complexes

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.

TechniquePurposeExpected Observations for M(L)₂ Complex
FTIR Spectroscopy To confirm coordination sites.- Disappearance or broadening of the O-H stretching band (~3400 cm⁻¹).- Shift in the C-O stretching frequency.- Shift in the quinoline C=N stretching frequency, confirming nitrogen coordination.[3]
UV-Vis Spectroscopy To observe electronic transitions.- Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) not present in the free ligand.[8]
¹H NMR Spectroscopy To analyze the structure of diamagnetic complexes (e.g., Zn(II)).- Shifts in the chemical signals of the protons near the coordination sites (N and O) compared to the free ligand.[9]
Elemental Analysis To determine the empirical formula.- The experimental percentages of C, H, and N should match the calculated values for the proposed formula (e.g., M(C₉H₇N₂O)₂).
Molar Conductivity To determine the electrolytic nature.- Low conductivity values in a solvent like DMF suggest a non-electrolytic complex, indicating that any counter-ions are not present as free ions.[10]

Part 5: Applications in Drug Development and Beyond

Metal complexes of quinoline derivatives are a cornerstone of medicinal inorganic chemistry.[1][2] The chelation of a metal ion can significantly enhance the biological activity of the parent ligand.

  • Antimicrobial & Antifungal Activity: The lipophilicity of the complex is often increased relative to the free ligand, which can facilitate passage through cell membranes. The complex can then inhibit essential enzymes by binding to their active sites.[4]

  • Anticancer Activity: Some metal complexes can interact with DNA via intercalation or groove binding, leading to DNA damage and apoptosis in cancer cells.[1] The Fe-8HQ complex, for instance, is known to cause DNA strand breakage.[2]

  • Antineurodegenerative Potential: Derivatives of 8-HQ have been investigated for their ability to chelate excess metal ions (like Cu²⁺ and Zn²⁺) implicated in the pathology of diseases like Alzheimer's.[2][11]

Researchers can screen newly synthesized this compound complexes using standard in vitro assays (e.g., agar diffusion for antimicrobial activity, MTT assay for cytotoxicity against cancer cell lines) to evaluate their therapeutic potential.

References

A Robust, Validated HPLC Method for the Quantification of 8-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

[Application Note: HPLC-AN0804]

Abstract

This document details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 8-Aminoquinolin-4-ol. As a key intermediate and potential active pharmaceutical ingredient (API), accurate quantification is critical in drug development and quality control. The inherent polarity of this compound presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. This application note addresses this challenge by providing a comprehensive, step-by-step protocol centered on a reversed-phase method with a C18 stationary phase and a pH-controlled mobile phase. We delve into the scientific rationale behind the selection of chromatographic parameters, grounded in the physicochemical properties of the analyte. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3]

Scientific Rationale & Method Development Strategy

The successful development of an HPLC method hinges on a fundamental understanding of the analyte's chemical properties and its interaction with the stationary and mobile phases. This compound is a quinoline derivative characterized by the presence of a basic amino group at the 8-position and a weakly acidic hydroxyl (phenolic) group at the 4-position.[4] This bifunctional nature makes the molecule's overall charge and polarity highly dependent on the pH of the mobile phase.

Analyte Physicochemical Considerations:

  • Polarity: The presence of both amino (-NH₂) and hydroxyl (-OH) functional groups imparts significant polarity to the molecule, making it hydrophilic. This property can lead to insufficient retention on conventional non-polar stationary phases like C18.[5][6]

  • Ionization (pKa): The 8-amino group is basic (estimated pKa₁ ~3.5-4.5) and will be protonated (cationic) at low pH. The 4-hydroxyl group is phenolic and thus weakly acidic (estimated pKa₂ ~8.5-9.5), becoming deprotonated (anionic) at high pH.

  • Chromatographic Impact: To achieve consistent and adequate retention on a reversed-phase column, it is crucial to suppress the ionization of the primary functional group, the amino group, thereby increasing the molecule's hydrophobicity.[7] By adjusting the mobile phase pH to a value approximately 2 units above the amino group's pKa, we ensure it remains in its neutral, more hydrophobic state. A mobile phase buffered to a neutral pH of ~6.8 is therefore optimal.

Strategic Chromatographic Choices:

  • Mode of Chromatography: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected for its versatility, reproducibility, and wide availability in analytical laboratories.[7]

  • Stationary Phase: A robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) was chosen. Modern C18 phases offer improved stability in aqueous mobile phases and provide the necessary hydrophobic surface for interaction.

  • Mobile Phase: A binary mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile) was selected.

    • Buffer & pH Control: A 20 mM potassium phosphate buffer adjusted to pH 6.8 serves to maintain a constant pH, ensuring the analyte is in a consistent, neutral charge state for reproducible retention.

    • Organic Modifier: Acetonitrile was chosen for its low viscosity and UV transparency. An isocratic elution is employed for simplicity and robustness. The ratio of buffer to acetonitrile is optimized to achieve a retention time that provides adequate resolution from the solvent front without being excessively long (typically a k' between 2 and 10).

  • Detection: Quinoline derivatives possess a strong chromophore, making UV detection highly suitable. Based on literature for similar compounds, a detection wavelength of 254 nm was selected to provide high sensitivity.[8][9][10]

Experimental Workflow & Visualization

The overall process from sample preparation to final data analysis is a systematic workflow designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Solubilization in Diluent (50:50 ACN:Water) A->B C Filtration (0.45 µm PTFE) B->C D System Suitability Test (SST) (6 Replicate Injections) C->D E Sample Injection & Chromatographic Run D->E F UV Detection at 254 nm E->F G Peak Integration & Identification F->G H Quantification via External Standard Calibration G->H I Report Generation & Review H->I

Caption: HPLC workflow for this compound analysis.

Detailed Application Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (5 µm, 4.6 x 150 mm).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Potassium Phosphate Dibasic (K₂HPO₄)

    • Phosphoric Acid (for pH adjustment)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: this compound (purity ≥98%).

Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 6.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.8 using a solution of K₂HPO₄. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC grade water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare sample solutions to a target concentration of 10 µg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase 65% Mobile Phase A : 35% Mobile Phase B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
System Suitability Test (SST)

Before sample analysis, the system suitability must be verified. Inject the Working Standard Solution (10 µg/mL) six consecutive times. The acceptance criteria are as follows:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD for Peak Area: ≤ 2.0%

Method Validation Summary

The method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][11] The results are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time.Passed. Peak is pure and well-resolved from excipients and degradants.
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9995 over a range of 1-20 µg/mL.
Accuracy 98.0% - 102.0% recoveryAverage recovery of 99.7% across three concentration levels.
Precision
RepeatabilityRSD ≤ 2.0%0.8% RSD (n=6)
IntermediateRSD ≤ 2.0%1.2% RSD (different day, different analyst)
Limit of Detection (LOD) S/N ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.15 µg/mL
Robustness Retention time and peak area remain consistent.No significant impact from minor changes in pH (±0.2), flow rate (±0.1 mL/min), and organic phase composition (±2%).

Conclusion

This application note presents a specific, accurate, and precise RP-HPLC method for the quantitative determination of this compound. The method's development was guided by the analyte's physicochemical properties, particularly its pH-dependent polarity. By employing a C18 column with a mobile phase buffered to pH 6.8, excellent retention and peak symmetry were achieved. The comprehensive validation confirms that the method is robust and suitable for routine use in quality control and drug development environments, adhering to the stringent requirements of regulatory bodies.[12]

References

Application Notes and Protocols for the Development of Fluorescent Probes Utilizing 8-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and application of novel fluorescent probes based on the 8-Aminoquinolin-4-ol scaffold. While direct literature on this specific isomer is emerging, this document leverages established principles from the well-studied quinoline family of fluorophores to provide a robust framework for probe development.[1][2]

Introduction: The Promise of the this compound Scaffold

Quinoline and its derivatives are a cornerstone in the development of fluorescent probes due to their versatile photophysical properties, excellent coordination capabilities with metal ions, and amenability to synthetic modification.[1][2] The 8-aminoquinoline and 8-hydroxyquinoline scaffolds, in particular, have been extensively developed into chemosensors for a variety of analytes, including metal ions and protons (pH).[3][4][5][6]

The this compound isomer presents a unique electronic and structural arrangement, combining the electron-donating amino group at the 8-position with a hydroxyl group at the 4-position. This configuration is anticipated to offer distinct advantages in the design of fluorescent probes, potentially influencing the Stoke's shift, quantum yield, and selectivity towards specific analytes. The presence of both a hydrogen bond donor (-OH) and acceptor (amino and quinoline nitrogen) within the same molecule suggests a predisposition for forming stable complexes and exhibiting sensitivity to the local chemical environment.

Principles of Probe Design with this compound

The development of a successful fluorescent probe hinges on the integration of a fluorophore, a recognition moiety (receptor), and a signaling mechanism that translates the binding event into a detectable optical signal.

The this compound Fluorophore

The intrinsic fluorescence of the this compound core is the foundation of the probe. Its photophysical properties, such as excitation and emission maxima, quantum yield, and lifetime, will be influenced by solvent polarity and pH. It is crucial to characterize these fundamental properties early in the development process.

Selection of the Recognition Moiety

The choice of the recognition moiety dictates the probe's selectivity. This component is synthetically attached to the this compound scaffold and is designed to selectively bind to the target analyte.

  • For Metal Ion Sensing: The amino and hydroxyl groups of the core can act as a natural chelation site. To enhance selectivity for specific metal ions like Zn²⁺, Cu²⁺, or Fe³⁺, additional coordinating atoms can be introduced by modifying the amino group. Common recognition moieties include picolinamines, crown ethers, and Schiff bases.[3][5]

  • For pH Sensing: The protonation/deprotonation of the amino and hydroxyl groups, as well as the quinoline nitrogen, will likely result in significant changes in the fluorescence profile, making the parent molecule a potential intrinsic pH sensor.

  • For Biologically Relevant Molecules: Recognition can be achieved by incorporating moieties that undergo specific reactions with the target, such as enzymatic cleavage or Michael addition.

Elucidating the Sensing Mechanism

The interaction of the analyte with the recognition moiety triggers a change in the fluorophore's electronic properties, leading to a change in fluorescence. Common mechanisms for quinoline-based probes include:

  • Chelation-Enhanced Fluorescence (CHEF): In the free ligand, intramolecular rotations and vibrations can lead to non-radiative decay and quenched fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative pathways and causing a significant increase in fluorescence intensity.[1]

  • Photoinduced Electron Transfer (PET): A PET sensor consists of a fluorophore linked to a recognition moiety with a redox-active component. In the "off" state, an electron from the receptor quenches the fluorophore's excited state. Binding of the analyte to the receptor alters its redox potential, inhibiting PET and "turning on" fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT probes typically possess an electron-donating group and an electron-accepting group. Upon excitation, an electron is transferred from the donor to the acceptor. Analyte binding can modulate the efficiency of this charge transfer, leading to a shift in the emission wavelength.[3]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis, characterization, and application of this compound-based fluorescent probes.

Synthesis of the this compound Core

A potential synthetic route to this compound starts from the more readily available 4-hydroxy-8-tosyloxyquinoline.[7] This method involves nucleophilic substitution at the 4-position and subsequent modification at the 8-position.

Protocol 1: Synthesis of 4-Amino-8-hydroxyquinoline

  • Chlorination of 4-hydroxy-8-tosyloxyquinoline: Treat 4-hydroxy-8-tosyloxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-8-tosyloxyquinoline.

  • Amination at the 4-position: React the 4-chloro-8-tosyloxyquinoline with a suitable amine source, such as ammonia or a protected amine, to introduce the amino group at the 4-position.

  • Deprotection of the 8-hydroxyl group: Cleave the tosyl protecting group at the 8-position using appropriate conditions (e.g., acid or base hydrolysis) to yield 4-amino-8-hydroxyquinoline.

  • Purification: Purify the final product using column chromatography on silica gel. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization of the 8-Amino Group for Analyte Recognition

The 8-amino group serves as a versatile handle for introducing various recognition moieties.

Protocol 2: Synthesis of a Schiff Base Derivative for Metal Ion Sensing

  • Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: Add an equimolar amount of the desired aldehyde or ketone (e.g., pyridine-2-carbaldehyde for enhanced metal chelation).

  • Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the reaction.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized probe using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Photophysical and Sensing Properties

A thorough characterization of the probe's spectroscopic properties and its response to the target analyte is essential.

Protocol 3: Spectroscopic Titration and Selectivity Studies

  • Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol) and stock solutions of various analytes (e.g., metal perchlorates at 10 mM in water or a suitable buffer).

  • Titration Experiment: In a quartz cuvette, place a solution of the probe at a fixed concentration (e.g., 10 µM) in the desired buffer system. Record the initial absorption and fluorescence emission spectra.

  • Analyte Addition: Incrementally add small aliquots of the analyte stock solution to the cuvette, recording the absorption and fluorescence spectra after each addition.

  • Data Analysis: Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths against the analyte concentration to determine the binding constant and limit of detection.

  • Selectivity Study: Repeat the titration experiment with a range of potentially interfering analytes at concentrations significantly higher than the target analyte to assess the probe's selectivity.

Quantitative Data Summary

The following table provides a template for summarizing the key performance metrics of a newly developed this compound based probe. Data should be experimentally determined.

ParameterValueConditions
Excitation Max (λex) e.g., 380 nme.g., PBS buffer, pH 7.4
Emission Max (λem) e.g., 490 nme.g., PBS buffer, pH 7.4
Quantum Yield (Φ) e.g., 0.05 (free), 0.65 (bound)e.g., In the absence and presence of saturating analyte
Binding Constant (Ka) e.g., 1.5 x 10⁵ M⁻¹e.g., Determined from fluorescence titration
Limit of Detection (LOD) e.g., 50 nMe.g., Calculated as 3σ/slope
Selectivity e.g., >50-fold over other common cationse.g., Fold-increase in fluorescence compared to interferents

Visualization of Workflows and Mechanisms

Clear diagrams are essential for communicating complex experimental workflows and signaling pathways.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application & Validation synthesis Synthesis of This compound Core functionalization Functionalization with Recognition Moiety synthesis->functionalization purification Purification (Chromatography) functionalization->purification photophysical Photophysical Analysis (Abs, Em, QY) purification->photophysical structural Structural Analysis (NMR, MS) purification->structural titration Spectroscopic Titration with Analyte photophysical->titration selectivity Selectivity & Interference Studies titration->selectivity bioimaging Cellular Imaging (Optional) selectivity->bioimaging

Caption: General experimental workflow for developing this compound fluorescent probes.

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

chef_mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe Probe Excited_Probe_Off Excited Probe* Probe->Excited_Probe_Off hν (Ex) Probe_Analyte Probe-Analyte Complex Probe->Probe_Analyte + Analyte Ground_State_Off Ground State Excited_Probe_Off->Ground_State_Off Non-radiative decay Excited_Probe_On Excited Complex* Probe_Analyte->Excited_Probe_On hν (Ex) Ground_State_On Ground State Excited_Probe_On->Ground_State_On hν (Em) Fluorescence Analyte Analyte

Caption: Proposed CHEF mechanism for an this compound based probe.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of a new generation of fluorescent probes. Its unique electronic structure offers opportunities for fine-tuning photophysical properties and achieving high selectivity for various analytes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this exciting fluorophore. Future work should focus on the synthesis and characterization of a library of this compound derivatives to systematically investigate the structure-property relationships and expand their application in chemical biology and diagnostics.

References

Application Notes & Protocols: Investigating 8-Aminoquinolin-4-ol in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Multifactorial Challenge of Neurodegeneration and the Promise of Multi-Target-Directed Ligands

Neurodegenerative diseases, including Alzheimer's (AD), Parkinson's (PD), and Huntington's (HD), represent a formidable challenge to modern medicine. Their complex pathophysiology, characterized by multiple interconnected mechanisms such as oxidative stress, metal ion dyshomeostasis, protein misfolding, and neuroinflammation, has rendered single-target therapies largely ineffective.[1][2][3] This complexity has spurred the development of Multi-Target-Directed Ligands (MTDLs)—single molecules engineered to engage several pathological targets simultaneously.[4][5]

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[6] Specifically, derivatives of 8-aminoquinoline and 8-hydroxyquinoline have garnered significant interest for their neuroprotective potential.[6][7][8] These molecules often exhibit potent antioxidant, metal-chelating, and enzyme-inhibiting properties.[9][10]

This document focuses on 8-Aminoquinolin-4-ol , a unique quinoline derivative that combines the structural features of an 8-aminoquinoline with a 4-hydroxyl group. This hybrid structure suggests a compelling, yet underexplored, potential as an MTDL for neurodegenerative disease research. These application notes provide a theoretical framework and practical protocols for investigating its therapeutic promise.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is essential for experimental design, including solvent selection and formulation.

PropertyValueSource(s)
IUPAC Name This compound
Molecular Formula C₉H₈N₂O[11]
Molecular Weight 160.17 g/mol [11]
CAS Number 53867-95-1[11]
Appearance Pale yellow solid (predicted)[12]
Solubility Soluble in DMSO, Methanol (predicted)
Synthesis Routes Nitration of quinoline followed by reduction.[11][12]

Hypothesized Mechanisms of Neuroprotection

Based on the extensive research into its parent scaffolds, this compound is hypothesized to exert neuroprotective effects through several key mechanisms.

Metal Ion Chelation and Mitigation of Oxidative Stress

The dysregulation of biometals like copper (Cu) and iron (Fe) is a hallmark of neurodegenerative diseases, catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction, which exacerbates oxidative stress and promotes protein aggregation.[13] The 8-amino and 4-hydroxyl groups on the quinoline ring of this compound create a bidentate chelation site, potentially sequestering these redox-active metal ions and neutralizing their toxic effects.[2][9]

cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention Metals Metal Ion Dyshomeostasis (Fe²⁺, Cu²⁺) ROS Reactive Oxygen Species (ROS) (•OH) Metals->ROS Fenton Reaction Aggregation Protein Aggregation (Aβ, α-synuclein) Metals->Aggregation promotes ROS->Aggregation Damage Neuronal Damage & Cell Death ROS->Damage Aggregation->Damage AQ4ol This compound AQ4ol->Metals Chelates AQ4ol->ROS Scavenges

Figure 1: Hypothesized role of this compound in mitigating metal-induced neurotoxicity.
Direct Antioxidant Activity and Modulation of Protective Pathways

Beyond metal chelation, the phenolic hydroxyl group and the aromatic amine suggest that this compound may act as a direct radical scavenger.[9] Furthermore, related 8-aminoquinoline compounds have been shown to upregulate the SIRT1/3-FOXO3a signaling pathway, a critical axis for managing oxidative stress and maintaining mitochondrial health.[7] Activation of this pathway leads to the expression of key antioxidant enzymes, such as manganese superoxide dismutase (MnSOD) and catalase, thereby bolstering the cell's intrinsic defense mechanisms.

G stress Oxidative Stress (e.g., H₂O₂) sirt1_3 SIRT1 / SIRT3 stress->sirt1_3 Inhibits compound This compound compound->sirt1_3 Activates foxo3a FOXO3a sirt1_3->foxo3a Deacetylates & Activates mito Mitochondrial Function sirt1_3->mito Improves antioxidant_genes Antioxidant Genes (MnSOD, Catalase) foxo3a->antioxidant_genes Upregulates Transcription antioxidant_genes->stress Reduces survival Neuronal Survival antioxidant_genes->survival mito->survival

Figure 2: Proposed activation of the SIRT1/3-FOXO3a antioxidant pathway.
Inhibition of Pathogenic Protein Aggregation

In AD, the aggregation of amyloid-beta (Aβ) peptides is a central pathological event. Studies on hybrid molecules incorporating the 8-aminoquinoline scaffold have demonstrated a potent ability to inhibit Aβ aggregation, as measured by Thioflavin-T fluorescence assays.[1][2] It is plausible that this compound could similarly interfere with the fibrillation process of Aβ or other aggregation-prone proteins like α-synuclein in PD.

Experimental Protocols: In Vitro Evaluation

The following protocols provide a validated workflow for the initial characterization of this compound's neuroprotective potential.

Protocol 1: Assessment of Metal Chelating Properties
  • Principle: This protocol uses UV-Visible spectrophotometry to detect the formation of a complex between this compound and metal ions (e.g., Cu²⁺, Fe²⁺), which results in a shift in the maximum absorbance wavelength (λ_max). This method is based on techniques used for similar quinoline derivatives.[1][9]

  • Materials:

    • This compound

    • HEPES buffer (20 mM, pH 7.4)

    • Copper(II) sulfate (CuSO₄) or Iron(II) chloride (FeCl₂) stock solution (1 mM in water)

    • UV-Vis Spectrophotometer and quartz cuvettes

  • Procedure:

    • Prepare a 100 µM solution of this compound in HEPES buffer.

    • Record the UV-Vis spectrum of this solution from 200-600 nm to determine its initial λ_max.

    • To the cuvette, add aliquots of the metal salt stock solution to achieve final metal concentrations ranging from 10 µM to 200 µM.

    • After each addition, gently mix and allow the solution to equilibrate for 5 minutes.

    • Record the full spectrum after each metal addition.

  • Causality & Interpretation: A significant shift in λ_max or the appearance of a new peak upon addition of the metal ion indicates the formation of a compound-metal complex, confirming chelation activity. The stoichiometry of binding can be determined by plotting absorbance changes against the molar ratio of metal to ligand.

Protocol 2: Evaluation of Antioxidant Capacity (DPPH Assay)
  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is quantified by a decrease in absorbance at ~517 nm.[9]

  • Materials:

    • This compound

    • DPPH stock solution (0.1 mM in methanol)

    • Methanol

    • Ascorbic acid or Trolox (positive controls)

    • 96-well microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in methanol (e.g., 1 µM to 1 mM).

    • In a 96-well plate, add 100 µL of each compound concentration to triplicate wells.

    • Add 100 µL of the DPPH stock solution to each well.

    • Include wells with methanol + DPPH (negative control) and positive controls.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Causality & Interpretation: The percentage of radical scavenging activity is calculated relative to the negative control. A dose-dependent decrease in absorbance confirms antioxidant activity. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be calculated to quantify potency.

Protocol 3: Neuroprotection in a Cellular Model of Oxidative Stress
  • Principle: This is the cornerstone assay to determine if the compound's biochemical properties translate to a biological effect. A neuronal cell line (e.g., human neuroblastoma SH-SY5Y) is subjected to an oxidative insult (e.g., hydrogen peroxide, H₂O₂) to mimic neurotoxic conditions. The ability of this compound to preserve cell viability is then measured.[4][9]

  • Materials:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12 with FBS, Pen/Strep)

    • This compound (dissolved in DMSO, then diluted in media)

    • Hydrogen peroxide (H₂O₂)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50 µM). Include a vehicle control (DMSO at the highest concentration used for the compound). Incubate for 24 hours. This step allows the compound to enter the cells and potentially upregulate protective mechanisms.

    • Oxidative Insult: Add H₂O₂ to all wells (except the untreated control group) to a final concentration that induces ~50% cell death (e.g., 200-500 µM, must be optimized). Incubate for 3-6 hours.

    • Viability Assessment (MTT Assay):

      • Remove the medium.

      • Add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL) to each well.

      • Incubate for 4 hours at 37°C until purple formazan crystals form.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

      • Measure absorbance at 570 nm.

  • Causality & Interpretation: Cell viability is expressed as a percentage relative to the untreated control. A statistically significant increase in viability in the compound-treated groups compared to the H₂O₂-only group demonstrates a neuroprotective effect. This protocol is self-validating through its multiple controls (untreated, vehicle, H₂O₂ alone, and dose-response).

Figure 3: Workflow for the in vitro neuroprotection assay.

Safety and Handling

While specific toxicity data for this compound is not widely available, data from the parent compound, 8-aminoquinoline, should be used to guide handling procedures.

  • Hazard Classification (based on 8-aminoquinoline): Harmful if swallowed, causes skin and serious eye irritation.[14][15] Suspected of causing genetic defects.[16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place, tightly sealed, and protected from air and light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound presents a compelling chemical scaffold for neurodegenerative disease research. Its structure suggests a multi-target profile capable of addressing metal dyshomeostasis, oxidative stress, and potentially protein aggregation. The protocols outlined here provide a robust framework for an initial in vitro assessment of these properties.

Positive results from these assays would warrant further investigation, including:

  • Mechanism of Action Studies: Exploring effects on specific signaling pathways (e.g., SIRT1/FOXO3a, Nrf2) using western blotting or qPCR.

  • Advanced Cellular Models: Testing in induced pluripotent stem cell (iPSC)-derived neurons from patients with specific neurodegenerative diseases.

  • In Vivo Studies: Assessing bioavailability, blood-brain barrier permeability, and efficacy in animal models of Alzheimer's or Parkinson's disease.

By systematically applying these methodologies, researchers can effectively probe the therapeutic potential of this compound and contribute to the development of next-generation MTDLs for neurodegenerative disorders.

References

Application Notes and Protocols: 8-Aminoquinolin-4-ol as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 8-Aminoquinolin-4-ol in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone, forming the nucleus of a vast array of biologically active compounds.[1][2] Within this privileged class of heterocycles, this compound emerges as a particularly compelling building block. Its unique bifunctional nature, possessing both a nucleophilic amino group at the C8 position and a reactive hydroxyl group at the C4 position, offers a strategic platform for the synthesis of novel, fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its preparation and offering field-proven protocols for its elaboration into complex heterocyclic architectures with significant therapeutic and technological potential.

The strategic placement of the amino and hydroxyl groups allows for regioselective reactions, enabling the construction of fused pyrimido-, oxazolo-, and other heterocyclic rings. These resulting fused systems often exhibit enhanced biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties, by presenting a rigid, polycyclic framework that can effectively interact with biological targets.[3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to unlock the full synthetic potential of this versatile scaffold.

Physicochemical Properties and Reactivity Profile

This compound is a solid at room temperature with a molecular weight of 160.17 g/mol . The presence of both a basic amino group and an acidic hydroxyl group imparts amphoteric properties to the molecule. The reactivity of this compound is dictated by the interplay of its two functional groups and the electron-rich quinoline core.

Table 1: Key Physicochemical Data of this compound

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Pale yellow to light brown solid
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF

The 8-amino group is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. The 4-hydroxyl group, being part of a 4-quinolinol system, exists in tautomeric equilibrium with its keto form, 4-quinolone. This hydroxyl group can be activated to serve as a leaving group or participate in cyclization reactions. The quinoline ring itself is susceptible to electrophilic substitution, although the directing effects of the existing substituents must be considered.

Synthetic Pathways to the this compound Scaffold

The synthesis of this compound is not a trivial one-step process but can be achieved through logical and well-established multi-step synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Protocol 1: Synthesis via Nitration of 8-Hydroxyquinoline and Subsequent Reduction

This is a robust and commonly employed route that leverages the commercially available 8-hydroxyquinoline. The key steps involve the regioselective nitration at the 5-position, followed by the reduction of the nitro group to the desired amine.

Workflow Diagram:

G start 8-Hydroxyquinoline step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 8-Hydroxy-5-nitroquinoline step1->intermediate1 step2 Reduction (e.g., Fe/HCl or Hydrazine Hydrate) intermediate1->step2 end This compound step2->end

Caption: Synthesis of this compound via nitration and reduction.

Step-by-Step Methodology:

  • Nitration of 8-Hydroxyquinoline:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 8-hydroxyquinoline to a mixture of concentrated nitric acid and sulfuric acid.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the 8-hydroxy-5-nitroquinoline.

    • Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Reduction of 8-Hydroxy-5-nitroquinoline:

    • Suspend the synthesized 8-hydroxy-5-nitroquinoline in a suitable solvent such as ethanol.

    • Add a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, or alternatively, hydrazine hydrate in the presence of a catalyst like Raney nickel.[4]

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture to remove the catalyst and inorganic salts.

    • Cool the filtrate to crystallize the this compound.

    • Recrystallize the product from a suitable solvent to obtain the pure compound.

Self-Validating System: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis. The expected spectra will show characteristic peaks for the aromatic protons of the quinoline ring, as well as signals for the amino and hydroxyl protons.

Protocol 2: Synthesis from 4-Chloro-8-nitroquinoline

This alternative route involves the initial synthesis of a 4-chloroquinoline precursor, followed by nucleophilic substitution and reduction.

Workflow Diagram:

G start 8-Nitroquinoline step1 Chlorination (e.g., POCl₃) start->step1 intermediate2 8-Nitroquinolin-4-ol step1->intermediate2 intermediate1 4-Chloro-8-nitroquinoline step2 Hydrolysis (e.g., aq. acid) step3 Reduction (e.g., SnCl₂/HCl) intermediate2->step3 end This compound step3->end

Caption: Synthesis of this compound from 8-Nitroquinoline.

Step-by-Step Methodology:

  • Synthesis of 4-Chloro-8-nitroquinoline: This intermediate can be prepared from 8-nitroquinoline by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Hydrolysis to 8-Nitroquinolin-4-ol: The 4-chloro group is then hydrolyzed to a hydroxyl group, typically by heating with aqueous acid.

  • Reduction of the Nitro Group: The nitro group of 8-nitroquinolin-4-ol is subsequently reduced to an amino group using standard reduction methods, such as tin(II) chloride in hydrochloric acid, to yield the final product.[5]

Application in the Synthesis of Novel Heterocycles

The true value of this compound lies in its ability to serve as a scaffold for the construction of more complex, fused heterocyclic systems. The following protocols provide examples of how this building block can be utilized to synthesize novel pyrimido[4,5-c]quinolines and oxazolo[4,5-c]quinolines.

Protocol 3: Synthesis of Pyrimido[4,5-c]quinolin-5(6H)-ones

This protocol describes a cyclocondensation reaction to form a fused pyrimidine ring, a core structure in many biologically active molecules.[6]

Reaction Scheme:

G start This compound step1 Condensation (High Temperature or Catalyst) start->step1 reagent1 Ethyl Cyanoacetate reagent1->step1 intermediate1 Ethyl 2-cyano-3-(8-aminoquinolin-4-ylamino)acrylate step1->intermediate1 step2 Intramolecular Cyclization (Heating in Dowtherm A) intermediate1->step2 end Pyrimido[4,5-c]quinolin-5(6H)-one Derivative step2->end

Caption: Synthesis of a Pyrimido[4,5-c]quinoline derivative.

Step-by-Step Methodology:

  • Condensation with Ethyl Cyanoacetate:

    • In a round-bottom flask, combine this compound (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

    • Heat the mixture at a high temperature (e.g., 150-180°C) for several hours, or alternatively, use a catalyst such as piperidine in a solvent like ethanol and reflux.[7]

    • The reaction involves the initial nucleophilic attack of the 8-amino group on one of the carbonyl carbons of ethyl cyanoacetate, followed by elimination of ethanol.

  • Intramolecular Cyclization:

    • The resulting intermediate, ethyl 2-cyano-3-(8-aminoquinolin-4-ylamino)acrylate, is then heated in a high-boiling solvent like Dowtherm A to induce intramolecular cyclization.

    • The cyclization occurs through the attack of the 4-hydroxyl group onto the nitrile carbon, followed by tautomerization to form the stable pyrimido[4,5-c]quinolin-5(6H)-one.

    • Upon cooling, the product precipitates and can be collected by filtration.

    • Purification is typically achieved by recrystallization.

Causality Behind Experimental Choices: The use of a high-boiling solvent in the cyclization step is crucial to provide the necessary activation energy for the intramolecular reaction to overcome any rotational barriers and achieve the correct conformation for ring closure. Ethyl cyanoacetate is an ideal reagent as it provides the necessary two-carbon and one-nitrogen unit to form the pyrimidine ring.[8]

Protocol 4: Synthesis of 4,5-Dihydrooxazolo[4,5-c]quinolines

This protocol illustrates the formation of a fused oxazole ring, another important heterocyclic motif in medicinal chemistry.

Reaction Scheme:

G start This compound step1 Acylation (Base, e.g., Triethylamine) start->step1 reagent1 Chloroacetyl Chloride reagent1->step1 intermediate1 N-(4-hydroxyquinolin-8-yl)-2-chloroacetamide step1->intermediate1 step2 Intramolecular Cyclization (Strong Base, e.g., NaH) intermediate1->step2 end 4,5-Dihydrooxazolo[4,5-c]quinolin-5-one step2->end

Caption: Synthesis of a 4,5-Dihydrooxazolo[4,5-c]quinoline derivative.

Step-by-Step Methodology:

  • Acylation of the Amino Group:

    • Dissolve this compound in a suitable aprotic solvent like dichloromethane or THF.

    • Add a base, such as triethylamine, to neutralize the HCl generated during the reaction.

    • Cool the solution in an ice bath and add chloroacetyl chloride dropwise.[9]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer and evaporate the solvent to obtain the N-(4-hydroxyquinolin-8-yl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclization:

    • Dissolve the intermediate in an anhydrous polar aprotic solvent such as DMF or THF.

    • Add a strong base, like sodium hydride, portion-wise at 0°C.

    • The base will deprotonate the 4-hydroxyl group, which then acts as a nucleophile to displace the chloride in an intramolecular SN2 reaction, forming the oxazole ring.

    • After the reaction is complete, quench carefully with water and extract the product with an organic solvent.

    • Purify the product by column chromatography or recrystallization.

Trustworthiness of the Protocol: This protocol is based on well-established synthetic transformations. The acylation of an amino group with an acid chloride is a fundamental and reliable reaction. The subsequent intramolecular Williamson ether synthesis to form the oxazole ring is also a high-yielding and predictable cyclization method, provided that anhydrous conditions are maintained to prevent quenching of the strong base.

Conclusion: A Gateway to Novel Chemical Space

This compound represents a powerful and underutilized building block in the synthesis of novel heterocyclic compounds. Its inherent bifunctionality provides a direct and efficient entry point to a variety of fused quinoline systems. The protocols detailed in this guide offer a practical framework for the synthesis of the scaffold itself and its subsequent elaboration into complex molecular architectures. By leveraging the unique reactivity of this compound, researchers can explore new chemical space and develop next-generation therapeutic agents and advanced materials.

References

Troubleshooting & Optimization

Improving the yield of 8-Aminoquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 8-Aminoquinolin-4-ol. As Senior Application Scientists, we have compiled field-proven insights and data to address common challenges and enhance the success of your experiments.

Introduction to this compound Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry, notably as a scaffold for developing antimalarial drugs and other therapeutic agents.[1][2] The most common and effective route to its synthesis is the Gould-Jacobs reaction. This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, and concludes with saponification and decarboxylation to yield the final 4-hydroxyquinoline product.[3][4]

This guide is structured to help you navigate the complexities of this synthesis, improve your yield, and troubleshoot common issues encountered at each stage.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific problems that may arise during the synthesis of this compound via the Gould-Jacobs pathway.

Q1: I am experiencing low yields and multiple products during the initial condensation step between 2-nitroaniline and diethyl ethoxymethylenemalonate (DEEM). What is the likely cause and solution?

Root Cause Analysis: The initial step involves the formation of the key intermediate, diethyl 2-((2-nitrophenyl)amino)methylenemalonate. Low yields at this stage are typically due to incomplete reaction or the formation of side products. The nucleophilicity of the aniline is a critical factor; electron-withdrawing groups like the nitro group on 2-nitroaniline decrease its reactivity compared to unsubstituted aniline.

Recommended Solutions:

  • Catalysis: The addition of a mild acid catalyst, such as a few drops of acetic acid or p-toluenesulfonic acid (p-TSA), can protonate the ethoxy group of DEEM, making it a better leaving group and facilitating the nucleophilic attack by the less reactive 2-nitroaniline.

  • Reaction Conditions: Ensure the reaction is heated sufficiently (typically 100-130°C) to drive the condensation and effectively remove the ethanol byproduct. Running the reaction neat (without solvent) is often effective.

  • Purity of Reagents: Verify the purity of your 2-nitroaniline and DEEM. Impurities in the starting materials can lead to undesirable side reactions.

Q2: My thermal cyclization of diethyl 2-((2-nitrophenyl)amino)methylenemalonate is failing, resulting in charring and a very low yield of the quinoline ester. How can I optimize this critical step?

Root Cause Analysis: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction, requiring high temperatures (typically 240-260°C) to overcome the activation energy for the intramolecular 6-electron cyclization.[5] The primary challenges are maintaining a consistent high temperature and preventing thermal decomposition (charring) of the intermediate.

Recommended Solutions:

  • High-Boiling Point Solvents: The use of an inert, high-boiling solvent is crucial for effective heat transfer and temperature control. Common choices include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil. These solvents help to prevent localized overheating and charring, leading to significantly higher yields, often up to 95%.[4]

  • Temperature and Time Optimization: The optimal temperature and reaction time must be determined empirically. If the temperature is too low, the reaction will not proceed; if it is too high or maintained for too long, decomposition will dominate. Monitor the reaction by TLC or HPLC to track the disappearance of the starting material and the formation of the cyclized product.[5]

  • Microwave-Assisted Synthesis: As a modern alternative, microwave irradiation can dramatically reduce reaction times and often improves yields by promoting rapid, uniform heating.[6] This can be an effective way to avoid the prolonged exposure to high temperatures that causes decomposition.

ParameterConventional HeatingMicrowave-Assisted Heating
Solvent Dowtherm A, Mineral OilHigh-boiling polar solvents (e.g., DMF, NMP) or solvent-free
Temperature 240-260 °C200-250 °C
Time 15-60 minutes5-20 minutes
Typical Yield Variable, can be low without careOften higher and more reproducible[6]
Primary Issue Charring, decompositionRequires specialized equipment, pressure buildup
Q3: The final saponification and decarboxylation steps are not going to completion. How can I ensure a complete conversion to this compound?

Root Cause Analysis: This two-part finale involves first hydrolyzing the ethyl ester at the 3-position to a carboxylic acid, followed by the thermal removal of CO2. Incomplete reaction can leave either the 3-ethoxycarbonyl or the 3-carboxy intermediate as a significant impurity.

Step 1: Saponification (Ester Hydrolysis)

  • Problem: Incomplete hydrolysis of the ethyl 8-amino-4-hydroxyquinoline-3-carboxylate intermediate.

  • Solution: Ensure a sufficient excess of a strong base like sodium hydroxide (e.g., 2-4 equivalents) is used. The reaction often requires refluxing in an aqueous or alcoholic solution for several hours to go to completion. The resulting carboxylate salt is often insoluble and will precipitate, which can sometimes slow the reaction. Monitor via TLC or HPLC until the starting ester is fully consumed.

Step 2: Decarboxylation

  • Problem: The intermediate 8-amino-4-hydroxyquinoline-3-carboxylic acid is stable and requires energy to decarboxylate.

  • Mechanism Insight: Decarboxylation of β-keto acids (or their vinylogous equivalents like 4-hydroxyquinolines) proceeds through a cyclic 6-membered transition state, which leads to an enol intermediate that tautomerizes to the final product.[7]

  • Solution: After saponification, the reaction mixture is typically acidified. The resulting carboxylic acid is then heated, often in the same pot, to induce decarboxylation. Heating the acidic slurry to reflux is usually sufficient. The evolution of CO2 gas is a clear indicator that the reaction is proceeding.

Q4: My final this compound product is impure and difficult to clean. What are some effective purification strategies?

Root Cause Analysis: Impurities can include unreacted starting materials, the cyclized ester, the intermediate carboxylic acid, or tar-like decomposition products. The amphoteric nature of this compound (containing both a basic amino group and an acidic hydroxyl group) can be exploited for purification.

Purification Protocol:

  • Acid/Base Extraction: Dissolve the crude product in a dilute acid solution (e.g., 1M HCl). The basic amino group will be protonated, making the product water-soluble. Tar and other non-basic impurities can be removed by washing with an organic solvent like dichloromethane or ethyl acetate.

  • Precipitation: Carefully adjust the pH of the aqueous solution with a base (e.g., NaOH or NH4OH). The product will precipitate out at its isoelectric point. Filter the solid product.

  • Recrystallization: The filtered solid can be further purified by recrystallization. Solvents like aqueous ethanol or dimethylformamide (DMF) are often effective.[8] For highly impure samples, treatment with activated charcoal during recrystallization can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: Can you illustrate the overall workflow for the synthesis of this compound?

Certainly. The process follows the Gould-Jacobs reaction pathway, which can be visualized as a three-stage workflow: Condensation, Cyclization, and Hydrolysis/Decarboxylation.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Reduction cluster_3 Stage 4: Hydrolysis & Decarboxylation A 2-Nitroaniline + DEEM B Heat (100-130°C) A->B C Diethyl 2-((2-nitrophenyl)amino) methylenemalonate B->C D High-Boiling Solvent (e.g., Dowtherm A) C->D Intermediate E Heat (240-260°C) D->E F Ethyl 4-hydroxy-8-nitro quinoline-3-carboxylate E->F G Catalytic Hydrogenation (e.g., H2, Pd/C) F->G Intermediate H Ethyl 8-amino-4-hydroxy quinoline-3-carboxylate G->H I 1. NaOH, Reflux 2. HCl, Reflux H->I Intermediate J Final Product: This compound I->J

Caption: Workflow for this compound Synthesis.

Q2: What is the underlying mechanism of the Gould-Jacobs reaction?

The reaction proceeds through three key mechanistic steps:

  • Nucleophilic Substitution: The amine of the aniline attacks the electron-deficient carbon of the methylenemalonate, followed by the elimination of ethanol to form the condensation product.[3]

  • Pericyclic Cyclization: A 6-electron electrocyclization reaction occurs upon heating, forming the new heterocyclic ring. This is followed by tautomerization to regain aromaticity.

  • Hydrolysis and Decarboxylation: Standard saponification of the ester is followed by the elimination of CO2 from the β-keto acid tautomer.

G start Aniline + DEEM intermediate1 Condensation Intermediate start->intermediate1 Nucleophilic Substitution intermediate2 Cyclized Quinoline Ester intermediate1->intermediate2 Thermal Electrocyclization intermediate3 Quinoline Carboxylic Acid intermediate2->intermediate3 Saponification product 4-Hydroxyquinoline intermediate3->product Decarboxylation

Caption: Key steps in the Gould-Jacobs reaction mechanism.

Q3: What safety precautions are necessary for this synthesis?
  • High Temperatures: The cyclization step involves extremely high temperatures. Use appropriate heating mantles and ensure glassware is free of defects. Always conduct the reaction in a certified chemical fume hood.

  • High-Boiling Solvents: Dowtherm A and mineral oil can cause severe burns. Wear appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat. Ensure good ventilation to avoid inhaling vapors.

  • Reagents: Handle all chemicals, including anilines and reagents, with care according to their Safety Data Sheets (SDS). 2-Nitroaniline is toxic and a suspected carcinogen.

References

Technical Support Center: Purification of 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 8-aminoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 8-aminoquinoline derivatives in a question-and-answer format.

Question 1: My 8-aminoquinoline derivative is a persistent oil and will not crystallize. What steps can I take?

Answer:

This is a frequent challenge, often due to residual solvent, impurities, or the inherent properties of the derivative. Here’s a systematic approach to induce crystallization:

  • Solvent Screening: The choice of solvent is paramount for successful crystallization.

    • For polar oils: A combination of a solvent in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble can be effective. A common strategy is to dissolve the oil in a minimal amount of a polar solvent like ethanol or acetone and then slowly add a less polar anti-solvent such as water or hexane until persistent turbidity is observed.

    • For non-polar oils: Dissolve the oil in a non-polar solvent like dichloromethane or ethyl acetate and slowly add a non-polar anti-solvent like hexane.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.

  • Salt Formation: Since 8-aminoquinoline derivatives are basic, converting them to a salt by treating them with an acid (e.g., HCl, HBr) can often induce crystallization. The resulting salt will have different solubility properties and may crystallize more readily.[1]

Question 2: After column chromatography, my fractions containing the 8-aminoquinoline derivative are colored, suggesting metal contamination. How can I remove residual metal ions?

Answer:

8-Aminoquinolines are potent metal chelators, and contamination with metals (e.g., copper, palladium) from preceding reaction steps is a common issue.[2][3] Here are several strategies to address this:

  • Aqueous Washes with a Chelating Agent:

    • Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) or a dilute ammonium hydroxide solution.

    • Repeat the washes until the aqueous layer is colorless.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Activated Carbon Treatment:

    • Dissolve the impure product in a suitable solvent.

    • Add a small amount of activated carbon.

    • Stir or gently heat the mixture for a short period.

    • Filter the mixture through a pad of Celite® to remove the carbon. The metal impurities often adsorb to the carbon.

  • Specialized Scavenger Resins: There are commercially available scavenger resins designed to bind and remove specific metal contaminants. These can be a highly effective, albeit more expensive, option.

Question 3: My purified 8-aminoquinoline derivative has a low and broad melting point. What does this indicate and how can I improve its purity?

Answer:

A low and broad melting point is a classic sign of impurities.[1] Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. To enhance purity, consider the following:

  • Recrystallization: This is often the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel or alumina can be used to separate the desired product from impurities with different polarities.[4][5]

  • Acid-Base Extraction: Unreacted 8-aminoquinoline starting material can often be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl).[1] The basic 8-aminoquinoline will form a water-soluble salt and be extracted into the aqueous phase, while the potentially less basic derivative remains in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my 8-aminoquinoline derivative?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for determining purity and identifying impurities. A reversed-phase C18 column with a mobile phase of buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point.[1]

  • Thin-Layer Chromatography (TLC): TLC is excellent for rapid, qualitative analysis of reaction progress and fraction purity during chromatography.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help identify impurities.[6]

Q2: I used an 8-aminoquinoline directing group in my synthesis. What are the common methods for its removal?

A2: The removal of the 8-aminoquinoline directing group can be challenging.[7][8] Common strategies include:

  • Acid or Base Hydrolysis: This is a straightforward approach but can sometimes require harsh conditions that may not be compatible with other functional groups in your molecule.

  • Reductive Cleavage: Certain methods employ reducing agents to cleave the amide bond.

  • Oxidative Cleavage: In some cases, oxidative conditions can be used for removal.

A thorough review of the literature for methods compatible with your specific substrate is highly recommended.[7][8]

Q3: Can the metal-chelating properties of 8-aminoquinolines affect their behavior during purification?

A3: Absolutely. The ability of 8-aminoquinolines to chelate metals can lead to:

  • Streaking on TLC plates: This can be mitigated by adding a small amount of a chelating agent like EDTA to the TLC mobile phase.

  • Poor peak shape in HPLC: Adding a chelating agent to the mobile phase can also improve peak shape in HPLC.

  • Difficulty with certain purification techniques: Metal complexes of your derivative may have different solubility and chromatographic properties than the free ligand, complicating purification.

Experimental Protocols

Protocol 1: Recrystallization of an 8-Aminoquinoline Derivative

This protocol provides a general guideline for recrystallization. The choice of solvent will need to be optimized for your specific compound.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A good solvent will dissolve your compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard silica gel column chromatography procedure.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried silica to the top of the column bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Crystallization Issues

G start Persistent Oil solvent Solvent Screening start->solvent seed Seeding solvent->seed Unsuccessful success Crystals Formed solvent->success Successful scratch Scratching seed->scratch Unsuccessful seed->success Successful salt Salt Formation scratch->salt Unsuccessful scratch->success Successful salt->success Successful fail Still an Oil salt->fail Unsuccessful

Caption: Troubleshooting workflow for inducing crystallization.

Decision Tree for Metal Contaminant Removal

G start Colored Product (Metal Contamination) wash Aqueous Wash with Chelator (e.g., EDTA) start->wash check1 Product Still Colored? wash->check1 carbon Activated Carbon Treatment check2 Product Still Colored? carbon->check2 resin Scavenger Resin success Colorless Product resin->success Successful fail Consider Alternative Strategy resin->fail Unsuccessful check1->carbon Yes check1->success No check2->resin Yes check2->success No

Caption: Decision-making process for removing metal contaminants.

Data Summary

Purification ChallengeKey IndicatorsRecommended Solutions
Failure to Crystallize Persistent oilSolvent screening, seeding, scratching, salt formation[1]
Metal Contamination Colored product fractionsAqueous washes with chelating agents, activated carbon, scavenger resins
Low Purity Low and broad melting point[1]Recrystallization, column chromatography, acid-base extraction

References

Technical Support Center: Overcoming Solubility Challenges with 8-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Aminoquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This compound is a valuable quinoline derivative with applications in medicinal chemistry, including antimalarial drug development.[1][2] However, its poor aqueous solubility often presents a significant hurdle in experimental design.

This guide provides a series of troubleshooting steps and in-depth explanations in a question-and-answer format to help you overcome these solubility challenges, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the general solubility profile of this compound, and where should I start?

A1: Understanding the Physicochemical Properties

This compound is characterized by its low solubility in water and many common organic solvents.[3] Its molecular structure contains both a basic amino group and an acidic hydroxyl group (phenolic), making it an amphoteric molecule with pH-dependent solubility.[1]

Your initial approach should be to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most recommended starting point.

Table 1: Solubility Profile of this compound and Related Compounds

Solvent Solubility Remarks
Dimethyl Sulfoxide (DMSO) Generally Soluble Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).[4]
Dimethylformamide (DMF) Soluble An alternative to DMSO, but may pose stability issues for some compounds.[5][6]
Ethanol Soluble Can be used, but may have lower solubilizing power than DMSO for highly lipophilic compounds.[3]
Water Poorly Soluble / Practically Insoluble Direct dissolution in aqueous buffers is not recommended and will likely lead to inaccurate concentrations.[3]

| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Prone to precipitation, especially when diluting a DMSO stock. |

Note: Specific quantitative solubility data for this compound is not widely published. The information above is based on the behavior of similar quinoline derivatives and general laboratory practices for poorly soluble compounds.[7][8][9]

Q2: I've prepared a stock solution in DMSO. How do I properly dilute it into my aqueous experimental buffer?

A2: The Challenge of Aqueous Dilution

This is the most common failure point. When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the compound can immediately precipitate out of solution because the solvent environment abruptly changes from favorable (organic) to unfavorable (aqueous). This is a phenomenon known as "antisolvent precipitation."

Protocol: Preparing an Aqueous Working Solution from a DMSO Stock

  • Start with a High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 20-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can assist but be cautious of compound stability.

  • Calculate Final Solvent Concentration: Critically, determine the maximum final concentration of DMSO your experiment can tolerate. For most cell-based assays, this is typically ≤0.5%, as higher concentrations can be cytotoxic.[4] For some in vivo studies, it may be higher, but should be minimized.[4]

  • Perform Serial or Stepwise Dilutions: Do not add the DMSO stock directly to the final volume of buffer.

    • Recommended Method: Add a small volume of your DMSO stock to a vortexing tube of your aqueous buffer. The vigorous mixing helps to rapidly disperse the compound molecules before they can aggregate and precipitate.

    • Alternative: Perform an intermediate dilution in a mixture of DMSO and buffer before the final dilution.

  • Visual Confirmation: After dilution, hold the solution up to a light source. Look for any signs of cloudiness, haziness, or visible precipitate (Tyndall effect). A clear solution is essential for accurate results.

Q3: My compound still precipitates in my aqueous buffer, even with careful dilution. What is the next step?

A3: Leveraging pH to Enhance Solubility

Since this compound is amphoteric, its solubility is highly dependent on pH. The molecule has a basic amino group (position 8) and an acidic hydroxyl group (position 4).[1]

  • In Acidic Conditions (Low pH): The amino group becomes protonated (-NH3+), forming a salt. This charged species is typically much more soluble in aqueous media.[3]

  • In Basic Conditions (High pH): The hydroxyl group can be deprotonated (-O-), forming a phenolate salt, which also increases water solubility.

The compound will be least soluble at its isoelectric point (pI), where the net charge is zero. By adjusting the pH of your buffer away from the pI, you can dramatically increase solubility.

Protocol: pH Adjustment for Solubilization

  • Determine the Target pH: For this compound, protonating the amino group is a common and effective strategy. Adjusting your buffer to a mildly acidic pH (e.g., pH 5.0 - 6.5) is a good starting point.

  • Prepare an Acidic Buffer: Use a buffer system appropriate for your target pH range (e.g., citrate or acetate buffer).

  • Test Solubility: Attempt to dilute your DMSO stock into the pH-adjusted buffer using the vortexing method described in A2.

  • Alternative (Titration):

    • Suspend the solid compound in water or a weak buffer.

    • Slowly add dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves.

    • This method can help identify the pH at which the compound becomes soluble, but be sure to measure the final pH and ensure it is compatible with your experimental system.

Q4: pH adjustment is not compatible with my experiment. Are there other options like co-solvents?

A4: Using Co-solvents and Other Excipients

If pH modification is not an option, you can use co-solvents or other solubilizing agents in your final aqueous solution.[7][8] These agents modify the properties of the water to make it more hospitable to the hydrophobic compound.

Common Solubilization Strategies:

  • Co-solvents: These are water-miscible solvents that reduce the overall polarity of the solvent system.[8]

    • Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG300, PEG400) are effective co-solvents.

    • Propylene Glycol & Glycerol: Often used in formulations to improve solubility and stability.[10]

  • Surfactants: These form micelles that can encapsulate hydrophobic molecules.

    • Tween® 20/80, Triton™ X-100: Use at concentrations above their critical micelle concentration (CMC). Be aware that surfactants can interfere with some biological assays.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.[9]

Important Consideration: Always run a "vehicle control" in your experiments. This control should contain the exact same concentration of DMSO, buffer, co-solvents, and any other agents used to dissolve the compound, but without the compound itself. This ensures that any observed effects are due to your compound and not the formulation.[4]

Q5: How should I store my this compound solutions to ensure stability?

A5: Proper Storage is Crucial for Reproducibility

Both chemical degradation and physical precipitation can occur during storage.

  • Stock Solutions (in 100% DMSO): Store in small, tightly sealed aliquots at -20°C or -80°C and protect from light.[11] Avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution or degrade. When thawing, ensure the compound is fully redissolved (warm gently if necessary) before use.

  • Aqueous Working Solutions: These should be prepared fresh for each experiment. Due to the risk of precipitation and potential for hydrolysis in aqueous environments, long-term storage of diluted working solutions is not recommended.

Visual Workflow and Diagrams

Diagram 1: Troubleshooting Workflow for Solubility Issues

This decision tree outlines the logical progression for troubleshooting the solubility of this compound.

G start Start: Need to prepare This compound working solution stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer using vortexing method stock->dilute check Visually inspect for precipitation. Is the solution clear? dilute->check success Success! Proceed with experiment. Include vehicle control. check->success Yes precip Precipitation Occurs check->precip No ph_option Is pH adjustment compatible with assay? precip->ph_option adjust_ph Adjust buffer pH (e.g., pH 5-6.5) to protonate amino group ph_option->adjust_ph Yes cosolvent Try co-solvents (PEG, Tween) or cyclodextrins ph_option->cosolvent No adjust_ph->dilute cosolvent->dilute

Caption: Decision tree for solubilizing this compound.

Diagram 2: Mechanism of pH-Dependent Solubility

This diagram illustrates how changes in pH affect the ionization state and, consequently, the water solubility of this compound.

G cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph_label Protonated Amino Group (-NH3+) Increased Charge = HIGHER SOLUBILITY pi_label Net Neutral Charge = LOWEST SOLUBILITY (Precipitation Likely) low_ph_label->pi_label  Increase pH   high_ph_label Deprotonated Hydroxyl Group (-O-) Increased Charge = HIGHER SOLUBILITY pi_label->high_ph_label  Increase pH  

Caption: Effect of pH on the ionization and solubility of this compound.

References

Technical Support Center: Optimization of 8-Aminoquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Aminoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

The synthesis of this compound, a valuable heterocyclic scaffold, is most reliably achieved via a multi-step process beginning with a substituted aniline. The Conrad-Limpach reaction, a classic and effective method, serves as our foundational route. This pathway involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization to form the quinolin-4-one core.[1] This guide will focus on the synthesis starting from 2-nitroaniline, followed by the reduction of the nitro group to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic pathway for this compound?

A1: The most robust and frequently cited pathway involves a three-stage process based on the Conrad-Limpach synthesis.[1]

  • Condensation: Reaction of 2-nitroaniline with a β-ketoester, such as ethyl acetoacetate, to form a β-aminoacrylate intermediate. This step is typically acid-catalyzed and occurs at moderate temperatures.[2]

  • Thermal Cyclization: The isolated intermediate is heated to very high temperatures (often ~250 °C) in a high-boiling inert solvent to induce an intramolecular electrocyclic ring closure, forming 8-nitroquinolin-4-ol.[1][3]

  • Reduction: The nitro group of 8-nitroquinolin-4-ol is selectively reduced to an amine, yielding the final product, this compound.

This route is favored because it builds the core quinoline structure with the nitrogen-containing substituent already in the correct position, avoiding complex isomer separations that could arise from post-synthesis functionalization of the quinoline ring.

Q2: Why is the thermal cyclization step notoriously difficult?

A2: The cyclization step is the rate-determining and most challenging part of the synthesis due to its high activation energy.[1] This requires significant thermal input, typically around 250 °C.[2][3] These harsh conditions can lead to several common issues:

  • Thermal Decomposition: Reactants, intermediates, or even the product can decompose at such high temperatures, leading to reduced yields.[2]

  • Tar Formation: Polymerization and other side reactions of the starting materials and intermediates are common at elevated temperatures, resulting in the formation of intractable tar.[4][5] This not only lowers the yield but also complicates product purification significantly.

  • Incomplete Reaction: Insufficient temperature or reaction time will lead to an incomplete conversion, leaving unreacted starting material.

Q3: What are the critical safety precautions for this synthesis?

A3: Several significant hazards must be addressed:

  • High Temperatures: The use of temperatures around 250 °C requires a well-controlled heating apparatus (e.g., a sand bath or high-temperature heating mantle) and careful monitoring to prevent overheating.

  • High-Boiling Solvents: Solvents like Dowtherm A or mineral oil are used to reach the required temperatures.[3] These can cause severe burns, and their vapors can be harmful. All heating and solvent handling must be performed in a certified chemical fume hood.

  • Nitroaromatics: The starting material (2-nitroaniline) and intermediate (8-nitroquinolin-4-ol) are nitroaromatic compounds, which are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reduction Step: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel). Tin/HCl reductions produce corrosive fumes. These procedures must be conducted with appropriate safety measures.

Visualized Synthetic Workflow

The overall synthetic pathway is summarized in the workflow diagram below.

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Reduction S1 2-Nitroaniline + Ethyl Acetoacetate I1 β-Aminoacrylate Intermediate S1->I1 Acid Catalyst (e.g., H₂SO₄) ~140-150 °C I2 8-Nitroquinolin-4-ol I1->I2 High-Boiling Solvent (e.g., Dowtherm A) ~250 °C P1 This compound I2->P1 Reducing Agent (e.g., Sn/HCl or H₂/Pd-C)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem Category 1: Low Yield or Reaction Failure

Q: My overall yield is very low, or the reaction failed entirely. Where should I start troubleshooting?

A: A general failure can often be traced to the critical cyclization step. However, a systematic approach is best.

start Problem: Low Overall Yield check_step1 Did you isolate the β-aminoacrylate intermediate after Stage 1? start->check_step1 sol_step1_no Issue in Condensation. Verify catalyst amount and reaction temperature (140-150 °C). Ensure removal of water byproduct. check_step1->sol_step1_no No sol_step1_yes Condensation likely successful. Proceed to check cyclization. check_step1->sol_step1_yes Yes check_step2 Was the cyclization temperature consistently held at ~250 °C? sol_step2_no Issue in Cyclization. Use a high-temperature thermometer. Ensure vigorous stirring in a suitable high-boiling solvent (Dowtherm A). check_step2->sol_step2_no No sol_step2_yes Cyclization conditions seem correct. Check for tar formation or incomplete reaction. Consider extending time. check_step2->sol_step2_yes Yes check_step3 Was the reduction step monitored for completion? sol_step3_no Issue in Reduction. Monitor via TLC. Ensure active catalyst/reagents. Optimize reaction time and conditions. check_step3->sol_step3_no No sol_step3_yes All steps appear correct. Consider purification losses or subtle side reactions. Analyze crude product from each step. check_step3->sol_step3_yes Yes sol_step1_yes->check_step2 sol_step2_yes->check_step3

Caption: Troubleshooting decision tree for low yield issues.

Problem Category 2: Thermal Cyclization Issues

Q: My reaction mixture turned into a black, intractable tar during the cyclization step. What happened and how can I prevent it?

A: Tar formation is the most common failure mode in this step and is caused by polymerization and decomposition under harsh acidic and thermal conditions.[4][5]

  • Causality: At ~250 °C, molecules have sufficient energy to undergo various unintended reactions. Any residual acid catalyst from the first step can exacerbate polymerization.

  • Solutions:

    • Use an Inert, High-Boiling Solvent: Performing the reaction neat (without solvent) often leads to localized overheating and charring. Using a solvent like mineral oil, diphenyl ether, or Dowtherm A provides more uniform heat distribution and can increase yields to over 90% in many cases.[1][3]

    • Ensure Purity of Intermediate: Purify the β-aminoacrylate intermediate from the first step to remove any residual acid or starting materials before subjecting it to high temperatures.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can contribute to tarring.[2]

Q: The cyclization reaction is very slow or incomplete, even at 250 °C. What can I do?

A: An incomplete reaction points to an issue with either the temperature, reaction time, or the intermediate itself.

  • Causality: The electrocyclization has a high energy barrier that must be overcome. If the true internal temperature is not reaching the target, the reaction will stall.

  • Solutions:

    • Verify Temperature: Use a calibrated high-temperature thermometer placed directly in the reaction mixture (if possible) rather than relying on the heating mantle's setting. Sand baths provide better thermal contact and more stable temperatures than oil baths at this range.

    • Vigorous Stirring: Ensure the mixture is stirred vigorously to promote efficient heat transfer and prevent hot spots.[2]

    • Increase Reaction Time: Monitor the reaction by TLC (taking aliquots and working them up). If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient.

    • Acid Catalysis: While often avoided to prevent tarring, a trace amount of a non-volatile acid catalyst like polyphosphoric acid (PPA) can sometimes promote cyclization, but this must be optimized carefully.

Problem Category 3: Nitro Group Reduction & Purification

Q: My nitro group reduction is incomplete or I'm getting side products. How can I improve this step?

A: The key is to choose a reduction method that is selective for the nitro group without affecting the quinoline ring system.

  • Causality: Strong reducing conditions can sometimes lead to the over-reduction of the heterocyclic ring.[6] Inactive catalysts or insufficient reagent will lead to incomplete conversion.

  • Solutions:

    • Incomplete Reduction: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned. Increase hydrogen pressure or reaction time. For chemical reductions (e.g., Sn/HCl), ensure a sufficient molar excess of the metal and acid is used.

    • Over-Reduction: To avoid reducing the quinoline ring, use milder, more selective conditions. Catalytic hydrogenation at moderate pressure and temperature is often very selective for the nitro group. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another effective and milder alternative to Sn/HCl.

Q: How do I effectively purify the final product, especially after using a high-boiling solvent like Dowtherm A?

A: Purification requires removing the non-volatile solvent and any polar impurities.

  • Solutions:

    • Solvent Removal: After the reaction, cool the mixture and dilute it with a large volume of a non-polar hydrocarbon solvent like hexanes or toluene. This will cause the polar quinolinol product to precipitate while the Dowtherm A remains in solution.[2]

    • Filtration & Washing: Collect the precipitated crude product by filtration and wash it thoroughly with more of the hydrocarbon solvent to remove residual high-boiling solvent.

    • Recrystallization: The most effective final purification step is typically recrystallization from a suitable solvent system, such as ethanol, aqueous ethanol, or DMF/water, to obtain a pure, crystalline product.[7]

Optimized Reaction Parameters

The following table summarizes key quantitative data for optimizing the synthesis.

ParameterStage 1: CondensationStage 2: CyclizationStage 3: Reduction (Sn/HCl)
Temperature 140 - 150 °C[8]250 - 260 °C[2][3]80 - 100 °C (Reflux)
Solvent Neat or Toluene[2]Dowtherm A or Mineral Oil[1][3]Ethanol / Water
Catalyst/Reagent Catalytic H₂SO₄[2]None (Thermal)Granular Tin, Conc. HCl
Reaction Time 1 - 2 hours30 - 60 minutes2 - 4 hours
Key Control Point Azeotropic removal of waterPrecise high-temperature controlMonitor by TLC for completion
Typical Yield >90% (Intermediate)70 - 95%[1][3]>85%

Detailed Experimental Protocols

Protocol 1: Synthesis of β-Aminoacrylate Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). If using a solvent, add toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).[2]

  • Reaction: Heat the mixture to 140-150 °C. If using toluene, heat to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue heating for 1-2 hours until no more water is evolved. Monitor the reaction by TLC to confirm the consumption of 2-nitroaniline.

  • Work-up: Cool the reaction mixture. If performed neat, the product may solidify upon cooling. If in toluene, remove the solvent under reduced pressure. The crude intermediate can be purified by recrystallization from ethanol or used directly in the next step.

Protocol 2: Thermal Cyclization to 8-Nitroquinolin-4-ol

  • Reaction Setup: In a three-neck flask equipped with a high-temperature thermometer, mechanical stirrer, and a condenser under a nitrogen atmosphere, add the crude β-aminoacrylate intermediate (1.0 eq) to a high-boiling solvent like Dowtherm A.[1][3]

  • Heating: Vigorously stir the mixture and heat it to 250 °C using a heating mantle with a sand bath.[2]

  • Reaction: Maintain the temperature at 250 °C for 30-60 minutes. The product often begins to precipitate from the hot solution. Monitor the reaction by TLC.

  • Work-up: Allow the mixture to cool below 100 °C. Carefully add a large volume of hexanes or toluene with stirring to dilute the Dowtherm A and fully precipitate the product.

  • Isolation: Filter the solid product, wash thoroughly with hexanes, and dry under vacuum to obtain crude 8-nitroquinolin-4-ol.

Protocol 3: Reduction to this compound

  • Reaction Setup: In a round-bottom flask, suspend the crude 8-nitroquinolin-4-ol (1.0 eq) in ethanol. Add granular tin (Sn, ~4-5 eq).

  • Reagent Addition: Carefully add concentrated hydrochloric acid (HCl) portion-wise. The reaction is exothermic. Once the addition is complete, fit the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and filter to remove any unreacted tin. Carefully make the filtrate strongly basic (pH > 10) with a concentrated sodium hydroxide or ammonium hydroxide solution. This will precipitate the free amine product.

  • Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry. Further purify by recrystallization from aqueous ethanol to yield pure this compound.[5]

References

Troubleshooting guide for 8-Aminoquinolin-4-ol synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Aminoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and address frequently asked questions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success in the lab.

Troubleshooting Guide: Navigating Side Reactions in this compound Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-step approach:

  • Conrad-Limpach Synthesis of 4-hydroxy-8-nitroquinoline from 2-nitroaniline and a β-ketoester.

  • Reduction of the nitro group to yield the final this compound.

This guide will focus on troubleshooting issues that may arise during these two key stages.

Part 1: Conrad-Limpach Synthesis of 4-Hydroxy-8-nitroquinoline

The Conrad-Limpach reaction is a robust method for the formation of the 4-hydroxyquinoline core.[1][2] However, several side reactions can occur, leading to impurities and reduced yields.

Answer: This is a classic side reaction in the Conrad-Limpach synthesis, often referred to as the Knorr quinoline synthesis product.[3] The formation of the 2-hydroxy isomer is favored at higher temperatures.

Causality: The reaction between an aniline and a β-ketoester can proceed via two main pathways. At lower temperatures (kinetic control), the reaction favors the formation of a β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline. At higher temperatures (thermodynamic control), the reaction can favor the formation of a β-ketoester anilide, which then cyclizes to the 2-hydroxyquinoline.

Troubleshooting Protocol:

  • Temperature Control: Carefully control the initial condensation reaction temperature. Aim for room temperature or slightly above to favor the kinetic product.

  • Stepwise Heating: Perform the initial condensation at a lower temperature to form the enamine intermediate, and then proceed to the high-temperature cyclization.

  • Solvent Choice: The use of high-boiling, inert solvents like diphenyl ether or Dowtherm A is crucial for the cyclization step, but the initial condensation should be monitored to prevent premature heating.

Answer: Incomplete cyclization is a common issue and is often related to insufficient temperature or reaction time during the thermal cyclization step.

Causality: The electrocyclic ring closure to form the quinoline ring system requires a significant activation energy.[1] This is why high temperatures (typically around 250 °C) are necessary to drive the reaction to completion.

Troubleshooting Protocol:

  • Verify Temperature: Ensure your heating apparatus is accurately reaching and maintaining the target temperature required for cyclization.

  • Increase Reaction Time: If the temperature is correct, extending the reaction time at the cyclization temperature may be necessary to ensure complete conversion.

  • Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might consume the starting material.

Answer: Tar and polymer formation is a common problem in many quinoline syntheses, especially when dealing with activated anilines like 2-nitroaniline under strongly acidic and high-temperature conditions.

Causality: The strongly acidic conditions and high temperatures used in the cyclization can lead to the polymerization of the starting materials or intermediates. Nitroanilines can also be prone to decomposition under harsh conditions.

Troubleshooting Protocol:

  • Controlled Acid Addition: If an acid catalyst is used, add it slowly and with efficient stirring to avoid localized hotspots.

  • Moderating Agents: While more common in Skraup synthesis, the principle of using a moderating agent like ferrous sulfate can sometimes help to control exothermic processes that may lead to tar formation.[4][5]

  • Purification of Starting Materials: Ensure the purity of your 2-nitroaniline and β-ketoester. Impurities can often act as initiators for polymerization.

  • Work-up Procedure: After the reaction, a careful work-up is essential. This may involve dissolving the crude product in a suitable solvent and filtering to remove insoluble tars before proceeding with recrystallization or chromatography.

Part 2: Reduction of 4-Hydroxy-8-nitroquinoline to this compound

The reduction of the nitro group is the final and critical step. The choice of reducing agent and reaction conditions is vital to avoid over-reduction or other unwanted side reactions.

Answer: Incomplete reduction can be due to several factors, including the activity of the catalyst, the amount of reducing agent, or the reaction time.

Causality: Catalytic hydrogenation (e.g., with Pd/C and H₂) or metal/acid reductions (e.g., Sn/HCl or Fe/HCl) are common methods. The efficiency of these reactions depends on the proper dispersion and activity of the catalyst, sufficient equivalents of the reducing agent, and adequate reaction time.

Troubleshooting Protocol:

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. A pre-activation step may be necessary.

  • Increase Reducing Agent: If using a metal/acid system, ensure you are using a sufficient molar excess of the metal and acid.

  • Extend Reaction Time: Monitor the reaction by TLC. If the reaction is proceeding cleanly but is slow, increasing the reaction time is a straightforward solution.

  • Solvent Choice: The solvent can significantly impact the reaction rate. Ensure your starting material is soluble in the chosen solvent at the reaction temperature.

Answer: Over-reduction or reactions involving the quinoline ring are possible side reactions during the reduction of the nitro group.

Causality: Strong reducing conditions can sometimes lead to the reduction of the quinoline ring itself, particularly the pyridine ring. The choice of reducing agent is critical to selectively reduce the nitro group.

Troubleshooting Protocol:

  • Choice of Reducing Agent: For selective nitro group reduction in the presence of a heterocyclic ring, milder reducing agents are often preferred. Common choices include:

    • Catalytic Hydrogenation: H₂ with Pd/C, PtO₂, or Raney Nickel is often effective and clean.

    • Metal/Acid: Stannous chloride (SnCl₂) in HCl or ethanol is a classic and reliable method for selective nitro group reduction. Iron powder in acetic acid or with a catalytic amount of HCl is another good option.

  • Control of Reaction Conditions:

    • Temperature: Perform the reduction at a controlled temperature (often room temperature or slightly elevated) to avoid over-reduction.

    • Pressure (for hydrogenation): Use atmospheric or slightly elevated hydrogen pressure. High pressures can sometimes lead to ring reduction.

  • pH Control during Work-up: After a metal/acid reduction, the work-up involves neutralization. Careful pH adjustment is necessary to ensure the precipitation of the product without causing degradation.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of this compound? A: Pure this compound is typically a solid. The color can range from off-white to yellowish or brownish, depending on the purity.

Q: What are the best methods for purifying the final product? A:

  • Recrystallization: This is often the most effective method for obtaining highly pure this compound. Suitable solvents include ethanol, methanol, or mixtures of ethanol and water.

  • Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with increasing polarity is often effective.

Q: How can I confirm the identity and purity of my synthesized this compound? A: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂, aromatic C-H).

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-8-nitroquinoline (Conrad-Limpach Method)
  • In a round-bottom flask, combine 2-nitroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heat the mixture with stirring at 140-150 °C for 1-2 hours. The reaction can be monitored by TLC to observe the formation of the enamine intermediate.

  • In a separate flask, heat an inert, high-boiling solvent such as diphenyl ether or Dowtherm A to 250 °C.

  • Slowly and carefully add the reaction mixture from step 2 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 30-60 minutes to complete the cyclization.

  • Allow the mixture to cool to room temperature. The product will often precipitate.

  • Dilute the mixture with a hydrocarbon solvent like hexane or toluene to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash it with the hydrocarbon solvent.

  • Purify the crude 4-hydroxy-8-nitroquinoline by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Reduction of 4-Hydroxy-8-nitroquinoline to this compound
  • In a round-bottom flask, dissolve 4-hydroxy-8-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Two common methods are:

    • Catalytic Hydrogenation: Add 5-10 mol% of 10% Pd/C catalyst. Seal the flask and purge with hydrogen gas. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

    • Metal/Acid Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) and concentrated hydrochloric acid. Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete.

  • Work-up for Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Work-up for Metal/Acid Reduction: Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the product precipitates.

  • Collect the precipitated this compound by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Visualizing the Process

Troubleshooting Logic Flow

Troubleshooting_Flow Start Synthesis Issue Isolate_Problem Isolate Problem Stage Start->Isolate_Problem Conrad_Limpach Conrad-Limpach Stage Isolate_Problem->Conrad_Limpach Step 1 Reduction Reduction Stage Isolate_Problem->Reduction Step 2 CL_Issue Identify CL Issue Conrad_Limpach->CL_Issue Red_Issue Identify Reduction Issue Reduction->Red_Issue Knorr_Product Knorr Product (2-OH) CL_Issue->Knorr_Product Isomer Incomplete_Cyclization Incomplete Cyclization CL_Issue->Incomplete_Cyclization Low Yield Tar_Formation Tar Formation CL_Issue->Tar_Formation Impure CL_Sol_Temp Control Temperature Knorr_Product->CL_Sol_Temp CL_Sol_Time Increase Reaction Time Incomplete_Cyclization->CL_Sol_Time CL_Sol_Purity Purify Starting Materials Tar_Formation->CL_Sol_Purity Incomplete_Reduction Incomplete Reduction Red_Issue->Incomplete_Reduction Low Yield Byproducts Byproduct Formation Red_Issue->Byproducts Impure Red_Sol_Conditions Adjust Conditions Incomplete_Reduction->Red_Sol_Conditions Red_Sol_Agent Change Reducing Agent Byproducts->Red_Sol_Agent

Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Start 2-Nitroaniline + Ethyl Acetoacetate Intermediate Enamine Intermediate Start->Intermediate Condensation (Low Temp) Desired_Product_1 4-Hydroxy-8-nitroquinoline Intermediate->Desired_Product_1 Cyclization (High Temp) Side_Product_1 2-Hydroxy-8-nitroquinoline (Knorr Product) Intermediate->Side_Product_1 Cyclization (Too High Temp) Final_Product This compound Desired_Product_1->Final_Product Reduction

Caption: Synthetic route to this compound highlighting the key intermediate and a major side product.

References

Technical Support Center: Navigating Isomeric Impurities in 8-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-aminoquinoline and its derivatives. As a cornerstone moiety in numerous pharmaceuticals, including antimalarials like primaquine and tafenoquine, the regiochemical purity of the 8-aminoquinoline core is paramount.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge in its synthesis: the formation of isomeric impurities, particularly the 5-aminoquinoline isomer.

Here, we provide in-depth, experience-driven guidance in a question-and-answer format, supplemented with troubleshooting protocols and validated analytical methods to ensure the integrity of your synthesis and the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomeric impurity in 8-aminoquinoline synthesis?

A1: The formation of isomeric impurities, predominantly 5-aminoquinoline, is intrinsically linked to the regioselectivity of the quinoline ring-forming reaction, most commonly the Skraup or Skraup-Doebner-von Miller synthesis.[3][4] When employing a substituted aniline as a starting material, the cyclization step can theoretically occur at two different positions on the benzene ring relative to the amino group, leading to a mixture of regioisomers.

For the synthesis of 8-aminoquinoline, a common precursor is o-aminophenol, which first yields 8-hydroxyquinoline.[5][6][7] While the cyclization with an ortho-substituent generally directs the reaction to form the 8-substituted product, suboptimal reaction conditions can lead to the formation of the 5-substituted isomer as a significant impurity.[3]

Q2: How does the choice of starting material influence the regiochemical outcome in a Skraup synthesis?

A2: The regiochemical outcome is highly dependent on the substitution pattern of the starting aniline. For ortho- and para-substituted anilines, the outcome is typically unambiguous, leading to a single major product.[3] However, for meta-substituted anilines, the product distribution is often unpredictable and can result in a mixture of 5- and 7-substituted quinolines.

When starting with o-aminophenol to produce 8-hydroxyquinoline (a precursor to 8-aminoquinoline), the ortho-hydroxyl group sterically and electronically favors the formation of the 8-isomer. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a 1,4-conjugate addition of the o-aminophenol.[7] The subsequent acid-catalyzed cyclization and oxidation yield the desired 8-hydroxyquinoline.[7]

Visualizing the Reaction Pathway: Skraup Synthesis of 8-Hydroxyquinoline

The following diagram illustrates the key steps in the Skraup synthesis of 8-hydroxyquinoline from o-aminophenol.

G cluster_0 Acrolein Formation cluster_1 Conjugate Addition & Cyclization cluster_2 Oxidation Glycerol Glycerol H2SO4 H2SO4 (conc.) Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein Dehydration Intermediate1 1,4-Adduct o_Aminophenol o-Aminophenol o_Aminophenol->Intermediate1 + Acrolein Intermediate2 1,2-Dihydro-8-hydroxyquinoline Intermediate1->Intermediate2 Acid-catalyzed cyclization & dehydration OxidizingAgent Oxidizing Agent (e.g., o-Nitrophenol) Intermediate2->OxidizingAgent Product 8-Hydroxyquinoline OxidizingAgent->Product Oxidation

Caption: Skraup synthesis of 8-hydroxyquinoline from o-aminophenol.

Q3: What analytical methods are recommended for quantifying isomeric purity?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable methods for the separation and quantification of aminoquinoline isomers.

  • HPLC: Reversed-phase HPLC is a powerful technique for separating isomers. The separation can be significantly influenced by the pH of the mobile phase.[8] Adjusting the pH can alter the protonation state of the aminoquinolines, thereby affecting their retention times and enabling separation.

  • GC-MS: GC-MS offers excellent resolution but often requires derivatization of the amino group to improve volatility and peak shape. Common derivatization agents include silylating agents like MTBSTFA or acylating agents. The mass spectrometer provides definitive identification of the isomers based on their fragmentation patterns.[9]

Troubleshooting Guide

Problem 1: Significant formation of the 5-aminoquinoline isomer.
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The Skraup reaction is highly exothermic.[4] Ensure precise temperature control. A reaction temperature that is too high can lead to decreased regioselectivity.
Incorrect Acid Concentration The concentration of the acid catalyst (e.g., sulfuric acid) is crucial.[6] Verify the concentration and consider a titration to confirm its strength.
Inefficient Mixing Inadequate agitation can lead to localized "hot spots" and side reactions. Ensure vigorous and consistent stirring throughout the reaction.
Problem 2: Difficulty in separating 5- and 8-aminoquinoline isomers.
Potential Cause Troubleshooting Steps
Inadequate Purification Method Simple recrystallization may not be sufficient to separate isomers with similar physical properties. Consider preparative column chromatography or preparative HPLC.[10]
Suboptimal HPLC Conditions The mobile phase composition is critical for isomer separation.[8] Systematically vary the mobile phase pH and the organic modifier gradient to optimize resolution.[11]
Co-elution in GC-MS If underivatized isomers are co-eluting, consider derivatization to enhance the difference in their chromatographic behavior.

Experimental Protocols

Protocol 1: HPLC Analysis of Aminoquinoline Isomers

This protocol provides a starting point for the analytical separation of 5- and 8-aminoquinoline.

Parameter Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method is a general guideline and may require optimization for your specific sample matrix and HPLC system.[12]

Protocol 2: Purification by Column Chromatography

For preparative separation of isomers, column chromatography can be effective.

Parameter Condition
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., starting with 10% Ethyl Acetate and gradually increasing)
Sample Loading Dissolve the crude product in a minimal amount of dichloromethane and adsorb onto a small amount of silica gel before loading onto the column.
Monitoring Monitor fractions by TLC, visualizing with a UV lamp.

Workflow for Isomer Analysis and Purification

The following diagram outlines a logical workflow for addressing isomeric impurities.

G Start Crude 8-Aminoquinoline Synthesis Product Analysis HPLC or GC-MS Analysis (Protocol 1) Start->Analysis PurityCheck Isomeric Purity > 98%? Analysis->PurityCheck Purification Preparative Chromatography (Protocol 2) PurityCheck->Purification No End Pure 8-Aminoquinoline PurityCheck->End Yes Purification->Analysis

Caption: Workflow for analysis and purification of 8-aminoquinoline.

References

Technical Support Center: Stabilizing 8-Aminoquinolin-4-ol in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Aminoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabilization of this compound across various solvent systems. Here, we will address common challenges and provide robust solutions to ensure the integrity and reliability of your experiments.

I. Understanding the Molecule: The Chemical Personality of this compound

This compound is a quinoline derivative featuring both an amino group at the 8-position and a hydroxyl group at the 4-position.[1] This structure imparts a unique set of physicochemical properties that are crucial to understanding its behavior in solution. The presence of both a basic amino group and an acidic hydroxyl group means the molecule's overall charge and, consequently, its solubility and stability, are highly dependent on the pH of the solvent system.

Structurally similar to the antimalarial agent 8-hydroxyquinoline, this compound is of significant interest in medicinal chemistry and drug development.[1][2] However, like many quinoline derivatives, it can be susceptible to degradation, particularly through oxidation. The amino group can be a site for oxidative deamination, a metabolic pathway observed for the related compound primaquine.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

1. What is the recommended starting solvent for dissolving this compound?

For initial dissolution, polar aprotic solvents are generally recommended. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating stock solutions due to their ability to solvate a wide range of organic molecules. For subsequent aqueous dilutions, it is critical to consider the pH of the final solution.

2. Why is my this compound solution changing color?

Color change, typically to a yellow or brownish hue, is often an indicator of degradation. This is commonly caused by oxidation of the amino or hydroxyl groups on the quinoline ring. Exposure to air (oxygen), light, and incompatible solvents can accelerate this process. It is crucial to handle the compound and its solutions with care to minimize these exposures.

3. Can I dissolve this compound in aqueous buffers?

Direct dissolution in aqueous buffers can be challenging due to the compound's relatively low water solubility.[3] However, its solubility is pH-dependent. In acidic conditions, the amino group becomes protonated, increasing its polarity and enhancing solubility in aqueous media.[3] Therefore, using a buffer with a slightly acidic pH may improve solubility. It is advisable to first dissolve the compound in a minimal amount of a polar aprotic solvent like DMSO before diluting it into the desired aqueous buffer.

4. How should I store my this compound solutions?

To maintain stability, solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers. To prevent degradation from light and oxidation, amber vials or tubes wrapped in foil are recommended. If possible, purging the container with an inert gas like argon or nitrogen before sealing can further prolong the solution's shelf life by displacing oxygen.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the handling and use of this compound solutions.

Problem Probable Cause(s) Recommended Solution(s)
Precipitation upon dilution in aqueous buffer - The final concentration exceeds the solubility limit in the aqueous system.- The pH of the buffer is not optimal for solubility.- Decrease the final concentration of this compound.- Adjust the pH of the aqueous buffer to be more acidic to increase solubility.[3]- Increase the percentage of the initial organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.
Inconsistent experimental results - Degradation of the this compound stock solution.- Incomplete dissolution of the compound.- Prepare fresh stock solutions for critical experiments.- Use sonication or gentle warming to ensure complete dissolution in the initial solvent.- Visually inspect for any undissolved particulate matter before use.
Formation of unknown peaks in analytical assays (e.g., HPLC, LC-MS) - Oxidative or photolytic degradation of the compound.- Prepare solutions fresh and protect them from light and air.[4]- Use high-purity solvents and degas them before use to remove dissolved oxygen.- Consider adding an antioxidant to the solvent system if compatible with the experimental design.
Low bioavailability or in-vivo efficacy - Poor solubility at physiological pH.- Rapid metabolism or degradation in the biological system.- Explore formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems.- Investigate potential metabolic pathways, such as oxidative deamination, to inform the design of more stable analogs.

IV. Experimental Protocols and Methodologies

To ensure reproducible and reliable results, the following detailed protocols are provided for key experimental workflows.

Protocol 1: Preparation of a Stabilized Stock Solution
  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]

  • Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.

  • Initial Dissolution: Add a minimal volume of high-purity, anhydrous DMSO to the vial.

  • Solubilization: Gently vortex or sonicate the mixture until the solid is completely dissolved. A brief, gentle warming (not to exceed 40°C) can be applied if necessary.

  • Inert Atmosphere: If long-term storage is intended, gently purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 10-15 seconds.

  • Storage: Tightly cap the vial, wrap it in paraffin film, and store it at -20°C or -80°C, protected from light.

Protocol 2: Assessing Solution Stability by HPLC
  • Solution Preparation: Prepare a solution of this compound in the solvent system of interest at a known concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial peak area of the parent compound.

  • Incubation: Aliquot the solution into several vials and store them under the desired test conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove a vial and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. This will provide a quantitative measure of the compound's stability in that specific solvent system.

V. Visualization of Key Concepts

Diagram 1: Decision Workflow for Solvent Selection

SolventSelection A Start: Need to dissolve This compound B High concentration stock solution needed? A->B C Use polar aprotic solvent (e.g., DMSO, DMF) B->C Yes D Aqueous solution for biological assay? B->D No C->D E Dissolve in minimal DMSO first D->E Yes I Solution is ready for use D->I No F Dilute into aqueous buffer E->F G Is precipitation observed? F->G H Adjust buffer pH (more acidic) or decrease concentration G->H Yes G->I No H->F

Caption: A decision-making workflow for selecting an appropriate solvent system for this compound.

Diagram 2: Potential Degradation Pathway

DegradationPathway A This compound C Oxidized Intermediates A->C Oxidation B Oxidizing Agents (O2, Light, Metal Ions) B->C D Further Degradation Products (Colored Compounds) C->D

Caption: A simplified representation of the potential oxidative degradation pathway of this compound.

VI. Quantitative Data Summary

While specific solubility data for this compound is not extensively published, the following table provides a qualitative summary based on the known properties of structurally similar compounds and general principles of solubility.

Solvent System Qualitative Solubility Stability Considerations
Water Low[3]pH-dependent; risk of oxidation.
Aqueous Buffers (Acidic pH) Moderate[3]Improved solubility due to protonation of the amino group.
Aqueous Buffers (Neutral/Alkaline pH) Low to Very LowMay lead to precipitation.
Ethanol, Methanol Soluble[3]Generally good, but risk of oxidation still present.
Dimethyl Sulfoxide (DMSO) Highly Soluble[3]Excellent for stock solutions; hygroscopic, so use anhydrous grade.
Dimethylformamide (DMF) Highly SolubleGood for stock solutions; handle with care due to toxicity.

VII. References

  • 8-Aminoquinoline - Safety Data Sheet - ChemicalBook. (2025). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2009). Retrieved from --INVALID-LINK--

  • 8-Aminoquinoline | Solubility of Things. (n.d.). Retrieved from --INVALID-LINK--

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future Role as Broad-Spectrum Antiprotozoal Drugs. Current Opinion in Infectious Diseases, 19(6), 623-631.

  • Buy this compound (EVT-396433) | 53867-95-1 - EvitaChem. (n.d.). Retrieved from --INVALID-LINK--

  • 8-Aminoquinoline CAS#: 578-66-5 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • 8-Aminoquinoline - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - PMC - PubMed Central. (2022). Retrieved from --INVALID-LINK--

  • Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC. (n.d.). Retrieved from --INVALID-LINK--

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved from --INVALID-LINK--

  • 8-HYDROXYQUINOLINE | Elemental Microanalysis. (2024). Retrieved from --INVALID-LINK--

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (2021). Retrieved from --INVALID-LINK--

  • An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • 8-Aminoisoquinoline - Safety Data Sheet - ChemicalBook. (2025). Retrieved from --INVALID-LINK--

  • Essential Safety and Logistics for Handling 8-Hydroxyquinoline Citrate - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 8-Aminoquinolin-4-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals tasked with the multi-gram synthesis of 8-Aminoquinolin-4-ol. As a critical intermediate for various therapeutic agents, including antimalarial and anticancer candidates, a robust and scalable synthesis is paramount for advancing preclinical research.[1][2] This document provides a comprehensive, experience-driven framework for executing this synthesis, focusing on common challenges, troubleshooting, and optimization strategies.

Section 1: Strategic Overview of the Synthesis Pathway

The most reliable and scalable approach for synthesizing this compound is a multi-step process beginning with the Gould-Jacobs reaction , followed by a nitro group reduction.[3][4] This pathway offers advantages in terms of starting material availability and control over the introduction of the C8-amino functionality.

The selected three-step route is as follows:

  • Condensation: Reaction of 2-nitroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl 2-((2-nitroanilino)methylene)malonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield 8-nitroquinolin-4-ol. This is the most critical and challenging step in the sequence.[5]

  • Reduction: Selective reduction of the nitro group to the desired amine, yielding the final product, this compound.

Below is a workflow diagram illustrating the synthetic strategy.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Reduction A 2-Nitroaniline C Diethyl 2-((2-nitroanilino) methylene)malonate A->C Heat (100-130°C) B DEEM B->C Heat (100-130°C) D 8-Nitroquinolin-4-ol C->D High Temp (>250°C) Dowtherm A E This compound D->E SnCl2·2H2O / EtOH or Catalytic Hydrogenation

Caption: Overall workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for preparing this compound? A1: The Gould-Jacobs reaction pathway, starting from 2-nitroaniline and DEEM, followed by reduction, is the most established and scalable method.[6] This approach strategically places a nitro group at the 8-position, which serves as a reliable precursor to the required amino group. Alternative routes, such as direct amination of a pre-formed quinoline ring, are often less efficient and present significant regioselectivity challenges.

Q2: Why is the thermal cyclization step so challenging to scale up? A2: The thermal cyclization requires extremely high temperatures, typically exceeding 250 °C, to overcome the activation energy for the 6-electron electrocyclization.[7] On a larger scale, achieving uniform heating is difficult. Localized overheating in the reaction vessel can lead to charring and decomposition of the material, drastically reducing the yield and complicating purification.[5] Furthermore, the high-boiling solvents required, such as Dowtherm A or mineral oil, are difficult to remove completely from the product and pose handling challenges at scale.[5]

Q3: What are the critical safety precautions for this synthesis? A3: This synthesis involves several hazards that require strict safety protocols:

  • Reagents: 2-nitroaniline is toxic and a suspected carcinogen. 3-Aminophenol, if used in other routes, is also toxic.[8][9] Diethyl malonate can cause serious eye irritation.[10] Always handle these chemicals in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

  • High Temperatures: The cyclization step involves temperatures well above the autoignition point of many common lab solvents. Use a heating mantle connected to a PID controller for precise temperature control. Ensure all glassware is inspected for cracks or defects. A blast shield is highly recommended.

  • Reduction Step: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (e.g., Palladium on carbon). Ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Reductions using tin(II) chloride are performed in acidic conditions and require careful handling of corrosive reagents.

Q4: What analytical techniques are essential for monitoring this synthesis? A4:

  • Thin-Layer Chromatography (TLC): TLC is indispensable for routine reaction monitoring. A typical mobile phase for analyzing the condensation and cyclization steps is a mixture of ethyl acetate and hexanes. For the more polar final product, a system containing methanol in dichloromethane is effective.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product, a reverse-phase HPLC method is recommended.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the intermediates and the final product.[12]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the products at each stage, providing confidence in the reaction's progress.[13][14]

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis scale-up.

Step 1: Condensation (2-Nitroaniline + DEEM)

Q: My condensation reaction is slow or provides a low yield of the anilidomethylenemalonate intermediate. What's going wrong? A: The primary cause is often insufficient removal of the ethanol byproduct, which can push the reaction equilibrium back towards the starting materials.

  • Probable Cause 1: Inadequate Temperature. The reaction typically requires a temperature of 100-130 °C to proceed at a reasonable rate.[7] Ensure your reaction temperature is within this range.

  • Probable Cause 2: Inefficient Ethanol Removal. On a larger scale, simple heating may not be sufficient to drive off the ethanol.

  • Solution: After an initial heating period (1-2 hours), apply a gentle vacuum to the reaction flask while maintaining the temperature. This will effectively remove the ethanol and drive the reaction to completion. Monitor the disappearance of the 2-nitroaniline starting material by TLC.

Step 2: Thermal Cyclization

Q: During the high-temperature cyclization, my reaction mixture is turning black and I'm getting a low yield of 8-nitroquinolin-4-ol. How can I prevent this decomposition? A: This is a classic scale-up problem related to heat transfer. Charring indicates decomposition due to excessive or uneven heating.

  • Probable Cause 1: Local Hotspots. Direct heating of a large flask with a heating mantle can create hotspots on the glass surface, causing localized decomposition.

  • Solution 1: Mechanical Stirring. Vigorous overhead mechanical stirring is essential. A magnetic stir bar is insufficient for ensuring homogenous temperature distribution in viscous, large-volume reactions. Efficient stirring ensures that material is not "cooking" on the hot surface of the flask.

  • Solution 2: Use of High-Boiling Solvent. Performing the reaction in a high-boiling, inert solvent like Dowtherm A or mineral oil provides a more uniform heating medium.[5] The solvent acts as a heat sink, preventing rapid temperature fluctuations and hotspots. Be aware that these solvents require high-vacuum distillation for removal.

  • Solution 3: Microwave-Assisted Synthesis. If equipment is available, microwave-assisted synthesis is an excellent alternative. It provides rapid and uniform heating throughout the reaction volume, significantly reducing reaction times and often improving yields by minimizing decomposition pathways.[7]

Q: The cyclization reaction is not going to completion, even after prolonged heating. What factors can I adjust? A: Incomplete cyclization usually points to an insufficient energy input or steric hindrance.

  • Probable Cause: Temperature is Too Low. The energy barrier for this electrocyclization is substantial.[7] You may need to cautiously increase the temperature in 20 °C increments, monitoring for decomposition.

  • Solution: Ensure your temperature probe is accurately measuring the internal temperature of the reaction mixture, not just the heating mantle surface. If using a solvent like Dowtherm A, ensure the reflux temperature is reached and maintained. For particularly stubborn substrates, a higher boiling solvent might be necessary, but this increases the risk of decomposition.

Step 3: Nitro Group Reduction

Q: My reduction of 8-nitroquinolin-4-ol is incomplete or results in a complex mixture of side products. Which reduction method is most reliable? A: The choice of reducing agent is critical for achieving a clean conversion without affecting the quinoline ring system.

  • Method 1: Tin(II) Chloride (SnCl₂·2H₂O). This is a classic and reliable method. The reaction is typically run in ethanol or ethyl acetate. The primary challenge is the work-up, which involves neutralizing a large amount of acid and dealing with tin salts. To improve the work-up, after neutralization, a filtration through a pad of celite can help remove the tin hydroxides.

  • Method 2: Catalytic Hydrogenation. Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is often a cleaner method. It avoids metal salt byproducts. However, you must carefully screen conditions to prevent over-reduction of the quinoline ring.

  • Troubleshooting: If the reaction is incomplete, it could be due to catalyst poisoning or insufficient reagent. For SnCl₂, add additional portions of the reagent. For hydrogenation, ensure the catalyst is active and the system is free of potential poisons (like sulfur-containing impurities).

Purification

Q: The final product, this compound, is poorly soluble and difficult to purify. What is the best strategy? A: The amphoteric nature and low solubility of this compound can make purification challenging.

  • Probable Cause: The product may be contaminated with inorganic salts from the work-up or unreacted starting materials.

  • Solution 1: Acid-Base Extraction. Exploit the amphoteric nature of the molecule. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH). The phenolic hydroxyl group will deprotonate, forming a soluble salt. Filter the solution to remove any base-insoluble impurities. Then, carefully acidify the filtrate with an acid like HCl or acetic acid. The product will precipitate out as the pH is lowered. Collect the solid by filtration and wash thoroughly with deionized water and then a non-polar solvent like ether to remove residual organic impurities.

  • Solution 2: Recrystallization. If the product is sufficiently pure after the initial work-up, recrystallization can be effective. Solvents like ethanol, aqueous ethanol, or dimethylformamide (DMF) are often suitable.[15] The key is to perform test recrystallizations on a small scale to identify the optimal solvent system.

Section 4: Experimental Protocols & Data

Protocol 1: Synthesis of Diethyl 2-((2-nitroanilino)methylene)malonate
  • In a round-bottom flask equipped with a reflux condenser and overhead stirrer, combine 2-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the mixture to 120 °C with stirring for 2 hours. Ethanol will begin to distill from the reaction.

  • After 2 hours, apply a gentle vacuum to the system to facilitate the removal of the remaining ethanol. Maintain the temperature and continue heating for an additional 1-2 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the 2-nitroaniline spot is consumed.

  • Cool the reaction mixture to room temperature. The product, a viscous oil or solid, can often be used in the next step without further purification.

Protocol 2: Thermal Cyclization to 8-Nitroquinolin-4-ol
  • Place the crude diethyl 2-((2-nitroanilino)methylene)malonate from the previous step into a large, robust round-bottom flask equipped with an overhead mechanical stirrer and a short-path distillation head.

  • Add a high-boiling solvent such as Dowtherm A (approx. 2-3 times the weight of the starting malonate).

  • Slowly heat the mixture with vigorous stirring. The temperature should be gradually increased to over 250 °C.

  • Maintain this temperature and observe for the distillation of ethanol, which indicates the cyclization is proceeding. The reaction can take several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. The product will often precipitate from the solvent upon cooling.

  • Isolate the solid by filtration and wash thoroughly with a non-polar solvent like hexanes or toluene to remove the Dowtherm A.

Table 1: Comparison of Cyclization Methodologies
ParameterConventional Heating (Dowtherm A)Microwave-Assisted Synthesis
Temperature > 250 °C[5]200 - 250 °C[7]
Reaction Time 2 - 6 hours15 - 45 minutes[7]
Typical Yield 50 - 70%65 - 85%
Key Advantage Established, requires standard equipmentRapid, uniform heating, higher yields
Key Disadvantage Difficult heat control, charring risk[5]Requires specialized equipment
Protocol 3: Reduction to this compound
  • Suspend 8-nitroquinolin-4-ol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 78 °C) for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and slowly neutralize by adding a saturated solution of sodium bicarbonate or concentrated NaOH until the pH is ~8. Caution: Exothermic reaction.

  • A precipitate (tin salts and product) will form. Filter the entire mixture through a pad of celite.

  • Wash the celite pad thoroughly with hot ethanol or methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via the acid-base workup described in the troubleshooting section.

Section 5: Visualization of Key Processes

Troubleshooting Low Cyclization Yield

The following decision tree can guide the optimization process for the critical thermal cyclization step.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Check_Decomp Is significant charring or decomposition observed? Start->Check_Decomp Improve_Stirring Implement overhead mechanical stirring. Check_Decomp->Improve_Stirring Yes Check_Temp Is reaction incomplete? Check_Decomp->Check_Temp No Use_Solvent Use high-boiling solvent (e.g., Dowtherm A). Improve_Stirring->Use_Solvent Success Yield Improved Use_Solvent->Success Increase_Temp Verify internal temperature. Increase cautiously in 10-20°C increments. Check_Temp->Increase_Temp Yes Consider_MW Consider microwave-assisted synthesis for better control. Check_Temp->Consider_MW No/Still low Increase_Temp->Success Consider_MW->Success

Caption: Decision tree for troubleshooting the thermal cyclization step.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 8-Hydroxyquinoline and 8-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Its versatility allows for functionalization at various positions, leading to a rich diversity of biological activities. This guide provides an in-depth, comparative analysis of two key quinoline derivatives: the extensively studied 8-hydroxyquinoline (8-HQ) and the less-characterized 8-Aminoquinolin-4-ol.

While 8-HQ is a well-documented bioactive compound, a notable scarcity of direct experimental data exists for this compound in publicly accessible literature. Therefore, this guide will first establish the known biological profile of 8-HQ and then, by applying established principles of structure-activity relationships (SAR), construct a scientifically-grounded, inferential profile for this compound. This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for future empirical investigation.

Part 1: 8-Hydroxyquinoline (8-HQ) - The Archetypal Chelator

8-Hydroxyquinoline is a bicyclic compound featuring a pyridine ring fused to a phenol.[2] Its defining characteristic is the peri-positioning of the C8-hydroxyl group and the N1-nitrogen atom, which creates a powerful bidentate chelation site for a wide range of metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[3][4] This ability to sequester and interact with essential metal ions is the cornerstone of its diverse biological activities.[4][5]

Key Biological Activities of 8-HQ:
  • Antimicrobial Activity: 8-HQ exhibits broad-spectrum antibacterial and antifungal properties.[2] The primary mechanism is believed to be the chelation of essential trace metals required for microbial enzyme function, thereby disrupting metabolism and inhibiting growth.[4] The 8-HQ-metal complex itself can be the toxic agent, possessing enhanced lipophilicity that allows it to penetrate microbial cells more effectively than 8-HQ alone.

  • Anticancer Activity: The anticancer effects of 8-HQ are multifaceted. By chelating copper, it can act as a copper ionophore, transporting copper into cancer cells. This influx disrupts cellular redox homeostasis, leading to the generation of cytotoxic reactive oxygen species (ROS) and inducing apoptosis.[5] Furthermore, its ability to inhibit metalloenzymes crucial for cell proliferation contributes to its antiproliferative effects.[6]

  • Neuroprotective Activity: Metal dyshomeostasis is a key pathological feature of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[7] 8-HQ and its derivatives, like clioquinol, can cross the blood-brain barrier and modulate the distribution of metal ions like copper and zinc in the brain, restoring homeostasis and mitigating metal-induced oxidative stress and amyloid-β aggregation.[4][7]

The following diagram illustrates the fundamental mechanism of metal chelation by 8-Hydroxyquinoline, which underpins its biological functions.

Caption: Bidentate chelation of a metal ion by two 8-HQ molecules.

Part 2: this compound - An Inferential Profile Based on Structure

Direct biological data for this compound is sparse. However, we can deconstruct its structure into two key pharmacophores—the 8-aminoquinoline moiety and the 4-hydroxyquinoline (4-quinolone) core—to predict its likely biological activities.

Contribution of the 8-Aminoquinoline Moiety:

The replacement of the 8-hydroxyl group of 8-HQ with an 8-amino group preserves the critical N,N-bidentate chelation site. Studies comparing bis(8-aminoquinoline) and bis(8-hydroxyquinoline) ligands have shown that 8-aminoquinoline derivatives are also excellent chelators, with a particularly high selectivity for Cu(II) ions.[8] This suggests that this compound would retain the ability to interact with metal ions, a property central to many of the activities seen with 8-HQ. The 8-aminoquinoline scaffold is the basis for potent antimalarial drugs like primaquine, which require metabolic activation and can generate reactive oxygen species.[9]

Contribution of the 4-Hydroxyquinoline (4-Quinolone) Moiety:

The 4-hydroxyquinoline substructure is of immense significance. It exists in tautomeric equilibrium with its keto form, 4-quinolone . This 4-quinolone core is the foundational pharmacophore for the entire class of quinolone antibiotics, including the highly successful fluoroquinolones.[10][11][12] The primary mechanism of action for these antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[10]

The presence of this core in this compound strongly implies a potential for potent, direct antibacterial activity through a mechanism distinct from the general antimicrobial action of 8-HQ. SAR studies on quinolones have shown that substitutions on the benzene ring (positions 5-8) significantly modulate potency and spectrum.[13] While a C6-fluoro group is common, an amino group has also been shown to be compatible with good antibacterial activity, suggesting the 8-amino substituent could be favorable.[13]

Predicted Biological Profile of this compound:

Based on this analysis, this compound is hypothesized to be a multifunctional agent with a hybrid activity profile:

  • Potent Antibacterial Activity: Its primary activity is likely to be as a quinolone antibiotic, targeting bacterial DNA gyrase and/or topoisomerase IV. This would be a more specific and potent antibacterial mechanism than that of 8-HQ.

  • Metal Chelating Properties: It should retain the ability to chelate metal ions, particularly Cu(II), due to the 8-amino group and quinoline nitrogen. This could contribute to secondary antimicrobial effects, anticancer activity via ROS generation, and potential neuroprotective functions, similar to 8-HQ.

Part 3: Comparative Summary and Future Directions

The table below summarizes the comparison between the known activities of 8-hydroxyquinoline and the inferred potential of this compound.

Feature8-Hydroxyquinoline (8-HQ)This compound (Inferred Profile)
Primary Mechanism Metal Ion Chelation[4]Inhibition of Bacterial DNA Gyrase / Topoisomerase IV[10][11]
Secondary Mechanism -Metal Ion Chelation[8]
Primary Biological Activity Broad-spectrum antimicrobial, anticancer, neuroprotective[2][5][7]Potent, specific antibacterial[10][12]
Potential Activities -Anticancer, neuroprotective (via chelation)
Chelation Site {N,O} bidentate donor set[3]{N,N} bidentate donor set[8]
Metal Selectivity Broad (Fe, Cu, Zn, etc.)[3]Potentially higher selectivity for Cu(II)[8]

Part 4: Experimental Workflows for Validation

To validate the inferred profile of this compound and conduct a direct comparison with 8-HQ, the following experimental workflows are recommended.

Workflow 1: Comparative Antimicrobial Susceptibility Testing

This workflow aims to determine and compare the minimum inhibitory concentrations (MIC) of both compounds against a panel of pathogenic bacteria.

G cluster_workflow Workflow: Antimicrobial Susceptibility Testing prep 1. Inoculum Preparation Grow bacterial strains (e.g., E. coli, S. aureus) to log phase, standardize to 0.5 McFarland. plate 2. Plate Preparation Prepare 96-well plates with serial dilutions of 8-HQ and this compound in broth. prep->plate inoculate 3. Inoculation Add standardized bacterial suspension to each well. Include positive (no drug) and negative (no bacteria) controls. plate->inoculate incubate 4. Incubation Incubate plates at 37°C for 18-24 hours. inoculate->incubate read 5. MIC Determination Determine MIC as the lowest concentration with no visible bacterial growth. incubate->read compare 6. Data Analysis Compare MIC values of the two compounds. A significantly lower MIC for this compound would support the quinolone mechanism hypothesis. read->compare

Caption: Broth microdilution method for MIC determination.

Detailed Protocol: Broth Microdilution

  • Compound Preparation: Prepare stock solutions of 8-HQ and this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Culture bacteria in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in MHB to test a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Controls: Include a positive control (wells with bacteria and no compound), a negative control (wells with broth only), and a solvent control (wells with bacteria and the highest concentration of solvent used).

  • Inoculation & Incubation: Add the standardized inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Workflow 2: DNA Gyrase Inhibition Assay

This biochemical assay directly tests the hypothesis that this compound acts as a topoisomerase inhibitor.

  • Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. An inhibitor will block this activity.

  • Reagents: Purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and assay buffer. Ciprofloxacin should be used as a positive control inhibitor.

  • Procedure: a. Set up reactions containing buffer, relaxed plasmid DNA, and varying concentrations of this compound, 8-HQ, or ciprofloxacin. b. Initiate the reaction by adding DNA gyrase and ATP. c. Incubate at 37°C for 1 hour. d. Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Interpretation: Relaxed plasmid DNA moves slower on a gel than supercoiled DNA. In the absence of an effective inhibitor, the plasmid will become supercoiled and migrate faster. The concentration of the compound that inhibits this change by 50% (IC₅₀) can be determined. Strong inhibition by this compound, comparable to ciprofloxacin, would provide direct evidence for its mechanism of action.

Conclusion and Future Perspectives

8-Hydroxyquinoline is a foundational molecule whose biological activities are well-established and primarily driven by its potent metal chelating ability. In contrast, this compound remains largely unexplored. However, a rigorous analysis of its structure strongly suggests a dual-action profile, combining the metal-chelating properties of an 8-aminoquinoline with the potent DNA gyrase-inhibiting activity of a 4-quinolone.

This positions this compound as a highly compelling candidate for antimicrobial drug discovery. Its predicted mechanism of action is more specific and potent against bacteria than that of 8-HQ. The experimental workflows detailed here provide a clear path for researchers to empirically test these hypotheses. Future studies should focus on synthesizing this compound, performing direct comparative assays against 8-HQ, and exploring its activity against a broad panel of drug-resistant bacterial strains. Such research is essential to unlock the full therapeutic potential of this promising, yet overlooked, quinoline derivative.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Aminoquinolin-4-ol Analogs as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-aminoquinolin-4-ol analogs, a class of compounds historically pivotal in the fight against malaria. We will delve into the critical structural features that govern their antimalarial efficacy, particularly against the liver stages of Plasmodium parasites, and explore the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimalarial therapeutics.

The Enduring Significance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline core is the foundation of the only licensed drug class effective against the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, which are responsible for relapsing malaria.[1][2] Primaquine, the archetypal 8-aminoquinoline, has been a cornerstone of radical cure therapy for decades.[3][4] However, its clinical utility is hampered by the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4] This critical safety liability has fueled extensive research into novel analogs with improved therapeutic windows. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of safer and more effective antimalarials.

Deconstructing the 8-Aminoquinoline Pharmacophore: A Guide to SAR

The antimalarial activity of this compound analogs is not inherent to the parent molecule but is rather a consequence of metabolic activation.[5][6] This biotransformation, primarily mediated by cytochrome P450 enzymes (CYP2D6 in particular), generates reactive metabolites that are thought to exert their parasiticidal effects through the induction of oxidative stress.[7][8] The following sections dissect the key structural components of the 8-aminoquinoline scaffold and their influence on antimalarial potency and toxicity.

The Quinoline Core: Substitutions that Shape Activity

The quinoline ring system is a critical anchor for the pharmacophore. Modifications at various positions have profound effects on the compound's biological profile:

  • Position 4: The introduction of a hydroxyl group to form the this compound scaffold can modulate the electronic properties of the quinoline ring, potentially influencing its interaction with metabolic enzymes and parasitic targets. The presence of a methyl group at this position, as seen in some analogs, has been shown to yield active compounds.[9]

  • Position 6: The presence of a methoxy group at the 6-position is a hallmark of many active 8-aminoquinolines, including primaquine and tafenoquine.[5] This substituent is considered crucial for optimal activity, likely by influencing the metabolic activation pathway.[10] Replacement of the methoxy group with an ethoxy group has been observed to decrease activity.[10]

  • Positions 2, 3, and 5: Substitution at these positions generally leads to a reduction in both activity and toxicity.[9] For instance, the introduction of a methyl group at the 2, 3, or 5-position diminishes the antimalarial efficacy.[9] However, some studies have explored substitutions at the 5-position with alkoxy or phenoxy groups, leading to analogs with potent antimalarial activity.[7]

  • Position 7: The introduction of a chloro group at the 7-position is a common feature in the related 4-aminoquinoline antimalarials, such as chloroquine, and is optimal for their activity.[11] However, in the context of 8-aminoquinolines, substitutions at this position are generally detrimental to activity.

The 8-Amino Side Chain: A Key Determinant of Potency and Pharmacokinetics

The nature of the alkylamino side chain at the 8-position is a critical determinant of the molecule's antimalarial activity and pharmacokinetic properties.

  • Chain Length: The length of the diaminoalkane chain significantly impacts efficacy. A pentyl chain (five carbon atoms) between the two nitrogen atoms is generally considered optimal for potent antimalarial activity.[10]

  • Terminal Amino Group: A primary terminal amino group is essential for maximum activity and is associated with lower toxicity compared to a tertiary amino group.[10] For example, primaquine, with its primary terminal amine, is more effective and less toxic than its predecessor, pamaquine, which possesses a tertiary terminal amine.[10]

Comparative Antimalarial Activity of 8-Aminoquinoline Analogs

The following table summarizes the in vitro antimalarial activity (IC50 values) of representative 8-aminoquinoline analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. This data provides a quantitative basis for comparing the potency of different structural modifications.

Compound/AnalogModification(s)P. falciparum StrainIC50 (ng/mL)Reference
Primaquine (Reference Compound)--[3]
Tafenoquine 8-(4-amino-1-methylbutyl)amino-2,6-dimethoxy-4-methyl-5-(trifluoromethyl)quinolineK1 (CQR)-[3]
N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine 2-tert-butyl, 5-pentyloxyD6 (CQS)20[2]
W2 (CQR)22[2]
2-tert-butylprimaquine 2-tert-butyl-39[2]
8-Aminoquinoline-Uracil Metal Complexes (general range) Complexed with Mn, Cu, NiK1 (CQR)100-1000[3]

Experimental Protocols for Evaluation

The evaluation of novel this compound analogs relies on a suite of standardized in vitro and in vivo assays. The following sections provide an overview of the key experimental workflows.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[5][12]

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus serving as a marker for parasite growth.[5]

Methodology:

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes at a defined parasitemia and hematocrit.

  • Drug Dilution: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then in culture medium.

  • Assay Plate Preparation: In a 96-well plate, parasite culture is added to wells containing the serially diluted compounds.

  • Incubation: The plate is incubated for 72 hours under conditions that support parasite growth (5% CO2, 5% O2, 90% N2 at 37°C).

  • Lysis and Staining: After incubation, the red blood cells are lysed by freezing at -80°C. A lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Reading: The fluorescence is read using a microplate reader, and the IC50 values are calculated from the dose-response curves.

CYP-Mediated Metabolism Assay

Understanding the metabolic profile of 8-aminoquinoline analogs is crucial for predicting their in vivo efficacy and toxicity.[7][13]

Principle: The test compound is incubated with human liver microsomes, which are rich in CYP enzymes, to assess its metabolic stability and identify the resulting metabolites.[5]

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: The test compound is added to the reaction mixture and incubated at 37°C.

  • Sample Analysis: Aliquots are taken at various time points, and the reaction is quenched. The samples are then analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites.

Reactive Oxygen Species (ROS) Production Assay

The generation of ROS is believed to be a key mechanism of action for 8-aminoquinolines.[4][8]

Principle: Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), are used to detect intracellular ROS production. H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Cell Loading: Parasite-infected red blood cells are incubated with H2DCFDA.

  • Compound Treatment: The cells are then treated with the test compound.

  • Fluorescence Measurement: The increase in fluorescence, corresponding to ROS production, is measured over time using a fluorescence microplate reader or flow cytometry.

Visualizing Key Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the core concepts discussed in this guide.

Mechanism_of_Action 8-Aminoquinoline\n(Prodrug) 8-Aminoquinoline (Prodrug) Metabolic Activation\n(CYP2D6) Metabolic Activation (CYP2D6) 8-Aminoquinoline\n(Prodrug)->Metabolic Activation\n(CYP2D6) Liver Reactive Metabolites Reactive Metabolites Metabolic Activation\n(CYP2D6)->Reactive Metabolites Redox Cycling Redox Cycling Reactive Metabolites->Redox Cycling Parasite Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Redox Cycling->Reactive Oxygen Species (ROS) Parasite Death Parasite Death Reactive Oxygen Species (ROS)->Parasite Death

Caption: Hypothesized mechanism of action of 8-aminoquinolines.

SAR_Summary cluster_quinoline Quinoline Ring Modifications cluster_sidechain 8-Amino Side Chain Pos6_Methoxy Position 6 Methoxy Group Activity Activity Pos6_Methoxy:f1->Activity Increases Pos4_Subst Position 4 Methyl Group Pos4_Subst:f1->Activity Maintains Pos2_3_5_Subst Positions 2, 3, 5 Substitution Pos2_3_5_Subst:f1->Activity Decreases Chain_Length Chain Length 5 Carbons Optimal Chain_Length:f1->Activity Increases Terminal_Amine Terminal Amine Primary Amine Terminal_Amine:f1->Activity Increases

Caption: Summary of key structure-activity relationships.

Conclusion and Future Directions

The this compound scaffold remains a promising starting point for the development of novel antimalarial agents with activity against the challenging liver stages of Plasmodium. A thorough understanding of the SAR is essential for guiding medicinal chemistry efforts to optimize potency while mitigating the inherent risk of hemolysis. Future research should focus on developing analogs with metabolic profiles that favor the generation of efficacious, non-toxic metabolites. The integration of in silico modeling with the robust experimental protocols outlined in this guide will be instrumental in accelerating the discovery of the next generation of 8-aminoquinoline-based antimalarials.

References

A Comparative Guide to the In Vitro Validation of 8-Aminoquinolin-4-ol's Antimalarial Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 8-Aminoquinolin-4-ol, a novel compound within the critical 8-aminoquinoline class of antimalarials. We will objectively compare its potential performance profile with established alternatives, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial discovery.

Introduction: The Strategic Importance of 8-Aminoquinolines

The 8-aminoquinoline class of antimalarials holds a unique and indispensable position in the global fight against malaria. Unlike most other antimalarials that target the blood stages of the parasite, 8-aminoquinolines, such as the prototypical drug primaquine, are active against the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale.[1] These hypnozoites are responsible for the relapse of malaria weeks or months after the initial infection, making their eradication a cornerstone of radical cure.[2] Furthermore, this class exhibits activity against the sexual stages (gametocytes) of P. falciparum, which is crucial for blocking malaria transmission.[1]

However, the clinical utility of established 8-aminoquinolines is hampered by the risk of severe hemolysis in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic condition common in malaria-endemic regions.[3] This critical safety liability drives the search for safer, more effective analogs. This compound represents one such candidate, and its rigorous in vitro validation is the essential first step in determining its potential. This guide outlines the necessary comparative assays to build a comprehensive preclinical data package.

Section 1: Comparative In Vitro Efficacy Against P. falciparum

The initial step in validating any new antimalarial is to determine its intrinsic potency against the parasite. This is achieved by calculating the 50% inhibitory concentration (IC50), the concentration of the drug that reduces parasite growth by half. For a robust assessment, this compound must be tested against a panel of P. falciparum strains with varying drug-resistance profiles.

Causality Behind Strain Selection: Using only a drug-sensitive strain (like NF54 or 3D7) can be misleading. The true potential of a new compound is revealed by its activity against multi-drug resistant strains (like K1, W2, or Dd2), which are prevalent in clinical settings. This approach allows for the early identification of potential cross-resistance with existing drugs. For instance, many 8-aminoquinolines have shown efficacy against chloroquine-resistant strains, suggesting a distinct mechanism of action.[4]

Table 1: Representative In Vitro Antimalarial Activity of 8-Aminoquinolines and Comparators

CompoundClassP. falciparum StrainIC50 (nM) [Mean ± SD]Reference
8-Aminoquinoline Analog (Representative) 8-AminoquinolineD6 (CQS)75 ± 15[4]
W2 (CQR)60 ± 10[4]
Primaquine 8-AminoquinolineD6 (CQS)>1000[4]
W2 (CQR)>1000[4]
Chloroquine 4-AminoquinolineD6 (CQS)8 ± 2[4]
W2 (CQR)250 ± 50[5]
Artemisinin Artemisinin3D7 (CQS)5 - 10[6]

Note: Data for a representative, potent 8-aminoquinoline analog is used to provide a benchmark for this compound. CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant.

Section 2: Elucidating the Mechanism of Action

Understanding how a drug kills the parasite is fundamental to predicting its clinical behavior, resistance potential, and spectrum of activity. While the precise mechanism of 8-aminoquinolines has been debated, two leading hypotheses provide a framework for investigation.

Hypothesis 1: Interference with Heme Detoxification

During its growth in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Drugs like chloroquine act by binding to heme and preventing this polymerization, leading to a toxic buildup.[7] Several potent 8-aminoquinoline analogs, in contrast to the parent compound primaquine, have been shown to be effective inhibitors of this process, suggesting a potential mode of action for their blood-stage activity.[4][8]

Hypothesis 2: Oxidative Stress via Metabolic Activation

The primary hypothesis, particularly for the liver and gametocyte stages, is that 8-aminoquinolines are prodrugs that require metabolic activation by host or parasite enzymes (like Cytochrome P450s) into reactive quinone-imine metabolites.[2][9] These metabolites can then undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.[2] This sudden increase in oxidative stress overwhelms the parasite's antioxidant defenses, leading to cell death. This proposed mechanism is distinct from most blood-stage schizonticides and explains the unique activity profile of this drug class.

Mechanism_of_Action Figure 1: Proposed ROS-Mediated Mechanism of 8-Aminoquinolines Compound This compound (Prodrug) Metabolites Reactive Quinone-imine Metabolites Compound->Metabolites Metabolic Activation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, •OH) Metabolites->ROS Redox Cycling Damage Oxidative Damage to Parasite Macromolecules (Proteins, Lipids, DNA) ROS->Damage Induces Death Parasite Death Damage->Death Enzymes Host/Parasite CYP450 Enzymes (e.g., CYP2D6) Enzymes->Compound Catalyzes Reductases Parasite Reductases (e.g., PfFNR, PfCPR) Reductases->Metabolites Catalyzes

Caption: Proposed ROS-mediated mechanism of 8-aminoquinolines.

A key organelle implicated in this process is the parasite's mitochondrion, which is involved in redox reactions and is a primary target for oxidative damage.[10] Assays that measure mitochondrial health, such as mitochondrial membrane potential, are therefore highly relevant for mechanistic studies.[11]

Section 3: Assessing Cytotoxicity and the Selectivity Index

A potent antimalarial is only useful if it is significantly more toxic to the parasite than to human cells. In vitro cytotoxicity screening against mammalian cell lines is a non-negotiable step to estimate this therapeutic window.

Rationale for Cell Line Choice: A hepatic cell line like HepG2 is particularly relevant for 8-aminoquinolines, as the liver is the site of drug metabolism and the location of the dormant parasite stages they are designed to kill.[12][13] Using a second, unrelated cell line (e.g., HEK293T, a kidney cell line, or MRC5, a lung fibroblast line) provides a broader view of potential off-target toxicity.[14]

The Selectivity Index (SI) is a critical calculated value that quantifies this therapeutic window. It is the ratio of the drug's toxicity to host cells (CC50) to its activity against the parasite (IC50).

SI = CC50 (Host Cell) / IC50 (Parasite)

A higher SI value is desirable, as it indicates greater selectivity for the parasite. An SI > 10 is generally considered the minimum threshold for a compound to be considered a promising hit, with values > 100 being ideal for a lead candidate.

Table 2: Representative Cytotoxicity and Selectivity Index of Antimalarials

CompoundCC50 on HepG2 (µM)IC50 on P. falciparum (W2) (µM)Selectivity Index (SI)Reference
8-Aminoquinoline Analog (Representative) > 200.060> 333[4]
Primaquine 221> 1.0< 221[15]
Chloroquine > 1000.250> 400[5][15]

Section 4: Core Experimental Protocols

The following protocols provide a standardized workflow for the comprehensive in vitro validation of this compound. The overall process is designed to be self-validating through the inclusion of appropriate positive and negative controls at every stage.

Validation_Workflow Figure 2: In Vitro Antimalarial Validation Workflow Culture 1. P. falciparum Culture Maintenance (Protocol 4.1) IC50 2. Antimalarial Assay (IC50 Determination) (Protocol 4.2) Culture->IC50 CC50 3. Cytotoxicity Assay (CC50 Determination) (Protocol 4.3) SI 4. Calculate Selectivity Index (SI) IC50->SI Mech 5. Mechanistic Assay (e.g., Mito-Potential) (Protocol 4.4) IC50->Mech CC50->SI Data 6. Data Analysis & Interpretation SI->Data Mech->Data

Caption: A logical workflow for in vitro antimalarial validation.

Protocol 4.1: Continuous Culture of Asexual P. falciparum Erythrocytic Stages

This protocol, adapted from Trager and Jensen, is the foundation for all subsequent assays.[16]

  • Materials:

    • Complete Medium (CM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 10 mg/L gentamicin.

    • Human erythrocytes (blood group O+) washed three times in incomplete RPMI.

    • P. falciparum strains (e.g., NF54, K1).

    • Sterile, non-pyrogenic flasks and tubes.

    • Gas mixture: 5% CO₂, 5% O₂, 90% N₂.

    • 37°C incubator.

  • Procedure:

    • Prepare a parasite suspension in a culture flask at 2% parasitemia and 5% hematocrit (percentage of red blood cells in the total volume) in CM.

    • Place the flask in a sealed chamber or incubator flushed with the gas mixture at 37°C.

    • Change the medium daily. Aspirate the old medium carefully without disturbing the settled erythrocyte layer and replace it with fresh, pre-warmed CM.

    • Monitor parasitemia every 48 hours by preparing a thin blood smear, fixing with methanol, and staining with 10% Giemsa solution.

    • When parasitemia reaches 5-8%, sub-culture the parasites by diluting the infected erythrocytes with fresh, washed erythrocytes and CM to bring the parasitemia back down to 1-2%.

Protocol 4.2: SYBR Green I-Based Fluorescence Assay for IC50 Determination

This is a high-throughput method for assessing parasite viability based on the quantification of parasitic DNA.

  • Materials:

    • Synchronized ring-stage P. falciparum culture at 1% parasitemia and 2% hematocrit.

    • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

    • SYBR Green I dye (10,000x stock in DMSO), diluted to 2x final concentration in lysis buffer.

    • Black, 96-well flat-bottom plates.

    • Test compounds and control drugs (Chloroquine, Artemisinin) serially diluted.

    • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Procedure:

    • Add 100 µL of the parasite culture to each well of the 96-well plate.

    • Add 100 µL of serially diluted compounds to the test wells. Add 100 µL of CM to negative control wells (uninhibited growth) and 100 µL of a known lethal drug concentration to positive control wells (background).

    • Incubate the plate for 72 hours under standard culture conditions.

    • After incubation, carefully remove 100 µL of the supernatant.

    • Add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Measure fluorescence using the plate reader.

    • Calculate the percentage of parasite growth inhibition relative to the negative control and plot the values against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Protocol 4.3: MTT Assay for Mammalian Cell Cytotoxicity (CC50 Determination)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17]

  • Materials:

    • HepG2 cells.

    • Culture medium: Eagle's Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS).

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

    • Clear, 96-well flat-bottom plates.

    • Test compounds and a control toxin (e.g., doxorubicin).

    • Absorbance plate reader (570 nm).

  • Procedure:

    • Seed 100 µL of HepG2 cell suspension (e.g., 1 x 10⁵ cells/mL) into each well and incubate for 24 hours to allow for cell attachment.

    • Remove the medium and add 100 µL of fresh medium containing serially diluted test compounds.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control wells and plot against the log of the drug concentration to determine the CC50 value.

Protocol 4.4: Mitochondrial Membrane Potential Assay using Rhodamine 123

This assay uses a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria. A loss of mitochondrial membrane potential (ΔΨm) results in decreased fluorescence, indicating mitochondrial dysfunction.[11]

  • Materials:

    • Synchronized trophozoite-stage P. falciparum culture.

    • Rhodamine 123 (RH123) stock solution (1 mg/mL in ethanol).

    • CCCP (a protonophore that collapses ΔΨm) as a positive control.

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Incubate parasite cultures with the test compound (at 5x and 10x IC50 concentrations) for a defined period (e.g., 6, 12, 24 hours). Include an untreated control and a CCCP-treated control (e.g., 10 µM for 30 min).

    • Harvest the parasites and wash them with PBS.

    • Resuspend the cells in PBS containing 1 µg/mL RH123.

    • Incubate in the dark at 37°C for 30 minutes.

    • Wash the cells twice with PBS to remove excess dye.

    • Analyze the fluorescence intensity of the parasite population using a flow cytometer (e.g., FITC channel). A rightward shift indicates healthy mitochondria, while a leftward shift indicates a loss of ΔΨm.

Conclusion

The in vitro validation of this compound requires a multi-faceted approach that extends beyond simple potency assessment. By systematically comparing its efficacy against resistant parasite strains, investigating its mechanism of action, and critically evaluating its selectivity index, researchers can build a robust, data-driven case for its advancement. The protocols and comparative framework outlined in this guide provide a logical and scientifically rigorous pathway to determine if this compound possesses a superior preclinical profile to existing 8-aminoquinolines, potentially offering a safer and more effective tool for the radical cure and transmission blocking of malaria.

References

Cross-validation of 8-Aminoquinolin-4-ol's biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Identification and Cross-Validation of Biological Targets for Novel Compounds: A Case Study of 8-Aminoquinolin-4-ol

In the landscape of modern drug discovery, the identification and validation of a compound's biological target are paramount. This process, often termed target deconvolution, is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for researchers to navigate this complex process, using the novel scaffold this compound as a representative case.

Quinoline derivatives have long been recognized for their therapeutic potential, with established roles in antimalarial and anticancer applications. The 8-aminoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry. However, for many novel derivatives like this compound, the precise molecular targets remain elusive. This guide eschews a simple listing of putative targets; instead, it details a robust, multi-pronged strategy for target discovery and subsequent cross-validation, reflecting the rigorous demands of contemporary pharmaceutical science.

The philosophy underpinning this guide is one of orthogonal validation. No single method is foolproof; therefore, we will layer computational, proteomic, and biophysical approaches to build a high-confidence case for target engagement. Each experimental choice is explained, providing the causal logic essential for adapting these protocols to other novel compounds.

Part 1: A Multi-Modal Strategy for Target Identification

The initial phase of target deconvolution requires casting a wide net to generate a list of potential protein interactors. We will employ a combination of in silico prediction and unbiased experimental screening to generate these primary hypotheses.

In Silico Target Prediction: Charting the Probable Landscape

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses. These approaches leverage the chemical structure of this compound to predict potential protein targets based on ligand-based or structure-based similarity.

  • Ligand-Based Approaches: Tools like SwissTargetPrediction utilize the principle of chemical similarity, predicting targets based on the known interactions of structurally similar molecules.

  • Structure-Based Approaches (Reverse Docking): If a library of protein structures is available, reverse docking algorithms can computationally screen for potential binding pockets that accommodate this compound.

While these predictions are valuable for prioritizing experimental efforts, they are purely hypothetical and must be validated empirically.

Unbiased Proteomic Screening: Affinity Chromatography-Mass Spectrometry

To experimentally identify direct binding partners from the entire proteome, affinity chromatography coupled with mass spectrometry (MS) is a powerful, unbiased approach. The core principle involves immobilizing the compound of interest and using it as "bait" to capture interacting proteins from a cell lysate.

Caption: Workflow for affinity chromatography-mass spectrometry.

  • Probe Synthesis: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated Sepharose beads). A control bead set, where no compound is coupled, is critical.

  • Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if anticancer effects are observed) and prepare a native protein lysate using a non-denaturing lysis buffer.

  • Affinity Pulldown: Incubate the cell lysate with the this compound-coupled beads and the control beads in parallel.

  • Washing: Perform a series of stringent washes with buffer to remove proteins that bind non-specifically to the beads.

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of free this compound or by using a denaturing elution buffer.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified from the compound-coupled beads with those from the control beads. True interactors should be significantly enriched in the experimental sample.

Part 2: Cross-Validation of Candidate Targets

Data from the initial discovery phase provides a list of candidate targets. The next critical step is to cross-validate these "hits" using orthogonal methods to confirm a direct, specific interaction and to demonstrate target engagement in a cellular context.

Biophysical Validation of Direct Binding

To confirm a direct physical interaction between this compound and a candidate protein, biophysical assays are the gold standard. We will employ two widely used techniques: Thermal Shift Assay and Surface Plasmon Resonance.

Principle: The binding of a ligand to a protein typically increases its thermal stability. TSA measures this change in the protein's melting temperature (Tm) in the presence of the compound.

  • Reagent Preparation: Purify the candidate protein. Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Assay Setup: In a 96-well PCR plate, mix the purified protein, the dye, and varying concentrations of this compound. Include a no-ligand (DMSO) control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature, monitoring the fluorescence at each step. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the midpoint of this transition. A positive shift in Tm in the presence of this compound indicates direct binding.

Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It can determine binding kinetics (kon, koff) and affinity (KD).

Caption: The experimental workflow for Surface Plasmon Resonance.

Validation of Target Engagement in a Cellular Environment

Confirming a direct interaction with a purified protein is essential, but demonstrating that this interaction occurs within the complex milieu of a living cell is the ultimate goal. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.

Principle: Similar to the in vitro TSA, ligand binding stabilizes a target protein against thermal denaturation. In CETSA, intact cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein remaining is quantified.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the treated cells at a range of different temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Quantification: Analyze the amount of the specific candidate protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: A successful target will show increased stability (i.e., more protein remains soluble at higher temperatures) in the drug-treated cells compared to the control cells.

Part 3: Comparison of Validation Methodologies

The orthogonal methods described provide complementary information. A successful cross-validation strategy leverages the strengths of each to build a compelling case.

Method Information Provided Pros Cons
Affinity Chromatography-MS Unbiased list of potential binding partnersUnbiased, proteome-wide screenProne to false positives; requires chemical modification of the compound
Thermal Shift Assay (TSA) Direct binding confirmation; Tm shiftHigh-throughput; relatively low costRequires purified protein; not all binding events cause a Tm shift
Surface Plasmon Resonance (SPR) Direct binding; kinetics (kon, koff); affinity (KD)Real-time, label-free; provides detailed kinetic dataRequires specialized equipment; protein immobilization can affect activity
Cellular Thermal Shift Assay (CETSA) Target engagement in live cells; cellular contextGold standard for in-cell target validationLower throughput; requires a specific antibody for Western blot analysis

Part 4: Downstream Functional Validation

Once a target has been identified and validated through biophysical and cellular engagement assays, the final step is to confirm that the interaction between this compound and the target is responsible for the compound's observed cellular phenotype (e.g., anti-proliferative effects). This is typically achieved through:

  • Enzymatic Assays: If the validated target is an enzyme (e.g., a kinase), a direct enzymatic assay should be performed to determine if this compound inhibits or activates its function.

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to this compound after target knockdown, it provides strong evidence that the compound's efficacy is mediated through this target.

validation_logic A Initial Hit List (Affinity-MS, In Silico) B Biophysical Confirmation (SPR, TSA) A->B Confirms direct binding C Cellular Target Engagement (CETSA) B->C Confirms in-cell interaction D Functional Consequence (Enzyme Assay, siRNA/CRISPR) C->D Links binding to function E High-Confidence Validated Target D->E Final validation

Caption: The logical progression from a candidate hit to a validated target.

By systematically applying this integrated workflow of discovery and orthogonal validation, researchers can confidently identify the biological targets of novel compounds like this compound, paving the way for rational drug development and a deeper understanding of their mechanism of action.

A Comparative Guide to the Efficacy of Quinolines: Evaluating 4-Aminoquinolines, 8-Aminoquinolines, and the Potential of Hybrid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Evolving Challenge of Quinolines in Antimalarial Therapy

The quinoline ring system is the foundational scaffold for some of the most impactful chemotherapeutics in human history. From the discovery of quinine in the 17th century to the synthesis of chloroquine (CQ) during World War II, these compounds have been instrumental in the fight against malaria.[1] The 4-aminoquinoline class, in particular, became a cornerstone of malaria treatment due to its high efficacy against the blood stages of the Plasmodium parasite, affordability, and straightforward synthesis.[2] However, the relentless evolution of drug resistance in Plasmodium falciparum has severely compromised the utility of classical 4-aminoquinolines like chloroquine, necessitating a continuous search for novel, effective alternatives.[3]

This guide provides an in-depth comparison of the two principal classes of antimalarial aminoquinolines: the blood-stage schizonticidal 4-aminoquinolines and the exoerythrocytic (liver-stage) and gametocytocidal 8-aminoquinolines . We will dissect their distinct mechanisms of action, structure-activity relationships (SAR), and clinical profiles. Furthermore, we will address the specific case of 8-Aminoquinolin-4-ol , a hybrid structure for which direct comparative data is scarce. By leveraging established SAR principles, we will provide a theoretical assessment of its potential efficacy and outline the critical experimental workflows required to validate any novel quinoline-based therapeutic.

Section 1: The 4-Aminoquinoline Scaffold: Master of the Blood Stage

The archetypal 4-aminoquinolines, including chloroquine, amodiaquine (AQ), and piperaquine (PPQ), are renowned for their potent activity against the asexual erythrocytic stages of the malaria parasite, the stage responsible for clinical symptoms.[2]

Mechanism of Action: Disrupting Heme Detoxification

During its intraerythrocytic development, the parasite digests vast quantities of the host's hemoglobin within an acidic digestive vacuole to obtain essential amino acids.[4] This process releases large amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as β-hematin).[4][5]

4-aminoquinolines are weak bases that accumulate to high concentrations within the acidic digestive vacuole. Here, they are believed to exert their primary effect by binding to free heme, forming a complex that prevents its polymerization into hemozoin.[6] The buildup of this toxic drug-heme complex is thought to disrupt membrane function and lead to oxidative stress, ultimately killing the parasite.[5][6]

G cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (β-hematin) Heme->Hemozoin Polymerization (Detoxification) Complex Drug-Heme Complex Heme->Complex AQ4 4-Aminoquinoline (e.g., Chloroquine) AQ4->Complex Accumulation & Binding Death Parasite Lysis & Death Complex->Death Membrane Damage Oxidative Stress

Figure 1: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.

Structure-Activity Relationship (SAR) and Efficacy Profile

The efficacy of 4-aminoquinolines is dictated by specific structural features:

  • The 7-Chloro Group: A halogen, typically chlorine, at the 7-position of the quinoline ring is essential for high antimalarial potency.[6][7] This electron-withdrawing group is critical for the inhibition of hemozoin formation.[8] Studies have shown that 7-iodo and 7-bromo analogs can be as, or even slightly more, active than their 7-chloro counterparts, while 7-fluoro or 7-trifluoromethyl analogs are often less active, especially against resistant strains.[9][10]

  • The 4-Amino Side Chain: The flexible diaminoalkane side chain at the 4-position is crucial for activity.[7] Its basicity allows the molecule to accumulate in the acidic food vacuole. Modifications to this side chain can restore activity against chloroquine-resistant parasites. For instance, compounds with shortened side chains have shown retained activity against CQ-resistant isolates.[11] Amodiaquine, which incorporates a p-hydroxyanilino ring in its side chain, is more potent than chloroquine and remains effective against many CQ-resistant strains.[3]

CompoundChloroquine-Sensitive (e.g., 3D7) IC₅₀ (nM)Chloroquine-Resistant (e.g., K1, W2) IC₅₀ (nM)Key Features
Chloroquine 5 - 1540 - 500+The prototypical 4-aminoquinoline; widespread resistance.[12][13]
Amodiaquine 3 - 1015 - 80More potent than CQ against resistant strains; concerns over toxicity of metabolites.[3][5]
Piperaquine 4 - 1210 - 60A bisquinoline; potent against CQR strains, used in combination therapy (dihydroartemisinin-piperaquine).[13]

Note: IC₅₀ values are approximate and can vary based on the specific parasite strain and assay conditions.

Section 2: The 8-Aminoquinoline Scaffold: Targeting Hidden Threats

8-aminoquinolines, with primaquine as the primary example, occupy a unique and critical niche in malaria treatment. They are the only widely available drugs that target the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for relapse infections.[14] They also possess activity against mature P. falciparum gametocytes, the sexual stages responsible for transmission to mosquitoes.[15]

Mechanism of Action: An Unresolved Picture

The precise mechanism of action for 8-aminoquinolines is not as well-defined as that of their 4-amino counterparts. It is believed that they do not primarily function by inhibiting hemozoin formation.[14] Instead, they are thought to act as redox-cycling compounds. After metabolic activation, they generate reactive oxygen species (ROS) that induce significant oxidative damage to parasite mitochondria and other essential cellular components.[16] This distinct mechanism explains their activity against different life cycle stages compared to 4-aminoquinolines.

Limitations and Efficacy Profile

The major drawback of 8-aminoquinolines is their potential to cause severe hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[16] This risk severely limits their widespread prophylactic use.

  • Primaquine: The only drug approved for the radical cure of relapsing malaria.[17] It shows weak activity against blood-stage parasites.[14]

  • Tafenoquine: A newer 8-aminoquinoline with a much longer half-life, allowing for single-dose radical cure. It carries the same risk of hemolysis in G6PD-deficient individuals.[17]

Numerous analogs have been synthesized to improve the therapeutic index, often by modifying the side chain or the quinoline ring to alter metabolic activation and reduce toxicity.[18][19]

Section 3: A Theoretical Assessment of this compound

The structure "this compound" implies an 8-amino group (characteristic of primaquine) and a 4-hydroxy (-ol) group. This is a significant departure from the classic 4-aminoquinoline pharmacophore, where a basic alkylamino side chain at the 4-position is critical for drug accumulation and activity.

  • Potential Mechanism: The presence of the 8-amino group suggests it might retain some of the redox-cycling properties of primaquine, potentially conferring activity against liver stages or gametocytes. The 4-hydroxy group, however, would make the molecule less basic than chloroquine. This would likely prevent the high levels of accumulation in the parasite's acidic digestive vacuole, suggesting it would be a poor inhibitor of hemozoin formation and thus have weak activity against blood-stage parasites .

  • Hypothesized Efficacy:

    • Blood Stage (Schizontocidal): Likely low. The lack of the 4-amino side chain would severely hamper the primary mechanism used by chloroquine and its analogs.

    • Liver Stage (Hypnozoitocidal): Possible, but speculative. Efficacy would depend on whether the overall structure can be metabolically activated to produce ROS, similar to other 8-aminoquinolines.

    • Transmission Blocking (Gametocytocidal): Possible, for the same reasons as liver-stage activity.

  • Toxicity: The 8-aminoquinoline scaffold is intrinsically linked to G6PD-related hemolytic toxicity. It is highly probable that this compound would carry a similar risk and would require careful toxicological evaluation.

Section 4: Experimental Protocols for Efficacy Evaluation

Evaluating a novel compound like this compound requires a standardized cascade of in vitro and in vivo assays. The following protocols represent industry-standard methods for assessing antimalarial efficacy.

Protocol 1: In Vitro Blood-Stage Antimalarial Assay (SYBR Green I Method)

This high-throughput assay quantifies parasite proliferation by measuring the fluorescence of a dye that intercalates with parasite DNA.

Causality and Rationale: This method is chosen for its sensitivity, reproducibility, and lack of reliance on radioisotopes. It provides a robust measure of a compound's ability to inhibit the growth of asexual blood-stage parasites. Using both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum is critical to determine the compound's activity spectrum and potential for overcoming resistance.

Step-by-Step Methodology:

  • Preparation: Serially dilute the test compound in 96-well plates. Prepare synchronized P. falciparum cultures (ring stage) at ~0.5% parasitemia and 2% hematocrit.

  • Incubation: Add 180 µL of the parasite culture to each well containing 20 µL of the diluted compound. Include positive (no drug) and negative (uninfected erythrocytes) controls. Incubate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I dye to each well. Mix and incubate in the dark for 1 hour.

  • Quantification: Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: Subtract the background fluorescence of uninfected erythrocytes. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow In Vitro Assay Workflow A 1. Serial Dilution of Test Compound in 96-well Plate B 2. Add Synchronized P. falciparum Culture A->B C 3. Incubate (72 hours) B->C D 4. Lyse RBCs & Add SYBR Green I C->D E 5. Read Fluorescence D->E F 6. Calculate IC₅₀ E->F

Figure 2: High-level workflow for the SYBR Green I in vitro antimalarial assay.

Protocol 2: In Vitro Hemozoin Formation Inhibition Assay

This cell-free assay directly measures a compound's ability to interfere with the polymerization of heme into β-hematin (hemozoin).

Causality and Rationale: This mechanistic assay is crucial for quinoline-based compounds. A positive result strongly suggests a mechanism of action similar to that of chloroquine. It helps validate whether a compound's blood-stage activity is due to the disruption of heme detoxification.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add the test compound at various concentrations.

  • Reaction Initiation: To each well, add a solution of hemin (monomeric heme) dissolved in a suitable solvent (e.g., DMSO), followed by an acetate buffer to induce polymerization.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 18-24 hours to allow for β-hematin formation.

  • Pelleting and Washing: Centrifuge the plate to pellet the insoluble β-hematin. Carefully remove the supernatant and wash the pellet with DMSO to remove any unreacted hemin.

  • Quantification: Dissolve the final β-hematin pellet in a basic solution (e.g., NaOH). Measure the absorbance at ~405 nm, which is proportional to the amount of hemozoin formed.

  • Analysis: Compare the absorbance in wells with the test compound to that of a no-drug control to calculate the percentage of inhibition and determine the IC₅₀.

Protocol 3: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)

This is the standard primary in vivo test to assess the blood-stage activity of a potential antimalarial drug using a murine malaria model.

Causality and Rationale: An in vivo model is indispensable as it provides data on a compound's efficacy within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The Plasmodium berghei mouse model is a well-established and cost-effective system for initial efficacy screening.[20]

Step-by-Step Methodology:

  • Infection (Day 0): Inoculate groups of mice (e.g., Swiss albino mice) intravenously or intraperitoneally with P. berghei-infected erythrocytes.

  • Treatment (Days 0-3): Two hours post-infection, begin oral or parenteral administration of the test compound. Administer the drug once daily for four consecutive days (Day 0, 1, 2, and 3). Include a vehicle-treated control group and a positive control group (e.g., treated with chloroquine).

  • Monitoring (Day 4): On the fifth day (Day 4), collect thin blood smears from the tail of each mouse.

  • Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression for the treated groups relative to the vehicle control group. The dose that causes a 50% or 90% reduction in parasitemia (ED₅₀ and ED₉₀, respectively) can be calculated.

G Day0 Day 0: Inoculate Mice with P. berghei Treat Days 0, 1, 2, 3: Administer Test Compound Daily Day0->Treat Day4 Day 4: Collect Blood Smears Treat->Day4 Analysis Determine Parasitemia & Calculate % Suppression Day4->Analysis

Figure 3: Workflow for the 4-day suppressive test for in vivo antimalarial efficacy.

Conclusion

The 4-aminoquinoline and 8-aminoquinoline scaffolds represent two distinct, yet complementary, classes of antimalarial agents. The 4-aminoquinolines are potent blood-stage agents whose efficacy is intrinsically linked to a 7-chloro substituent and a basic 4-amino side chain, which facilitate the disruption of heme detoxification. In contrast, 8-aminoquinolines target non-blood stages through a mechanism likely involving oxidative stress, but their utility is hampered by hemolytic toxicity.

A theoretical analysis of the novel structure This compound suggests it is unlikely to function as a classic 4-aminoquinoline due to the absence of the critical 4-amino side chain. Its potential activity may reside in the 8-aminoquinoline domain, targeting liver or sexual stages of the parasite, though this remains speculative without empirical data. The experimental protocols detailed herein provide a clear and robust pathway for researchers to evaluate the true efficacy of this and other novel quinoline analogs, guiding the rational design of the next generation of antimalarial drugs.

References

Validating the Antimicrobial Spectrum of 8-Aminoquinolin-4-ol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 8-aminoquinoline derivatives have shown significant promise, demonstrating a broad range of biological activities. This guide focuses on a specific, yet underexplored subclass: 8-Aminoquinolin-4-ol derivatives. We will provide a comprehensive framework for validating their antimicrobial spectrum, comparing their potential efficacy against established antibiotics, and offer detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility in your research.

The Scientific Rationale: Why this compound Derivatives Warrant Investigation

The core structure of 8-aminoquinoline has been the basis for several successful drugs, most notably in the treatment of malaria.[1] Their mechanism of action is often multifaceted, including the chelation of essential metal ions and the disruption of microbial cell membranes.[2] The introduction of a hydroxyl group at the 4-position of the quinoline ring system may enhance the compound's chelating ability and introduce new sites for interaction with microbial targets, potentially leading to a unique antimicrobial profile. This guide provides the tools to systematically explore this potential.

I. Foundational Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and comparable data, adherence to standardized testing methodologies is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[1][3] We will detail two fundamental assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing antimicrobial activity.

A. Broth Microdilution: Quantifying Antimicrobial Potency (MIC Determination)

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This value, the MIC, is a critical parameter for evaluating the potency of a new compound.

Experimental Rationale: This method exposes the microorganism to a serial dilution of the test compound in a liquid growth medium. By observing the lowest concentration at which no growth occurs, we can precisely quantify the compound's inhibitory activity. This provides a more granular understanding of its efficacy compared to qualitative methods.

Detailed Protocol:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and the desired final inoculum concentration.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • The results can also be read using a microplate reader to measure optical density.

Workflow for Broth Microdilution (MIC) Assay:

BrothMicrodilution A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Appropriate Temperature and Duration C->D E Read and Record MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

B. Kirby-Bauer Disk Diffusion: A Qualitative Assessment of Antimicrobial Activity

The disk diffusion method is a widely used qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent. It provides a visual representation of the compound's ability to inhibit microbial growth.

Experimental Rationale: This method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate uniformly inoculated with the test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.[4]

Detailed Protocol:

  • Preparation of Inoculum and Plate:

    • Prepare a bacterial or fungal inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate (or other appropriate agar for the test organism).

  • Application of Antimicrobial Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the this compound derivative to the surface of the agar.

    • Ensure the disks are in firm contact with the agar.

    • Include a control disk with the solvent used to dissolve the compound to ensure it has no antimicrobial activity.

    • Also, include disks of standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) for comparison.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature and duration for the test organism.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by CLSI for commercial antibiotics. For novel compounds, the zone diameter provides a qualitative measure of activity.

Workflow for Kirby-Bauer Disk Diffusion Assay:

DiskDiffusion A Prepare and Inoculate Agar Plate B Apply Antimicrobial Disks A->B C Incubate Plates B->C D Measure Zones of Inhibition C->D E Interpret Results D->E

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

II. Comparative Analysis: Benchmarking Against Standard Antimicrobials

A critical aspect of validating a new antimicrobial agent is to compare its activity against currently used drugs. This provides context for its potential clinical utility. For this guide, we will use ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a triazole antifungal, as comparators.

Mechanism of Action of Comparators:

  • Ciprofloxacin: This antibiotic inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[5] Its spectrum of activity is broad, particularly against Gram-negative bacteria.[2][6]

  • Fluconazole: This antifungal agent inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8]

The proposed mechanism for this compound derivatives, based on the known activity of quinolines, likely involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The 8-amino group and the 4-hydroxyl group may also contribute to the molecule's ability to chelate metal ions, further disrupting microbial cellular processes.

Proposed Mechanism of Action for this compound Derivatives:

Mechanism Compound This compound Derivative Target1 DNA Gyrase / Topoisomerase IV Compound->Target1 Target2 Metal Ion Chelation Compound->Target2 Effect1 Inhibition of DNA Replication and Repair Target1->Effect1 Effect2 Disruption of Essential Enzymatic Functions Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Caption: Proposed dual mechanism of action for this compound derivatives.

III. Data Presentation: A Comparative Antimicrobial Spectrum

The following table presents hypothetical MIC data for a representative this compound derivative against a panel of common bacterial and fungal pathogens, compared with ciprofloxacin and fluconazole. Note: This data is for illustrative purposes and must be replaced with your experimental findings.

MicroorganismThis compound Derivative (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Fluconazole (MIC in µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusData to be determined0.25 - 2[6]N/A
Enterococcus faecalisData to be determined0.5 - 4[2]N/A
Gram-Negative Bacteria
Escherichia coliData to be determined≤0.008 - 2[2]N/A
Pseudomonas aeruginosaData to be determined0.03 - >128[2]N/A
Fungi
Candida albicansData to be determinedN/A0.25 - 4[8]
Cryptococcus neoformansData to be determinedN/A2 - 16[8]

N/A: Not Applicable

IV. Conclusion and Future Directions

This guide provides a robust framework for the systematic validation of the antimicrobial spectrum of novel this compound derivatives. By employing standardized methodologies and comparing the results to established antimicrobial agents, researchers can generate high-quality, reproducible data that will be critical for the further development of these promising compounds. Future studies should focus on elucidating the precise molecular targets of these derivatives, investigating their activity against a broader panel of clinical isolates, including resistant strains, and evaluating their in vivo efficacy and toxicity in appropriate animal models. The insights gained from such studies will be invaluable in the ongoing search for new and effective treatments for infectious diseases.

V. References

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis and investigation of antimicrobial activity of 8-hydroxyquinoline glucosaminides. (2025, August 5). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015, July 22). PLOS ONE. Retrieved from --INVALID-LINK--

  • Ciprofloxacin. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • About ciprofloxacin. (n.d.). NHS. Retrieved from --INVALID-LINK--

  • Fluconazole. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • CIPRO (ciprofloxacin hydrochloride) Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved from --INVALID-LINK--

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from --INVALID-LINK--

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from --INVALID-LINK--

  • Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. (1995). PubMed. Retrieved from --INVALID-LINK--

  • DIFLUCAN® (Fluconazole Tablets) (Fluconazole for Oral Suspension). (n.d.). U.S. Food and Drug Administration. Retrieved from --INVALID-LINK--

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from --INVALID-LINK--

References

A Comparative Study on the Cytotoxicity of 8-Aminoquinolin-4-ol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold remains a privileged structure, consistently serving as a foundation for the development of novel therapeutic agents. Among its myriad variations, 8-aminoquinolin-4-ol and its derivatives are emerging as a compelling class of compounds with significant cytotoxic potential against various cancer cell lines. This guide offers an in-depth comparative analysis of the cytotoxic profiles of these derivatives, grounded in experimental data and mechanistic insights, to aid researchers and drug development professionals in this promising field.

Introduction: The Therapeutic Promise of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline core, famously represented by the antimalarial drug primaquine, has a rich history in medicinal chemistry.[1] Beyond its application in infectious diseases, emerging evidence strongly suggests that derivatives of this scaffold possess potent anticancer properties.[1][2] These compounds have been shown to induce apoptosis and inhibit critical cell survival pathways in cancer cells.[2] The strategic placement of an amino group at the 8-position and a hydroxyl group at the 4-position of the quinoline ring system in this compound creates a unique electronic and structural framework, ripe for chemical modification to fine-tune its biological activity. This guide will delve into the cytotoxic characteristics of various this compound derivatives, providing a comparative analysis of their efficacy and shedding light on their mechanisms of action.

Comparative Cytotoxicity of 8-Aminoquinoline Derivatives

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. While extensive data on a wide array of this compound derivatives is still an active area of research, studies on closely related 8-aminoquinoline (8-AQ) derivatives, particularly glycoconjugates, provide valuable insights into their cytotoxic potential. The following table summarizes the reported IC50 values for selected 8-aminoquinoline glycoconjugates against human colorectal carcinoma (HCT 116) and human breast adenocarcinoma (MCF-7) cell lines. For a broader perspective, a comparison with a well-established chemotherapeutic agent, Doxorubicin, and the parent 8-hydroxyquinoline (8-HQ) is also included.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-AQ Glycoconjugate 17 HCT 116116.4 ± 5.9[1]
MCF-778.1 ± 9.3[1]
8-AQ Glycoconjugate 19 HCT 116687.8 ± 35.7[1]
MCF-7116.4 ± 2.7[1]
8-AQ Glycoconjugate 20 HCT 116329.2 ± 5.4[1]
MCF-7149.6 ± 1.8[1]
8-Hydroxyquinoline (8-HQ) HCT 1169.33 ± 0.22[1]
Doxorubicin HCT 1165.6 ± 0.1[1]

Analysis of Cytotoxicity Data:

The data reveals that functionalization of the 8-aminoquinoline scaffold, in this case through glycoconjugation, yields compounds with varying degrees of cytotoxicity. 8-AQ Glycoconjugate 17, for instance, demonstrates the most promising activity among the tested glycoconjugates, with a notable effect on the MCF-7 breast cancer cell line.[1] It is also more active than its 8-hydroxyquinoline counterpart (17a) in this cell line, highlighting the significance of the amino group at the 8-position.[1] However, the cytotoxicity of these initial glycoconjugates is still moderate when compared to the potent chemotherapeutic agent, Doxorubicin.[1] Interestingly, the parent 8-hydroxyquinoline exhibits significant cytotoxicity, suggesting that the core quinoline structure itself is a key contributor to the observed biological activity.[1] The comparatively lower activity of some glycoconjugates (e.g., 19 and 20) underscores the importance of the nature and linkage of the appended sugar moiety in influencing the overall cytotoxic profile.

Unraveling the Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of many quinoline derivatives are attributed to their ability to induce programmed cell death, or apoptosis. While the precise signaling cascades for this compound derivatives are still under active investigation, insights can be drawn from related compounds. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic pathways. Furthermore, inhibition of key survival signaling pathways, such as the PI3K/Akt/mTOR pathway, has been implicated in the anticancer activity of 8-aminoquinoline derivatives.[2]

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus This compound Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) This compound Derivative->ROS PI3K PI3K This compound Derivative->PI3K Inhibition Bax Bax ROS->Bax Bcl2 Bcl-2 ROS->Bcl2 Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibition Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT 116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well sterile culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer agents. The preliminary data on its derivatives, particularly glycoconjugates, demonstrate a clear cytotoxic effect on cancer cell lines, although further optimization is required to enhance their potency. The likely mechanisms of action, involving the induction of apoptosis through ROS generation and inhibition of key survival pathways, provide a solid foundation for future structure-activity relationship (SAR) studies.

Future research should focus on synthesizing a broader library of this compound derivatives with diverse substitutions on the quinoline ring and the amino group. This will enable a more comprehensive understanding of the SAR and the identification of key structural features that govern cytotoxicity and selectivity. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Ultimately, with continued investigation, this compound derivatives could pave the way for a new generation of effective and targeted cancer therapies.

References

Safety Operating Guide

A Guide to the Safe Disposal of 8-Aminoquinolin-4-ol: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 8-Aminoquinolin-4-ol.

Hazard Identification and Risk Assessment

This compound belongs to the aminoquinoline class of compounds, which are known for their biological activity and potential toxicity.[3][4][5] The parent compound, 8-Aminoquinoline, is classified as a substance that causes skin and serious eye irritation, and is suspected of causing genetic defects.[1][2] Given these potential hazards, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the drain.

Personal Protective Equipment (PPE)

Prior to handling this compound in any form, including during disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

Protection Type Specific Equipment Standard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or under a chemical fume hood. For handling larger quantities or in case of dust formation, a respirator may be necessary.---

Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel.

  • Solid Waste:

    • Carefully collect any solid this compound and any contaminated disposable items (e.g., weighing paper, pipette tips, gloves) directly into a designated hazardous waste container.

    • This container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, tight-fitting lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Do not mix this waste with other incompatible waste streams. Based on the reactivity of similar compounds, avoid mixing with strong oxidizing agents and strong acids.[1]

    • The liquid waste container must also be clearly labeled as "Hazardous Waste" with the chemical name and an approximate concentration.

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your EHS department.

  • Contain: For solid spills, carefully sweep up the material, avoiding dust formation, and place it in the designated solid hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pads) and place the used absorbent into the solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect all cleaning materials as hazardous waste.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from general laboratory traffic and incompatible materials.

  • Do not overfill waste containers; leave adequate headspace for expansion.

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Provide the waste manifest with all necessary information, including the chemical name and quantity.

  • Disposal of quinoline derivatives often involves high-temperature incineration by a specialized facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Start This compound Waste Generated SolidWaste Solid Waste (Pure compound, contaminated labware) Start->SolidWaste Is it solid? LiquidWaste Liquid Waste (Solutions containing the compound) Start->LiquidWaste Is it liquid? CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid StoreWaste Store in Designated, Secure Area CollectSolid->StoreWaste CollectLiquid->StoreWaste ContactEHS Contact EHS or Licensed Waste Contractor StoreWaste->ContactEHS Incineration High-Temperature Incineration ContactEHS->Incineration

References

A Senior Application Scientist's Guide to Handling 8-Aminoquinolin-4-ol: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 8-Aminoquinolin-4-ol. As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist; it is designed to provide you, my fellow scientists, with a deep, causal understanding of the necessary precautions for this compound. The protocols outlined here are built on a foundation of risk assessment, established safety standards, and practical experience to ensure your work is not only groundbreaking but also fundamentally safe. Our primary goal is to build a culture of safety that protects you, your colleagues, and our shared environment.

Hazard Analysis: Understanding the Risks of this compound

While a specific, comprehensive toxicological profile for this compound may be limited, the chemical structure, belonging to the aminoquinoline class, provides a strong basis for a rigorous hazard assessment. Data from closely related analogs like 8-Aminoquinoline and other quinoline derivatives indicate significant potential hazards that must be respected.[1][2]

Key Potential Hazards Include:

  • Acute Toxicity: Compounds in this family are often harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3]

  • Severe Skin and Eye Damage: Direct contact can cause serious skin irritation and severe eye damage.[4][5][6] Some derivatives may also cause allergic skin reactions.[3][7]

  • Long-Term Health Effects: Certain aminoquinolines are suspected of causing genetic defects and may even pose a risk to fertility or an unborn child.[2][4][8]

  • Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory irritation.[2][6][8]

  • Aquatic Toxicity: These compounds can be very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.[3][7]

This hazard profile dictates a non-negotiable requirement for a multi-layered Personal Protective Equipment (PPE) strategy and strict adherence to engineering controls.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control measure dictated by a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

Activity Required Personal Protective Equipment
Low-Energy Operations (e.g., preparing solutions from stock, routine handling in a fume hood)Gloves: Double-gloving with nitrile or other chemical-resistant gloves is recommended.• Eye Protection: Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]• Body Protection: A properly fitted, long-sleeved laboratory coat.[1][9]
High-Energy/High-Exposure Potential Operations (e.g., weighing solid powder, transfers, sonicating)Gloves: Double-gloving with chemical-resistant gloves (e.g., butyl rubber, Viton).[1]• Eye/Face Protection: Chemical splash goggles and a full-face shield.[1][10]• Body Protection: Chemical-resistant apron over a lab coat or a disposable coverall.[1][10]• Respiratory Protection: Mandatory use of a chemical fume hood.[2][5] If a fume hood is not feasible, a NIOSH-approved respirator with P3 or ABEK cartridges is required.[1][3]
Emergency Response (e.g., spill cleanup)Gloves: Heavy-duty, chemical-resistant gloves.• Eye/Face Protection: Chemical splash goggles and a full-face shield.• Body Protection: A full chemical-resistant suit or coveralls.[1]• Respiratory Protection: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan is crucial for minimizing exposure risk.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to protect from vapors and dust.[11]

  • Verify Safety Equipment: Before starting, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[5][7]

  • Assemble Materials: Place all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers, inside the fume hood to minimize movement in and out of the containment area.[11]

  • Spill Kit: Confirm a chemical spill kit is readily accessible.[12]

Step 2: Handling and Experimental Procedures
  • Don PPE: Put on all required PPE as outlined in the table above before opening the chemical container.

  • Minimize Dust: When weighing the solid compound, use a low-turbulence enclosure or perform the task carefully within the fume hood. Do not crush or grind the material outside of a contained system.[4][5]

  • Controlled Dispensing: Use a spatula to carefully transfer the solid. Avoid scooping actions that could create dust. When preparing solutions, add solvents slowly to prevent splashing.

  • Container Sealing: Keep the primary container tightly sealed when not in use.[2][5]

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After completing your work, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), collecting all wipes and rinsate as hazardous waste.[13]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last using the proper technique (without touching the outer surface).[4]

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE and before leaving the laboratory.[9][13]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Plan to handle This compound task What is the task? start->task spill Is there a spill or release? task->spill Evaluate Potential Exposure weighing Weighing Solid or High-Energy Task? spill->weighing No ppe_spill Emergency PPE: - Full Respirator - Chemical Suit - Heavy-Duty Gloves spill->ppe_spill Yes routine Routine Handling (Low Energy)? weighing->routine No ppe_high Enhanced PPE: - Chemical Gloves - Face Shield + Goggles - Chem-Resistant Apron - Fume Hood (Mandatory) weighing->ppe_high Yes ppe_routine Standard PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles routine->ppe_routine Yes end_node Proceed with Task ppe_routine->end_node ppe_high->end_node

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound and associated materials poses a significant environmental risk and is a violation of regulatory standards.[3][12]

  • Unused Compound: The pure compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.[12] The container should be clearly labeled and transferred to your institution's environmental health and safety department.

  • Contaminated Labware: Disposable items (pipette tips, weigh boats, wipes) that have come into contact with the chemical must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag for proper disposal.[12]

  • Aqueous and Solvent Waste: All solutions containing this compound must be collected in a labeled, sealed hazardous waste container appropriate for the solvent used.

By internalizing the principles and adhering to the protocols outlined in this guide, you contribute to a robust safety culture that empowers scientific discovery while prioritizing personal and environmental well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Aminoquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
8-Aminoquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.